molecular formula C4H6N2 B151067 1-Methylpyrazole CAS No. 930-36-9

1-Methylpyrazole

Cat. No.: B151067
CAS No.: 930-36-9
M. Wt: 82.1 g/mol
InChI Key: UQFQONCQIQEYPJ-UHFFFAOYSA-N
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Description

N-methylpyrazole is a member of the class of pyrazoles that is the 1-methyl derivative of 1H-pyrazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-6-4-2-3-5-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFQONCQIQEYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239231
Record name 1H-Pyrazole, 1-methyl-
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Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 1H-Pyrazole, 1-methyl- 
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Vapor Pressure

17.1 [mmHg]
Record name 1H-Pyrazole, 1-methyl- 
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

930-36-9
Record name 1-Methyl-1H-pyrazole
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Record name 1H-Pyrazole, 1-methyl-
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Foundational & Exploratory

1-Methylpyrazole (CAS 930-36-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole (CAS 930-36-9) is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. With a molecular formula of C₄H₆N₂ and a molecular weight of 82.10 g/mol , this colorless to pale yellow liquid is a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1] Its unique structural and electronic properties, stemming from the methylated pyrazole ring, make it a focal point in medicinal chemistry for the design of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[2] This guide provides an in-depth overview of the core physicochemical properties, spectral data, safety and handling protocols, and key applications of this compound. Detailed experimental protocols for its synthesis, purification, and the determination of its physicochemical properties are also presented, alongside visualizations of its chemical reactivity and biological interactions.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like or pyridine-like odor.[1][3] It is soluble in water and moderately volatile.[1][3] The key physicochemical properties are summarized in the table below for easy comparison.

PropertyValueReference(s)
Molecular Formula C₄H₆N₂[1]
Molecular Weight 82.10 g/mol [1]
Appearance Colorless to pale yellow liquid[1][3]
Melting Point 36.5 °C (estimate)[1]
Boiling Point 127 °C[1]
Density 0.988 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.477[1]
Flash Point 36 °C (closed cup)[1]
Vapor Pressure 13.8 mmHg at 25 °C[1]
Water Solubility Soluble[1][3]
pKa 2.25 ± 0.10 (Predicted)[1][4]
LogP (Octanol/Water Partition Coefficient) 0.420 (Crippen Calculated)[5]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides insights into the chemical environment of its hydrogen atoms. The expected chemical shifts are as follows:

ProtonChemical Shift (ppm)Multiplicity
H-3~7.4Doublet
H-4~6.2Triplet
H-5~7.4Doublet
-CH₃~3.8Singlet

Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

CarbonChemical Shift (ppm)
C-3~138
C-4~105
C-5~128
-CH₃~38

Note: Predicted values are based on typical chemical shifts for similar compounds.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~2950-2850 cm⁻¹

  • C=N and C=C stretching (ring): ~1600-1400 cm⁻¹

Mass Spectrometry

Mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. A common fragmentation pattern involves the loss of a hydrogen atom from the methyl group.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard ClassGHS PictogramsSignal WordHazard Statements
Flammable Liquid, Category 3GHS02WarningH226: Flammable liquid and vapor
Skin Irritant, Category 2GHS07WarningH315: Causes skin irritation
Eye Irritant, Category 2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound via Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,3,3-tetraethoxypropane (1.0 equivalent) in ethanol.

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add methylhydrazine (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.[6]

Purification of this compound by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Gently heat the crude this compound in the distillation flask. Collect the fraction that distills at the boiling point of this compound (127 °C at atmospheric pressure).

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.[7]

Determination of pKa by Potentiometric Titration

Apparatus:

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Standardized acidic titrant (e.g., 0.1 M HCl)

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode. Record the initial pH. Add the acidic titrant in small, precise increments from the burette.

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4]

Determination of LogP (Shake-Flask Method)

Apparatus:

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks, pipettes

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (buffered to a specific pH, e.g., 7.4) saturated with n-octanol.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated water and the pre-saturated n-octanol containing the sample.

  • Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and organic layers.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[4]

Reactivity and Applications

This compound exhibits aromatic character and undergoes various chemical reactions, including electrophilic aromatic substitution (e.g., nitration) at the 4-position of the pyrazole ring.[1] The nitrogen atoms in the pyrazole ring can coordinate with metal centers, making it a useful ligand in catalysis.[1][8]

Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3] It is a structural motif in many biologically active molecules, and its derivatives have shown potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[2][9]

Ligand in Catalysis

The ability of this compound to coordinate with metal ions makes it a valuable ligand in various catalytic reactions, including cross-coupling reactions, which are fundamental in the production of fine chemicals and pharmaceuticals.[8][10]

Biological Activity

Inhibition of Alcohol Dehydrogenase

This compound and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of alcohols. This inhibitory action is the basis for the therapeutic use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. This compound acts as a competitive inhibitor, binding to the active site of ADH and preventing the metabolism of toxic alcohols into their harmful metabolites.[1]

Visualizations

Knorr Pyrazole Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1,1,3,3-Tetraethoxypropane in Ethanol D Reflux (2-4 hours) A->D B Methylhydrazine B->D C Glacial Acetic Acid (Catalyst) C->D E Solvent Removal D->E F Fractional Distillation or Column Chromatography E->F G Pure this compound F->G

Caption: General workflow for the Knorr synthesis of this compound.

Mechanism of Electrophilic Nitration

G A This compound C Electrophilic Attack by NO₂⁺ at C4-position A->C B HNO₃ / H₂SO₄ B->C D Sigma Complex Intermediate C->D E Deprotonation D->E F 1-Methyl-4-nitropyrazole E->F

Caption: Mechanism of electrophilic nitration of this compound.

Inhibition of Alcohol Dehydrogenase by this compound

G cluster_0 Normal Metabolic Pathway cluster_1 Inhibition by this compound A Alcohol (e.g., Ethylene Glycol) B Alcohol Dehydrogenase (ADH) A->B Metabolizes to C Toxic Metabolites (e.g., Glycolic Acid) B->C D This compound E Alcohol Dehydrogenase (ADH) D->E Competitively Inhibits F Binding Blocked E->F G No Toxic Metabolite Formation F->G

Caption: Competitive inhibition of alcohol dehydrogenase by this compound.

References

physicochemical properties of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its physical characteristics and spectroscopic data.[2] Detailed experimental protocols for the determination of these properties are provided to facilitate practical application in a research and development setting. Furthermore, key experimental and synthetic workflows involving this compound are visualized to enhance understanding.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at ambient temperatures, possessing a characteristic amine-like or pyridine-like odor.[2][3] It is soluble in water and is generally stable under normal conditions, though it may be moisture-sensitive.[2][3][4] Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₆N₂[1][3][4]
Molecular Weight 82.10 g/mol [2]
CAS Number 930-36-9[1][3]
Appearance Clear colorless to light yellow liquid[1][3][4]
Density 0.988 g/mL at 20 °C[3][4][5]
Boiling Point 127 °C[1][3][4]
Melting Point 36.5 °C (estimate)[2][4][6]
Flash Point 35 °C / 36 °C (closed cup)[2][4][5]
Water Solubility Soluble[2][4][5]
pKa 2.25 ± 0.10 (Predicted)[2][3][4]
logP (octanol/water) 0.23[7]
Vapor Pressure 13.8 mmHg at 25 °C[4]
Refractive Index (n20/D) 1.477[2][4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three protons on the pyrazole ring, with chemical shifts and coupling patterns characteristic of the aromatic heterocyclic structure.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display four signals corresponding to the four unique carbon environments: one for the methyl group and three for the carbons of the pyrazole ring.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of its functional groups, including C-H stretching from the aromatic ring and the methyl group, and C=N and C=C stretching within the pyrazole ring.[2]

  • Mass Spectrometry (MS) : Mass spectrometry typically reveals a molecular ion peak (M⁺) at an m/z of 82, which corresponds to its molecular weight. The fragmentation pattern can provide additional structural confirmation.[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] The capillary method is a common and reliable technique for this determination, especially for small sample volumes.[8][10]

Materials:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of this compound is placed into a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][11]

  • The test tube is attached to a thermometer and placed in a Thiele tube or an oil bath, ensuring the sample is level with the thermometer bulb.[10]

  • The apparatus is heated gently. Initially, air trapped in the capillary will escape as a slow stream of bubbles.[8][10]

  • As the temperature approaches the boiling point, the vapor of the liquid will replace the air, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8][11]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][11]

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature.[12] The shake-flask method is a standard technique for determining equilibrium solubility.[13]

Materials:

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • The flask is placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).

  • After equilibration, the suspension is allowed to settle.

  • A sample of the supernatant is withdrawn and centrifuged to separate the undissolved solute from the saturated solution.[13]

  • The clear saturated solution is then carefully filtered.[13]

  • The concentration of this compound in the filtrate is quantified using a calibrated analytical method like HPLC.[13]

  • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]

G Workflow for Equilibrium Solubility Determination A Add excess this compound to water in a sealed flask B Agitate in constant temperature shaker bath until equilibrium A->B C Allow suspension to settle B->C D Centrifuge to separate undissolved solute C->D E Filter the supernatant D->E F Quantify concentration in filtrate (e.g., using HPLC) E->F G Report solubility (mg/mL or mol/L) at specified temperature F->G

Caption: A generalized workflow for determining equilibrium solubility.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly precise and common method for its determination.[14][15][16]

Materials:

  • Calibrated pH meter with a combined pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH

  • Solution of this compound of known concentration

Procedure:

  • The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

  • A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.

  • To determine the pKa of the conjugate acid of this compound (a weak base), the solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the reading to stabilize.[14]

  • The titration continues past the equivalence point.

  • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

  • The pKa is determined from the titration curve. It is equal to the pH at the half-equivalence point (the point where half of the base has been protonated). The inflection point of the sigmoid curve corresponds to the equivalence point.[15]

Synthesis and Characterization

This compound is typically synthesized via the alkylation of pyrazole.[3] A common and versatile method for forming the pyrazole ring itself is the Knorr pyrazole synthesis.[17]

Knorr Pyrazole Synthesis

This method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[17] To produce this compound derivatives, a substituted hydrazine like methylhydrazine is used.[17][18] The reaction is generally acid-catalyzed and proceeds via a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[17]

G General Workflow for Knorr Pyrazole Synthesis cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve 1,3-dicarbonyl compound in a suitable solvent (e.g., Ethanol) B Add acid catalyst (e.g., Acetic Acid) A->B C Slowly add Methylhydrazine B->C D Heat mixture to reflux C->D E Monitor reaction progress (e.g., by TLC) D->E F Cool to room temperature E->F Reaction Complete G Remove solvent under reduced pressure F->G H Purify crude product (Column Chromatography or Recrystallization) G->H I Characterize Pure Product (NMR, MS, IR) H->I

Caption: A generalized workflow for the Knorr synthesis of a this compound derivative.

Applications

This compound is a key intermediate in various fields:

  • Pharmaceutical Development : It serves as a structural motif and building block in the synthesis of biologically active molecules, including potential anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.[1]

  • Agrochemical Chemistry : It is used in the preparation of crop protection agents like herbicides and fungicides.[1]

  • Coordination Chemistry : The nitrogen atoms in the pyrazole ring enable it to act as an effective ligand, forming stable complexes with metals used in catalysis.[1][2]

  • Biochemistry : The compound is utilized in enzyme inhibition studies, aiding in the understanding of metabolic pathways.[1]

Safety and Handling

This compound is considered flammable and may cause skin and eye irritation. It can be harmful if swallowed or inhaled.[3][4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from sources of ignition.[3][4][5]

References

Spectroscopic Profile of 1-Methylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpyrazole (CAS No. 930-36-9), a key heterocyclic compound utilized in pharmaceutical and agrochemical research. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a foundational resource for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this molecule.

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms.[1] Its molecular formula is C₄H₆N₂, with a molecular weight of 82.10 g/mol .[1] It typically appears as a colorless to pale yellow liquid.[1]

Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the three aromatic protons and the methyl group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Triplet1HH4
~7.3Doublet1HH3
~6.2Doublet1HH5
~3.8Singlet3H-CH₃
Note: Predicted values based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.[1]
¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~138C3
~129C5
~105C4
~39-CH₃
Note: Predicted values based on typical chemical shifts for similar compounds.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)Bond Vibration
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic, -CH₃)
~1600-1450C=C and C=N stretching (aromatic ring)
~1450-1350C-H bending (-CH₃)
Data derived from typical IR absorption regions for the specified functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak (M⁺) is typically observed at m/z = 82.[1] A common fragmentation involves the loss of a hydrogen atom, primarily from the methyl group.[1][2]

m/zRelative Intensity (%)Assignment
82~100[M]⁺ (Molecular Ion)
81~80[M-H]⁺
54~40[M-H-HCN]⁺
53~20[C₃H₃N]⁺
41~30[C₂H₃N]⁺
Note: Relative intensities are approximate and can vary based on the instrument and conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret

General Spectroscopic Analysis Workflow
NMR Spectroscopy Protocol

  • Instrumentation : A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of approximately -1 to 10 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation and phase correction.

    • Integrate all peaks and reference the chemical shifts to TMS.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of approximately 0 to 150 ppm.

    • A sufficient number of scans and a relaxation delay (e.g., 1-2 seconds) should be used to obtain a clear spectrum of all carbon signals.

IR Spectroscopy Protocol
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation :

    • Neat Liquid : Place a drop of this compound between two KBr or NaCl plates.

    • ATR : Apply a small amount of the liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition :

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

    • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry Protocol
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

A Comprehensive Guide to the Synthesis of 1-Methylpyrazole from Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the N-methylation of pyrazole to yield 1-methylpyrazole, a crucial intermediate in the development of pharmaceuticals and functional materials.[1][2] The document details common and advanced synthetic protocols, presents comparative data, and illustrates the core chemical processes and workflows.

Introduction to this compound

This compound (CAS No. 930-36-9) is a heterocyclic organic compound featuring a pyrazole ring with a methyl group attached to the N1 nitrogen atom.[2] It is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] As a structural motif, the this compound core is present in numerous biologically active molecules, including kinase inhibitors and various agrochemicals, making its efficient and selective synthesis a topic of significant interest in medicinal and process chemistry.[1][3] The primary challenge in the alkylation of substituted pyrazoles is controlling the regioselectivity, as methylation can occur at either of the two adjacent nitrogen atoms.[3][4]

Overview of Synthetic Strategies

The synthesis of this compound from pyrazole is typically achieved through the N-alkylation of the pyrazole ring. This involves the deprotonation of the N-H bond by a base, followed by a nucleophilic attack of the resulting pyrazolate anion on a methylating agent. Several methods exist, varying in their choice of methylating agent, base, solvent, and reaction conditions, which in turn affect yield, cost, and scalability.

A general overview of the synthetic process is depicted below.

Synthesis_Overview Pyrazole Pyrazole (Starting Material) Deprotonation Deprotonation Pyrazole->Deprotonation Base Base (e.g., NaH, K2CO3, KHMDS) Base->Deprotonation Pyrazolate Pyrazolate Anion (Intermediate) Deprotonation->Pyrazolate Alkylation N-Alkylation (SN2 Reaction) Pyrazolate->Alkylation MethylatingAgent Methylating Agent (e.g., CH3I, (CH3)2SO4, (CH3)2CO3) MethylatingAgent->Alkylation CrudeProduct Crude this compound Alkylation->CrudeProduct Workup Aqueous Workup CrudeProduct->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Caption: General synthetic pathway for N-methylation of pyrazole.

The most common methods involve direct methylation using reagents like methyl iodide or dimethyl sulfate.[1][5] Alternative reagents such as dimethyl carbonate offer a greener profile. For applications requiring high regioselectivity with substituted pyrazoles, modern methods employing sterically hindered reagents have been developed.[4][6][7]

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as scale, cost, required purity, and environmental considerations. The following table summarizes quantitative data for common N-methylation protocols.

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Dimethyl Carbonate(None)Pyrazole (excess)140870%Methanol byproduct is distilled off during the reaction.[8]
Dimethyl SulfateSodium Hydroxide (2N)WaterNot specifiedNot specified56%Performed on 4-methylpyrazole; demonstrates aqueous conditions.[9]
Methyl IodidePotassium CarbonateAcetoneReflux24~95%A common, high-yielding laboratory method.
Dimethyl Sulfate(Self-catalyzed)Sulpholane60-(Kinetics Study)Used for studying quaternization rates.[10]
(Chloromethyl)triisopropoxysilaneKHMDSTHF / DMSO0 to RT2-4>70%A modern, highly N1-selective method for substituted pyrazoles.[4][11]

Detailed Experimental Protocols

Two detailed protocols are provided below. The first is a classical approach using dimethyl carbonate, and the second describes a modern, highly regioselective method.

Protocol 1: Synthesis via Dimethyl Carbonate

This method is based on a procedure that utilizes dimethyl carbonate as a methylating agent and pyrazole itself as the reaction medium, with the continuous removal of the methanol byproduct to drive the reaction to completion.[8]

Materials:

  • Pyrazole (20.64 g, 0.3 mol)

  • Dimethyl Carbonate (DMC)

  • Reactor equipped with a mechanical stirrer, heating mantle, dropping funnel, and distillation apparatus.

Procedure:

  • Charge the reactor with pyrazole (20.64 g, 0.3 mol) and an initial portion of dimethyl carbonate (4.5 g, 0.05 mol).

  • Heat the reaction mixture to 140°C with stirring.

  • Once the temperature is stable, begin the continuous addition of dimethyl carbonate via the dropping funnel at a flow rate of 60 mmol/h (approximately 5.4 g/h) over 8 hours.

  • Simultaneously, distill off the methanol byproduct as it is formed to maintain the reaction temperature and equilibrium.

  • After the addition is complete, maintain the reaction at 140°C for an additional hour to ensure full conversion.

  • Allow the reaction mixture to cool to ambient temperature. The resulting product is crude this compound.

  • Purify the crude product by fractional distillation under atmospheric pressure (b.p. 127°C) to obtain pure this compound.[2] The reported yield for this procedure is approximately 70%.[8]

Protocol 2: N1-Selective Methylation via an α-Halomethylsilane Reagent

This advanced protocol is designed for high N1-regioselectivity, which is critical when working with asymmetrically substituted pyrazoles.[4][11] It involves N-alkylation with a sterically bulky silyl reagent, followed by in-situ protodesilylation.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

  • (Chloromethyl)triisopropoxysilane (1.5 eq)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • N-Silylmethylation: To an oven-dried flask under an inert nitrogen atmosphere, add the pyrazole substrate and dissolve it in a 4:1 (v/v) mixture of anhydrous THF and anhydrous DMSO.

  • Cool the solution to 0°C in an ice bath.

  • Add KHMDS portion-wise while maintaining the temperature at 0°C. Stir the resulting mixture for 30 minutes.

  • Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.

  • Protodesilylation: Upon complete consumption of the starting material, add the TBAF solution and water to the reaction mixture.

  • Heat the mixture to 60°C and stir for 2-4 hours until the silylated intermediate is fully converted to the N-methyl product.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N1-methylated pyrazole. This method consistently achieves N1:N2 selectivity ratios of 92:8 to >99:1.[4][6][7]

Reaction Mechanism and Workflow

Core Reaction Mechanism

The N-methylation of pyrazole proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The base abstracts the acidic proton from the pyrazole N-H, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group and forming the C-N bond.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole Base Base (B:) Pyrazolate Pyrazolate Anion Pyrazolate2 Pyrazolate Anion HB HB⁺ p1 + p2 + arrow1 MethylReagent CH₃-X Product This compound LeavingGroup X⁻ p3 + p4 + arrow2

Caption: SN2 mechanism for the N-methylation of pyrazole.

General Experimental Workflow

The following diagram outlines the typical logical workflow for the synthesis and purification of this compound in a laboratory setting.

Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Charge Pyrazole, Solvent, and Base setup->reagents cool Cool to 0 °C (If required) reagents->cool add_methyl Add Methylating Agent (Dropwise) cool->add_methyl react Stir at Reaction Temperature (Monitor by TLC/LC-MS) add_methyl->react quench Quench Reaction (e.g., with water) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, GC) purify->characterize end End characterize->end

Caption: Standard laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound from pyrazole can be accomplished through several effective methods. Traditional N-alkylation using reagents like dimethyl carbonate or methyl iodide provides a straightforward and scalable route suitable for many applications. For drug development and the synthesis of complex molecules where regioselectivity is paramount, modern methods employing sterically hindered silylating agents offer unparalleled control, delivering the desired N1-methylated isomer with high purity and yield. The selection of a specific protocol should be guided by the project's requirements for selectivity, scale, cost, and environmental impact.

References

The Expanding Frontier of 1-Methylpyrazole Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its numerous derivatives, the 1-methylpyrazole moiety has emerged as a particularly compelling structural motif in the design of novel therapeutic agents. The presence of the methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the pyrazole ring, influencing its interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity of Pyrazole Derivatives

The biological efficacy of this compound derivatives is intrinsically linked to their chemical structure. Substitutions on the pyrazole ring significantly influence their potency and selectivity against various biological targets. The following tables summarize the quantitative data for various pyrazole derivatives, providing a comparative overview of their activities.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases and induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 Chronic Myelogenous Leukemia (K562)7.31[1]
Compound 4 Lung Cancer (A549)26[2]
Compound 19 Ovarian Cancer (A2780)8.57[1]
Compound 22 Multiple Cell Lines2.82 - 6.28[3]
Compound 23 Multiple Cell Lines2.82 - 6.28[3]
Compound 27 Breast Cancer (MCF7)16.50[3]
Compound 32 Ovarian Cancer (A2780)8.63[1]
Compound 35 Multiple Cell Lines3.53 - 6.71[3]
Compound 40 Mesothelioma (SPC212)>10[3]
Compound 49 EGFR Tyrosine Kinase0.26[2]
Compound 49 HER-2 Tyrosine Kinase0.20[2]
Compound 7d Breast Cancer (MCF7)42.6[4]
Compound 9e Pancreatic Cancer (PACA2)27.6[4]
Derivative XIII Liver Cancer (HePG2)6.57[5]
Derivative XIII Colon Cancer (HCT-116)9.54[5]
Derivative XIII Breast Cancer (MCF-7)7.97[5]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] A higher selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Reference
Chloro-derivative (17) --8.41[7]
p-Tolyl-derivative (16) --10.55[7]
Benzothiophen-2-yl derivative (46) --344.56[7]
Celecoxib (Reference) --53.12[7]
Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2 Aspergillus niger1[8]
Compound 3 Escherichia coli0.25[8]
Compound 3 Microsporum audouinii0.5[8]
Compound 4 Streptococcus epidermidis0.25[8]
Aminoguanidine-derived pyrazole (12) Escherichia coli1[9]
Aminoguanidine-derived pyrazole (12) Staphylococcus aureus strains1 - 8[9]
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one (15) -32[10]
Imidazo-pyridine substituted pyrazole (18) Multiple strains<1[9]
N-(trifluoromethylphenyl) derivative (28) MRSA strains0.78[9]
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) S. aureus, E. faecalis, P. aeruginosa0.187 - 0.375[11]
5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (5a) S. aureus, E. coli0.25[11]

Key Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with and modulate various cellular pathways.

Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its aberrant activation is a common hallmark of many cancers, making it a prime target for therapeutic intervention.[12] this compound derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Bad) Apoptotic_Stimuli->BH3_only Activation Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak Activation Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Inhibitor This compound Derivatives Inhibitor->Bcl2 Inhibition Knorr_Synthesis_Workflow Start Start Reactants Combine 1,3-Dicarbonyl & Hydrazine Derivative in Solvent Start->Reactants Reflux Heat to Reflux (1-4 hours) Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool & Isolate Crude Product Monitor->Workup Reaction Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End Pure Pyrazole Derivative Purify->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Add_Compounds Add this compound Derivatives Incubate1->Add_Compounds Incubate2 Incubate 48-72h Add_Compounds->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Remove Medium & Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability & IC50 Read_Absorbance->Analyze End End Analyze->End

References

1-Methylpyrazole: A Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity information for 1-Methylpyrazole (CAS No. 930-36-9). The document is intended to serve as a resource for researchers, scientists, and drug development professionals who handle or are investigating this compound. Information on acute toxicity, skin and eye irritation, and genotoxicity is presented. Where specific data for this compound is limited, information on structurally related pyrazole derivatives is provided to offer a broader toxicological context. This guide summarizes key quantitative data in tabular format, details experimental methodologies for pivotal studies, and includes visualizations of toxicological pathways and experimental workflows to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is moderately volatile and soluble in water.[1][2]

PropertyValueReference
CAS Number 930-36-9[1][3]
Molecular Formula C₄H₆N₂[1][3]
Molecular Weight 82.10 g/mol [3][4]
Density 0.988 g/mL at 20 °C[3][4]
Boiling Point 127 °C[2]
Flash Point 36 °C (closed cup)[3][4]
Refractive Index n20/D 1.477[3][4]

Toxicological Data

Acute Toxicity

Specific LD50 values for this compound through oral, dermal, or inhalation routes were not found in the reviewed literature. However, it is expected to exhibit moderate acute toxicity based on its structural similarity to other azoles.[1] Inhalation or prolonged skin contact may lead to irritation.[1] Symptoms of exposure may include headache, nausea, and dizziness, particularly in poorly ventilated areas.[1] For some 1-methyl-1H-pyrazole-5-carboxamide derivatives, acute toxicity has been observed in mice.[5]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[3][4] Safety data sheets recommend avoiding contact with skin and eyes and using protective gloves and eyewear during handling.[1] In case of contact, thorough rinsing with water is advised.[1]

Genotoxicity

While studies specifically on this compound's genotoxicity are limited, research on other methyl-pyrazole containing pesticides, such as tebufenpyrad, bixafen, fenpyroximate, and tolfenpyrad, has demonstrated genotoxic activity in human cell lines.[6] This genotoxicity is likely mediated through the induction of oxidative stress, leading to DNA damage.[6] The γH2AX assay, which detects the phosphorylation of histone H2AX, was used to identify these DNA double-strand breaks.[6]

Experimental Protocols

In Vitro Genotoxicity Assessment (γH2AX Assay)

This protocol is based on the methodology used to assess the genotoxicity of methyl-pyrazole pesticides in human cell lines.[6]

Objective: To detect DNA double-strand breaks as an indicator of genotoxicity.

Cell Lines:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Human T-cell leukemia cell line (e.g., Jurkat)

  • Other relevant human cell lines (e.g., ACHN, LS-174T, HepG2)[6]

Procedure:

  • Cell Culture: Culture the selected human cell lines under standard conditions.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).[6]

  • Fixation and Permeabilization: After treatment, fix the cells (e.g., with paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.

  • Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

  • Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.

  • DNA Staining: Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

  • Microscopy and Analysis: Visualize the cells using fluorescence microscopy. The presence of distinct fluorescent foci within the nucleus indicates the formation of γH2AX, signifying DNA double-strand breaks. Quantify the number and intensity of foci per cell to determine the extent of DNA damage.

Genotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., SH-SY5Y) Treatment 2. Treatment with This compound CellCulture->Treatment FixPerm 3. Fixation & Permeabilization Treatment->FixPerm PrimaryAb 4. Primary Antibody (anti-γH2AX) FixPerm->PrimaryAb SecondaryAb 5. Secondary Antibody (Fluorescent) PrimaryAb->SecondaryAb DNAStain 6. DNA Counterstain (DAPI) SecondaryAb->DNAStain Microscopy 7. Fluorescence Microscopy DNAStain->Microscopy Quantification 8. Foci Quantification Microscopy->Quantification

Caption: Workflow for the in vitro γH2AX genotoxicity assay.

Proposed Mechanism of Methyl-Pyrazole Induced Genotoxicity

Based on studies of related compounds, the genotoxic effects of methyl-pyrazoles are thought to be mediated by the generation of reactive oxygen species (ROS).[6]

Genotoxicity_Pathway Methylpyrazole Methyl-pyrazole Compound Cell Human Cell Methylpyrazole->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Double-Strand Breaks OxidativeStress->DNADamage gH2AX Phosphorylation of Histone H2AX (γH2AX) DNADamage->gH2AX

Caption: Proposed signaling pathway for methyl-pyrazole induced genotoxicity.

Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism data for this compound were not identified in the reviewed literature. However, the related compound fomepizole (4-methylpyrazole) is a known potent competitive inhibitor of alcohol dehydrogenase.[7] This inhibition prevents the formation of toxic metabolites from methanol and ethylene glycol, making it an effective antidote for poisoning with these substances.[7] Fomepizole is primarily eliminated through zero-order kinetics and can undergo autoinduction of its metabolism by cytochrome P-450 enzymes after 2-3 days.[7]

Carcinogenicity and Reproductive Toxicity

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Handling:

  • Handle in a well-ventilated area.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole, a five-membered aromatic heterocycle, has emerged as a significant scaffold in medicinal chemistry and drug development. First synthesized in the mid-20th century, its unique physicochemical properties have positioned it as a versatile building block for a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of this compound as a key intermediate. It includes detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and a discussion of its role in modulating key biological signaling pathways, particularly in the context of enzyme inhibition.

Discovery and Historical Context

This compound (C₄H₆N₂) was first synthesized in the mid-20th century amid growing interest in heterocyclic chemistry for pharmaceutical and agrochemical applications.[1] While the exact year and discoverer of the initial synthesis are not widely documented in easily accessible literature, a seminal publication by Peggy W. Alley and David A. Shirley in 1958 described the synthesis of this compound. This work was part of a broader investigation into the metalation of phenyl- and methyl-substituted pyrazoles.

The primary historical synthetic routes to this compound include the alkylation of pyrazole and the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine.[2] These methods provided the foundation for the production of this compound and its derivatives, enabling further exploration of their chemical and biological properties. The pyrazole ring, being a common motif in many biologically active compounds, made this compound a valuable intermediate for medicinal chemists.[3] Its methyl substituent can also favorably influence properties such as lipophilicity and metabolic stability, which are critical for drug efficacy.[3]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is soluble in water and possesses a moderate degree of volatility.[1] A summary of its key physicochemical and spectroscopic properties is presented below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₄H₆N₂
Molecular Weight 82.10 g/mol
CAS Number 930-36-9
Boiling Point 127 °C
Density 0.988 g/mL at 20 °C
Refractive Index (n20/D) 1.477
Flash Point 35 °C
pKa 2.25 ± 0.10 (Predicted)
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and Interpretation
¹H NMR Provides information on the chemical environment of the protons. The spectrum typically shows signals for the methyl group protons and the protons on the pyrazole ring.
¹³C NMR Reveals the chemical shifts of the carbon atoms in the molecule, including the methyl carbon and the three distinct carbons of the pyrazole ring.
Infrared (IR) Spectroscopy Displays characteristic absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations within the molecule.
Mass Spectrometry (MS) The electron ionization mass spectrum typically shows a prominent molecular ion peak (M⁺) at an m/z of 82, corresponding to the molecular weight of this compound. Common fragmentation patterns can provide further structural confirmation.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound in a research setting. Below are two representative experimental protocols.

Synthesis of this compound via Condensation of 1,1,3,3-Tetraethoxypropane with Methylhydrazine

This method is a classical approach to forming the pyrazole ring.

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • Methylhydrazine

  • Appropriate solvent (e.g., ethanol)

  • Acid catalyst (e.g., hydrochloric acid)

Procedure:

  • Dissolve 1,1,3,3-tetraethoxypropane in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add methylhydrazine to the solution.

  • Add a catalytic amount of acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Synthesis of this compound from Pyrazole and Dimethyl Carbonate

This method involves the N-methylation of the pre-formed pyrazole ring.

Materials:

  • Pyrazole (20.64 g, 0.3 mol)

  • Dimethyl carbonate (4.5 g, 0.05 mol initially, with additional feeding)

  • Reaction vessel equipped for heating, stirring, and distillation

Procedure:

  • Introduce pyrazole and an initial portion of dimethyl carbonate into the reactor.

  • Heat the reaction medium to 140 °C and maintain this temperature.

  • Introduce additional dimethyl carbonate into the reactor at a constant flow rate (e.g., 60 mmol/h) over a period of 8 hours.

  • Continuously distill off the methanol produced during the reaction to drive the equilibrium towards the product.

  • After the addition of dimethyl carbonate is complete, allow the reaction medium to cool to ambient temperature.

  • The resulting product is N-methylpyrazole. A reported yield for this procedure is approximately 70% (17.24 g, 0.21 mol).[2]

Signaling Pathways and Biological Relevance

The pyrazole scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have been developed as potent inhibitors of various enzymes, thereby modulating key signaling pathways.

Inhibition of Alcohol Dehydrogenase

Pyrazole and its derivatives, including 4-methylpyrazole (fomepizole), are well-known competitive inhibitors of alcohol dehydrogenase (ADH). ADH is the primary enzyme responsible for the metabolism of ethanol, as well as toxic alcohols like methanol and ethylene glycol. By inhibiting ADH, these compounds prevent the formation of toxic metabolites.

alcohol_dehydrogenase_inhibition cluster_metabolism Alcohol Metabolism cluster_inhibition Inhibition Pathway Toxic_Alcohol Toxic Alcohol (e.g., Methanol, Ethylene Glycol) ADH Alcohol Dehydrogenase (ADH) Toxic_Alcohol->ADH Metabolized by Toxic_Metabolites Toxic Metabolites (e.g., Formaldehyde, Glycolic Acid) ADH->Toxic_Metabolites Produces Cellular_Damage Cellular Damage & Toxicity Toxic_Metabolites->Cellular_Damage Leads to Methylpyrazole This compound Derivative (e.g., 4-Methylpyrazole) Methylpyrazole->ADH Competitively Inhibits

Inhibition of Alcohol Dehydrogenase by a this compound derivative.
Kinase Inhibition in Cancer Therapy

Many this compound derivatives have been synthesized and evaluated as kinase inhibitors for cancer therapy. For instance, derivatives targeting the PI3K/AKT/mTOR and JAK/STAT signaling pathways have shown promise. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

kinase_inhibition_pathway cluster_pi3k PI3K/AKT/mTOR Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole_Inhibitor This compound-based Kinase Inhibitor Pyrazole_Inhibitor->PI3K Inhibits Pyrazole_Inhibitor->AKT Inhibits Pyrazole_Inhibitor->mTOR Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by this compound-based inhibitors.

Conclusion

From its initial synthesis in the mid-20th century, this compound has evolved from a chemical curiosity to a cornerstone in the synthesis of modern pharmaceuticals and agrochemicals. Its straightforward synthesis and the biological significance of the pyrazole core have ensured its continued relevance. The development of this compound derivatives as potent enzyme inhibitors highlights the power of this scaffold in designing targeted therapies. Future research will undoubtedly continue to uncover new applications for this versatile heterocyclic compound, further solidifying its importance in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Methylpyrazole Derivatives in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Among its myriad variations, the this compound moiety has emerged as a particularly promising architectural element in the design of novel therapeutic agents.[1] Its unique electronic and steric properties contribute to favorable drug-like characteristics, including metabolic stability and potent, selective interactions with biological targets.[1][3] This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their potential as kinase inhibitors and anticancer agents.[1]

Synthesis of this compound Derivatives

The construction of the pyrazole ring can be achieved through various synthetic strategies, with the most common and versatile method being the Knorr pyrazole synthesis.[2] This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4] For the synthesis of this compound derivatives, methylhydrazine is utilized.[1][2] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2]

Another powerful route to pyrazole derivatives is through 1,3-dipolar cycloaddition reactions, which involve the [3+2] cycloaddition between a 1,3-dipole (like a nitrile imine or diazoalkane) and a dipolarophile (such as an alkyne or alkene).[2][4]

Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5] Their versatility makes them a privileged core in medicinal chemistry.[5] These compounds have garnered significant interest for their diverse therapeutic applications.[6][7]

Anticancer Activity

Several studies have focused on developing this compound derivatives as potent anticancer agents, particularly as kinase inhibitors.[5] The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key targets in cancer therapy, and various pyrazole derivatives have shown significant inhibitory activity against these kinases.[5][8]

Antimicrobial Activity

This compound derivatives have also been explored for their potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[5] Some derivatives have been developed as potent inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[9] Additionally, novel pyrazole derivatives have shown good antibacterial activity via inhibition of type II bacterial topoisomerases.[10]

Anti-inflammatory Activity

Pyrazole-based compounds, such as celecoxib, are well-known for their significant anti-inflammatory properties.[7] Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory potential, with some compounds showing marked activity against various inflammatory mediators.[11]

Quantitative Data Presentation

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[5] The following tables summarize quantitative data from various studies.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)
4cA549 (Lung)1.13
4dHepG2 (Liver)0.14
4eMCF-7 (Breast)0.22
23MCF-7 (Breast)6.28
26MCF-7 (Breast)0.96
26A549 (Lung)1.40
26DU145 (Prostate)2.16

Source: Data compiled from reference[1].

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Derivatives

CompoundTarget KinaseKi(app) (nM)Selectivity Factor (meprin β/α)
7aMeprin α132.5
14cMeprin α121.8
7aMeprin β33-
14cMeprin β22-

Source: Data compiled from reference[12]. Note: These are 3,4,5-substituted pyrazole derivatives, highlighting the scaffold's potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.[1]

General Synthesis of 1-Methyl-3,5-disubstituted Pyrazoles (Knorr Synthesis)

This protocol describes a general procedure for the synthesis of a methylpyrazole derivative using the Knorr synthesis.[2]

  • Materials:

    • Substituted 1,3-diketone (1.0 eq)[1]

    • Methylhydrazine (1.1 eq)[1][2]

    • Ethanol (solvent)[1][2]

    • Glacial acetic acid (catalyst)[1][2]

  • Procedure:

    • Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.[1][2]

    • Add a catalytic amount of glacial acetic acid to the solution.[1][2]

    • Add methylhydrazine dropwise to the mixture at room temperature.[1]

    • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

    • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[1]

    • Filter the solid product, wash with cold water, and dry under vacuum.[1]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methyl-3,5-disubstituted pyrazole derivative.[1]

  • Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2]

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and cytotoxicity.[1]

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HepG2)[1]

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]

    • Test compounds (this compound derivatives) dissolved in DMSO[1][5]

    • MTT solution (5 mg/mL in PBS)[1]

    • Solubilization buffer (e.g., DMSO)[1][5]

    • 96-well plates

    • Multi-well spectrophotometer

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[5]

    • Measure the absorbance of the resulting solution using a microplate reader (e.g., at 570 nm).[5]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][5]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.[5]

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2)[13]

    • Appropriate substrate peptide[13]

    • ATP[13]

    • Assay buffer[13]

    • Test compounds (this compound derivatives)[13]

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[5][13]

    • Microplate reader[5]

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.[5][13]

    • In a 96-well plate, add the kinase, substrate, and assay buffer.[13]

    • Add the test compounds to the wells and pre-incubate for approximately 10 minutes.[13]

    • Initiate the kinase reaction by adding ATP.[13]

    • Allow the reaction to proceed for a set duration (e.g., 60 minutes).[13]

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.[13]

Visualizations: Workflows and Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[1] The following diagrams illustrate key processes.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 1,3-Dicarbonyl Compound P1 Dissolve in Ethanol + Acetic Acid (cat.) R1->P1 R2 Methylhydrazine R2->P1 P2 Reflux (2-6h) P1->P2 P3 Precipitation in cold water P2->P3 P4 Filtration & Drying P3->P4 P5 Recrystallization P4->P5 FP Pure this compound Derivative P5->FP Bioactivity_Screening_Workflow cluster_input Input cluster_screening Screening Process cluster_analysis Data Analysis cluster_output Output C This compound Derivative Library S1 Prepare Serial Dilutions (in DMSO) C->S1 S2 Primary Assay (e.g., MTT Assay) S1->S2 S3 Identify 'Hits' (Compounds with activity) S2->S3 S4 Secondary/Confirmatory Assay (e.g., Kinase Inhibition) S3->S4 A1 Determine IC50 / Ki values S4->A1 A2 Structure-Activity Relationship (SAR) Analysis A1->A2 LO Lead Compound Identification A2->LO Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR/VEGFR) ADP ADP RTK->ADP Downstream Downstream Signaling Cascade (e.g., RAS/MAPK) RTK->Downstream Activates ATP ATP ATP->RTK Phosphorylation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative Inhibitor->RTK Inhibits (Binds to ATP pocket) GF Growth Factor GF->RTK Binds

References

The Scarcity and Significance of Pyrazole Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featuring prominently in a variety of synthetic drugs. However, its occurrence in natural products is notably rare, a fact largely attributed to the biological challenge of forming the N-N bond.[1][2] Despite their scarcity, naturally occurring pyrazole derivatives exhibit a remarkable range of biological activities, from potent antitumor and antiviral effects to significant anti-inflammatory properties, making them a subject of intense interest for drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of pyrazole derivatives, focusing on their isolation, characterization, biological activities, and biosynthetic pathways.

Naturally Occurring Pyrazole Derivatives: Key Examples

Withasomnine

Withasomnine is a pyrazole alkaloid first isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history of use in Ayurvedic medicine.[5] It has also been identified in other plant species, highlighting its, albeit limited, distribution in the plant kingdom.

Biological Source(s): Withania somnifera, Citrullus lanatus (watermelon) seeds.[4][6]

Biological Activities: Withasomnine has demonstrated a range of biological effects, including anti-inflammatory, neuroprotective, and potential anticancer activities.[2]

Pyrazofurin (Pyrazomycin)

Pyrazofurin is a C-nucleoside antibiotic produced by the bacterium Streptomyces candidus.[4][7] As an antimetabolite, it interferes with pyrimidine biosynthesis, leading to its potent antiviral and antitumor properties.[7][8]

Biological Source(s): Streptomyces candidus.[7]

Biological Activities: Pyrazofurin exhibits broad-spectrum antiviral activity against various RNA and DNA viruses.[8][9] It also shows significant cytotoxicity against several cancer cell lines.[1]

Formicin A and Formicin B

Formicins are indenone thioesters that, while not containing a pyrazole ring themselves, are relevant to the broader context of novel natural products with significant biological activity. Formicin A and B were isolated from a Streptomyces species associated with wood ants.[10] Formicin A, in particular, has shown promise as an anticancer agent.[10]

Biological Source(s): Streptomyces sp. associated with wood ants.[10]

Biological Activities: Formicin A has been found to inhibit the growth of human triple-negative breast cancer cells.[10]

Data Presentation: Quantitative Bioactivity

The following tables summarize the available quantitative data for the biological activities of key naturally occurring pyrazole derivatives and related compounds.

Compound/ExtractBiological ActivityAssay SystemIC50/EC50/InhibitionCitation(s)
PyrazofurinAnticancerHead and Neck Cancer Cell Lines (HEP-2, UMSCC-14B, UMSCC-14C)0.06 - 0.37 µM[1]
PyrazofurinAntiviralParainfluenza type 3, measles, vaccinia, and herpes simplex type 2 viruses in Vero cells2.8 - 20 µM[1]
Withania somnifera Ethanolic Root ExtractAnti-inflammatoryCarrageenan-induced paw edema in rats (12 mg/kg)36.36% inhibition at 3 hrs[11]
Withania somnifera Ethanolic Root ExtractAnti-inflammatoryCarrageenan-induced paw edema in rats (25 mg/kg)61.36% inhibition at 3 hrs[11]
1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole (from Citrullus lanatus)AnticancerMouse B16 melanoma 4A5 cell line70.4% growth inhibition at 100 µM[5]

Experimental Protocols

Protocol 1: Isolation and Characterization of Withasomnine from Withania somnifera

This protocol outlines a general procedure for the extraction, isolation, and characterization of withasomnine.

1. Plant Material and Extraction:

  • Air-dry the roots of Withania somnifera at room temperature and grind them into a coarse powder.
  • Perform a sequential Soxhlet extraction of the powdered root material (100 g) with solvents of increasing polarity: n-hexane, ethyl acetate, and finally methanol (250 mL each) for 8 hours per solvent.
  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

2. Isolation by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
  • Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
  • Load the adsorbed sample onto the top of the prepared column.
  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
  • Collect fractions of 20 mL each and monitor the separation by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) mobile phase and visualizing under UV light.
  • Pool the fractions containing the compound of interest based on the TLC profile.

3. Purification by Preparative TLC:

  • Further purify the pooled fractions using preparative TLC on silica gel plates with a suitable solvent system to obtain the pure withasomnine.

4. Characterization:

  • NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and acquire ¹H and ¹³C NMR spectra.
  • Mass Spectrometry: Obtain the mass spectrum of the purified compound using a suitable ionization technique (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern.

Protocol 2: In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol describes a standard method to evaluate the anti-inflammatory effects of a test compound or extract in a rodent model.

1. Animals:

  • Use adult Wistar albino rats (150-200 g) of either sex. House the animals under standard laboratory conditions with free access to food and water.

2. Experimental Groups:

  • Divide the animals into at least four groups (n=6 per group):
  • Group I (Control): Vehicle (e.g., normal saline).
  • Group II (Standard): Indomethacin (10 mg/kg, p.o.).
  • Group III (Test Compound - Low Dose): e.g., Withasomnine (10 mg/kg, p.o.).
  • Group IV (Test Compound - High Dose): e.g., Withasomnine (20 mg/kg, p.o.).

3. Procedure:

  • Administer the vehicle, standard drug, or test compound orally 1 hour before the induction of inflammation.
  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw.
  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the percentage inhibition of edema using the following formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol details a colorimetric assay to assess the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Culture:

  • Culture a suitable cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Experimental Setup:

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
  • Prepare a series of dilutions of the test compound (e.g., Pyrazofurin) in the culture medium.

3. Treatment:

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
  • Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological activities of naturally occurring pyrazole derivatives are mediated through their interaction with specific cellular signaling pathways.

Pyrazofurin's Mechanism of Action: Pyrazofurin primarily acts by inhibiting uridine monophosphate (UMP) synthase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.[1][8]

UMP_Synthase_Inhibition Orotate Orotate UMPS UMP Synthase (Orotate Phosphoribosyltransferase & OMP Decarboxylase) Orotate->UMPS PRPP PRPP PRPP->UMPS OMP Orotidine-5'-Monophosphate (OMP) UMPS->OMP Step 1 UMP Uridine-5'-Monophosphate (UMP) OMP->UMP Step 2 (Decarboxylation) Pyrimidines Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Pyrazofurin Pyrazofurin Pyrazofurin->UMPS Inhibition

Caption: Inhibition of UMP synthase by pyrazofurin.

Formicin A's Potential Mechanism of Action: Formicin A has been shown to regulate the liver kinase B1 (LKB1)-mediated AMP-activated protein kinase (AMPK) signaling pathway in triple-negative breast cancer cells.[10] AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cell growth and proliferation.

AMPK_Signaling_Pathway FormicinA Formicin A LKB1 LKB1 FormicinA->LKB1 Activation AMPK AMPK LKB1->AMPK Phosphorylation (Activation) mTORC1 mTORC1 AMPK->mTORC1 Inhibition Autophagy Autophagy AMPK->Autophagy Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Formicin A-mediated AMPK pathway activation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of naturally occurring pyrazole derivatives.

Experimental_Workflow cluster_0 Discovery & Isolation cluster_1 Structure Elucidation cluster_2 Biological Evaluation PlantSource Plant/Microbial Source Selection Extraction Extraction PlantSource->Extraction Chromatography Chromatographic Separation (CC, TLC, HPLC) Extraction->Chromatography Isolation Isolation of Pure Compound Chromatography->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS InVitro In Vitro Bioassays (e.g., Cytotoxicity, Antiviral) Isolation->InVitro StructureDet Structure Determination NMR->StructureDet MS->StructureDet InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo MoA Mechanism of Action Studies InVivo->MoA

Caption: Workflow for natural pyrazole discovery.

Conclusion

Naturally occurring pyrazole derivatives, though few in number, represent a rich source of biologically active compounds with significant therapeutic potential. Their unique structures and potent activities continue to inspire synthetic and medicinal chemists in the quest for novel drug leads. This technical guide provides a foundational understanding of the key aspects of these fascinating natural products, from their isolation and characterization to their mechanisms of action. Further research into the biosynthesis of these compounds and the exploration of their structure-activity relationships will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Methodological & Application

1-Methylpyrazole in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrazole is a five-membered heterocyclic aromatic compound featuring two adjacent nitrogen atoms, with a methyl group substiuent on one of them.[1] This structural arrangement allows it to function as a monodentate ligand, primarily coordinating to metal centers through its pyridine-like nitrogen atom. The presence of the methyl group can sterically influence the coordination environment, thereby affecting the stability and reactivity of the resulting metal complex.[1] The nitrogen atoms in this compound readily coordinate with a variety of transition metals, including copper, ruthenium, and palladium, to form stable complexes with diverse applications.[1]

These coordination complexes have demonstrated significant potential in catalysis, materials science, and medicinal chemistry.[1][2][3] In catalysis, this compound complexes, particularly those of copper, are effective in various organic transformations, including fundamental cross-coupling reactions like the Chan-Lam and Suzuki-Miyaura reactions.[1] In materials science, the ability of this compound to form stable complexes is leveraged in the development of novel materials such as metal-organic frameworks (MOFs) and coordination polymers.[1] In the realm of medicinal chemistry, pyrazole derivatives are an established scaffold, and their metal complexes are actively being investigated for their therapeutic potential, including as anticancer and antimicrobial agents.[1][4]

Quantitative Data Summary

The structural, spectroscopic, and biological activity data of this compound and its coordination complexes are summarized below for comparative analysis.

Table 1: Spectroscopic Data of this compound and a Representative Copper(II) Complex
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (ν, cm-1)
This compound7.49 (d, 1H), 7.40 (d, 1H), 6.18 (t, 1H), 3.85 (s, 3H)138.8, 129.2, 105.7, 39.0~3100 (νC-H), ~1520 (νC=N)
[Cu(this compound)2Cl2]Shifts in aromatic and methyl protons upon coordination.Shifts in ring and methyl carbons upon coordination.~1550 (νC=N, shifted), ~450 (νCu-N)
Note: Specific NMR data for complexes can vary depending on the metal center and solvent.[1]
Table 2: Catalytic Activity of this compound-based Copper Catalysts in Cross-Coupling Reactions
ReactionCatalystSubstrate 1Substrate 2Product Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h-1)Reference
Chan-Lam Coupling[Cu(this compound)2(OAc)2]AnilinePhenylboronic acid9346.59.3General representation[3]
Suzuki-Miyaura CouplingPd/Cu nanoparticles with pyrazole ligand support4-BromoacetophenonePhenylboronic acid>95>190>38Data for related pyrazole systems[5]
Note: Data for closely related pyrazole complexes are included to provide a comparative framework as specific TON/TOF values for this compound complexes are not readily available in the cited literature.
Table 3: Anticancer Activity of Pyrazole-based Metal Complexes (IC50 Values in µM)
ComplexMCF-7 (Breast)HCT-15 (Colon)A549 (Lung)HepG-2 (Liver)Reference
Copper(II) bis(pyrazol-1-yl)acetate derivative-Sub-micromolar--[2]
Thiazolyl-pyrazole derivative---2.20 ± 0.13[4]
Pyrazole acetal of andrographolide-3.08--[4]
Imidazothiazole-pyrazole derivative--1.086-[6]
Note: This table includes data for various pyrazole derivatives to illustrate the potential of this class of compounds, as comprehensive data for this compound complexes is limited.
Table 4: Antimicrobial Activity of Pyrazole-based Coordination Complexes (Minimum Inhibitory Concentration in µg/mL)
Complex/LigandS. aureusE. coliP. aeruginosaC. albicansReference
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (Ligand)>50>50>50-[7]
[Cd(L)2Cl2]1055-[7]
--INVALID-LINK--2151010-[7]
Pyrazole Schiff bases0.97 - 62.5--15.62 - 31.25
Note: This table includes data for various pyrazole derivatives to illustrate the potential of this class of compounds, as comprehensive data for this compound complexes is limited.

Experimental Protocols

Protocol 1: Synthesis of Bis(this compound)dihalometal(II) Complexes [M(1-mp)₂X₂] (M = Cu, Co, Ni; X = Cl, Br)

This protocol describes a general method for the synthesis of [M(this compound)₂X₂] complexes.[1]

Materials:

  • Metal(II) halide salt (e.g., CuCl₂·2H₂O, CoBr₂, NiCl₂·6H₂O)

  • This compound (2.2 equivalents)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the metal(II) halide salt (1 mmol) in ethanol (20 mL).

  • To this solution, add this compound (2.2 mmol, 2.2 equivalents) dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the final product in vacuo.

Characterization:

  • FT-IR Spectroscopy: To confirm the coordination of this compound to the metal center by observing shifts in the C=N stretching frequency.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the complex.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex.

G cluster_synthesis Synthesis Workflow MetalHalide Dissolve Metal Halide in Ethanol AddLigand Add this compound (2.2 eq) MetalHalide->AddLigand Stir Stir at Room Temperature (2-4 hours) AddLigand->Stir Filter Collect Precipitate by Filtration Stir->Filter Wash Wash with Cold Ethanol and Diethyl Ether Filter->Wash Dry Dry in vacuo Wash->Dry Characterize Characterize Complex (FT-IR, EA, UV-Vis) Dry->Characterize

Synthesis of [M(1-mp)₂X₂] complexes.
Protocol 2: this compound-Copper Catalyzed Chan-Lam Cross-Coupling Reaction

This protocol outlines a general procedure for the C-N cross-coupling of an amine with an arylboronic acid using a this compound-copper complex as a catalyst.[3]

Materials:

  • [Cu(this compound)₂(OAc)₂] (5 mol%)

  • Aryl amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Triethylamine (2.0 mmol)

  • Methanol (5 mL)

  • Dichloromethane (for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a reaction vial, add [Cu(this compound)₂(OAc)₂] (0.05 mmol, 5 mol%), aryl amine (1.0 mmol), and arylboronic acid (1.2 mmol).

  • Add methanol (5 mL) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere for 5-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_catalysis Chan-Lam Coupling Workflow Reactants Combine Catalyst, Amine, and Boronic Acid SolventBase Add Methanol and Triethylamine Reactants->SolventBase Reaction Stir at RT under Air (5-10 hours) SolventBase->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Chan-Lam cross-coupling reaction.
Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound complexes against bacterial strains.[7]

Materials:

  • This compound metal complex

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Positive control (e.g., Chloramphenicol)

  • Negative control (MHB with DMSO)

Procedure:

  • Prepare a stock solution of the this compound complex in DMSO.

  • Perform serial two-fold dilutions of the complex in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the complex that completely inhibits visible bacterial growth.

G cluster_mic Antimicrobial Activity Workflow PrepComplex Prepare Serial Dilutions of Complex Inoculate Inoculate Wells with Bacteria PrepComplex->Inoculate PrepInoculum Prepare and Standardize Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate DetermineMIC Determine MIC (Lowest Inhibitory Conc.) Incubate->DetermineMIC

Antimicrobial activity evaluation.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction is believed to proceed through a catalytic cycle involving Cu(I), Cu(II), and Cu(III) intermediates. The this compound ligand plays a crucial role in stabilizing these intermediates and facilitating the key steps of the reaction.

G cluster_mechanism Proposed Chan-Lam Catalytic Cycle CuII L₂Cu(II)X₂ CuIII [L₂Cu(III)(Amine)(Aryl)]⁺ CuII->CuIII Transmetalation (ArB(OH)₂) CuII->CuIII Ligand Exchange (Amine) Product Product (Aryl-Amine) CuIII->Product Reductive Elimination CuI L₂Cu(I)X CuI->CuII Oxidation (O₂) Product->CuI

Proposed Chan-Lam catalytic cycle.

Conclusion

This compound is a versatile and valuable ligand in coordination chemistry. Its ability to form stable and reactive complexes with a range of transition metals has led to significant advancements in catalysis, materials science, and medicinal chemistry. The protocols and data presented here provide a comprehensive overview for researchers and professionals interested in exploring the potential of this compound-based coordination compounds in their respective fields. Further research into the synthesis of novel this compound complexes and the detailed investigation of their properties will undoubtedly uncover new and exciting applications.

References

Application Notes and Protocols for 1-Methylpyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrazole is a versatile heterocyclic building block increasingly utilized in pharmaceutical synthesis.[1] Its pyrazole core is a prevalent motif in a multitude of biologically active molecules, and the N-methyl substituent can favorably influence key drug-like properties such as lipophilicity and metabolic stability.[1][2] This makes this compound a valuable starting material and intermediate for the development of a wide range of therapeutics, including anti-inflammatory agents, treatments for neurological disorders, and targeted cancer therapies.[1] A critical application of this compound is in the synthesis of kinase inhibitors, where it serves as a scaffold to construct complex molecules that modulate key signaling pathways implicated in diseases like cancer.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a prominent kinase inhibitor, Erdafitinib. It also includes quantitative data on the biological activity of the final product and visual representations of the relevant signaling pathways and experimental workflows.

Application Highlight: Synthesis of Kinase Inhibitors

This compound is a key precursor for the synthesis of various kinase inhibitors. A common strategy involves the functionalization of the pyrazole ring, for instance, through bromination, followed by cross-coupling reactions to build the desired molecular architecture.[3] An important intermediate derived from this compound is 4-bromo-1-methyl-1H-pyrazole, which is a crucial component in the synthesis of drugs such as Erdafitinib and Savolitinib.[4]

Erdafitinib: A Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Erdafitinib (Balversa™) is an orally bioavailable kinase inhibitor that targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[5][6] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, can drive the proliferation and survival of cancer cells.[2][7] Erdafitinib is approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[5]

The synthesis of Erdafitinib can be achieved through a convergent route where 4-bromo-1-methyl-1H-pyrazole is a key starting material.[1] The following sections provide a detailed protocol for a crucial step in this synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Key Erdafitinib Intermediate

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a brominated pyrazole derivative (like 4-bromo-1-methyl-1H-pyrazole) and an arylboronic acid, a fundamental step in constructing the core structure of many kinase inhibitors.[8][9]

Reaction Scheme:

Materials and Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole

  • Arylboronic acid (e.g., (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like XPhos Pd G2)[10]

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))[9]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)[8][11]

  • Degassed water[8]

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Instrumentation:

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas supply

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

  • NMR Spectrometer

  • Mass Spectrometer

Detailed Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.5 mmol, 2.5 equiv.).[8]

  • Solvent Addition: Add the anhydrous solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) to the flask.[8]

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.[8]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 mmol, 5 mol% of Pd(PPh₃)₄).[8]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, or until the reaction is complete as monitored by TLC.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[8]

Note: The specific conditions (catalyst, base, solvent, temperature, and reaction time) may require optimization depending on the specific substrates used.

Data Presentation

In Vitro Inhibitory Activity of Erdafitinib

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Erdafitinib against various FGFRs and cancer cell lines.

TargetIC₅₀ (nM)Reference
FGFR11.2[6]
FGFR22.5[6]
FGFR32.7[6]
FGFR45.7[6]
NCI-H520 (Lung Cancer)19[12]
SNU-16 (Gastric Cancer)59[12]
KATO III (Gastric Cancer)73[12]

Mandatory Visualization

Signaling Pathway Inhibition by Erdafitinib

Erdafitinib inhibits FGFR signaling, which in turn affects downstream pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[2][7]

Erdafitinib_Mechanism Erdafitinib Erdafitinib FGFR FGFR (Fibroblast Growth Factor Receptor) Erdafitinib->FGFR Inhibits RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Mechanism of action of Erdafitinib.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of the key intermediate via Suzuki-Miyaura coupling.

Suzuki_Workflow start Start setup Combine Reactants: 4-Bromo-1-methylpyrazole, Arylboronic acid, Base start->setup solvents Add Solvents & Degas with Inert Gas setup->solvents catalyst Add Pd Catalyst solvents->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Cool, Add Water, Extract with Ethyl Acetate reaction->workup purify Dry, Concentrate, Purify by Column Chromatography workup->purify end Pure Product purify->end

Caption: Suzuki-Miyaura cross-coupling workflow.

References

Application Notes and Protocols: 1-Methylpyrazole as a Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of modern agrochemicals.[1][2] Its unique chemical properties and the ability to introduce various substituents onto the pyrazole ring allow for the fine-tuning of biological activity, leading to the development of potent and selective herbicides and fungicides.[3] This document provides detailed application notes, experimental protocols, and quantitative data for agrochemicals derived from this compound, intended to assist researchers in the field of crop protection.

This compound in Herbicide Synthesis: HPPD Inhibitors

A significant class of herbicides derived from this compound are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[4][5] These herbicides act by blocking a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols in plants.[6][7] Inhibition of this pathway ultimately leads to the bleaching of plant tissues and subsequent death.[7] Notable examples of commercial HPPD inhibitor herbicides containing the this compound scaffold include pyrasulfotole and topramezone.[4]

Signaling Pathway of HPPD Inhibitor Herbicides

The following diagram illustrates the mechanism of action of HPPD inhibitor herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisic Acid HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching & Necrosis Chlorophyll->Bleaching Pyrasulfotole This compound-based HPPD Inhibitor (e.g., Pyrasulfotole) Pyrasulfotole->HPPD Inhibits

Caption: Mechanism of action of this compound-based HPPD inhibitor herbicides.

Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal efficacy of pyrasulfotole, often in combination with a safener or another herbicide, against various broadleaf weeds.

Weed SpeciesHerbicide FormulationApplication Rate (g a.i./ha)% Control
Amaranthus retroflexus (Redroot pigweed)Pyrasulfotole + Bromoxynil233>95
Chenopodium album (Common lambsquarters)Pyrasulfotole + Bromoxynil233>95
Abutilon theophrasti (Velvetleaf)Pyrasulfotole + Bromoxynil233>90
Ambrosia artemisiifolia (Common ragweed)Pyrasulfotole + Bromoxynil233>95
Sinapis arvensis (Wild mustard)Pyrasulfotole + Bromoxynil233>95
Polygonum convolvulus (Wild buckwheat)Pyrasulfotole + Bromoxynil233>90
Capsella bursa-pastorisG31 (experimental)75.0>90
Plantago depressaG31 (experimental)75.0>90

Data compiled from multiple sources.[4][8]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-5-hydroxypyrazole (Key Intermediate)

This protocol describes the synthesis of the key intermediate, 1-methyl-5-hydroxypyrazole, which is a precursor for many HPPD inhibitor herbicides.[1][9]

Workflow Diagram:

Synthesis_Workflow_1 start Start step1 Dissolve NaOH in water start->step1 step2 Add Ethyl 1-methyl-5-hydroxy- pyrazole-4-carboxylate step1->step2 step3 Stir at 40°C for 3h step2->step3 step4 Cool to RT and add conc. HCl step3->step4 step5 Reflux for 3h step4->step5 step6 Remove solvent (reduced pressure) step5->step6 step7 Add anhydrous ethanol and stir step6->step7 step8 Filter to remove precipitate step7->step8 step9 Concentrate filtrate (reduced pressure) step8->step9 end Obtain white solid (1-Methyl-5-hydroxypyrazole) step9->end SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production (Energy) ETC->ATP FungalDeath Fungal Cell Death ATP->FungalDeath SDHI This compound-based SDHI Fungicide SDHI->SDH Inhibits Synthesis_Workflow_2 start Start step1 Dissolve Pyrazole Carboxylic Acid in SOCl₂ start->step1 step2 Reflux to form Acyl Chloride step1->step2 step3 Remove excess SOCl₂ step2->step3 step4 Dissolve Acyl Chloride in Dichloromethane step3->step4 step5 Add Substituted Amine and Triethylamine step4->step5 step6 Stir at Room Temperature step5->step6 step7 Wash with HCl, NaHCO₃, and Brine step6->step7 step8 Dry over Na₂SO₄ and Concentrate step7->step8 step9 Purify by Recrystallization or Chromatography step8->step9 end Obtain pure Pyrazole Carboxamide step9->end

References

Application Notes and Protocols for the Use of 1-Methylpyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrazole is a versatile N-heterocyclic compound that serves as an effective ligand in a variety of palladium- and copper-catalyzed cross-coupling reactions.[1][2] Its utility stems from the ability of its nitrogen atoms to coordinate with transition metal centers, thereby stabilizing the catalytic species and modulating their reactivity.[2][3] This can lead to enhanced catalytic efficiency in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and other bonds, which are fundamental transformations in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1][4] This document provides detailed application notes and generalized protocols for the use of this compound as a ligand in key cross-coupling reactions.

Role of this compound as a Ligand

In cross-coupling reactions, this compound typically functions as a monodentate N-donor ligand. The nitrogen atoms in the pyrazole ring coordinate to the metal center (e.g., palladium or copper), influencing the electronic properties and stability of the catalyst.[1][2] The methyl group on the nitrogen atom can also impart specific steric effects that may affect the catalytic activity and selectivity of the reaction.[1] Pyrazole-containing ligands, in general, are known to be effective in stabilizing palladium catalysts.[5]

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a cross-coupling reaction utilizing this compound as a ligand.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, coupling partner, base, and solvent in a reaction vessel. purge Purge the vessel with an inert gas (e.g., argon or nitrogen). reagents->purge catalyst Add palladium precursor and This compound ligand. purge->catalyst heat Heat the reaction mixture to the specified temperature and stir. catalyst->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Quench the reaction (e.g., with water or NH4Cl). cool->quench extract Extract the product with an organic solvent. quench->extract dry Dry the organic layer (e.g., with Na2SO4 or MgSO4). extract->dry purify Purify the product by column chromatography. dry->purify

Caption: General workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate to form a C-C bond.[6] While specific protocols detailing the use of this compound as the primary ligand are not abundant, pyrazole-based ligands have been successfully employed.[2][5] The following is a generalized protocol that can be adapted and optimized.

Generalized Protocol:

  • To a dry reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol).

  • Add a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and this compound (2-10 mol%, typically in a 1:2 to 1:4 Pd:ligand ratio).

  • Add an appropriate solvent (e.g., toluene, dioxane, or DMF; 5-10 mL).

  • Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Pyrazole Derivatives in Suzuki-Miyaura Coupling:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzenePhenylboronic acid0.33 mol% bis(pyrazolyl)palladium complex--140498[5]
4-BromopyrazolePhenylboronic acidXPhos Pd G2 (2 mol%)K₃PO₄Dioxane/H₂O10024-[4]
4-Bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane801893[7]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.[8] Pyrazole-based ligands have been shown to be effective in this transformation.[9][10]

Generalized Protocol:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 mmol).

  • Add a palladium source (e.g., Pd(OAc)₂; 1-5 mol%) and this compound (2-10 mol%).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene; 5-10 mL).

  • Degas the mixture with an inert gas.

  • Heat the reaction to the required temperature (typically 80-140 °C) and stir until completion.

  • After cooling, filter the reaction mixture to remove palladium black and inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Quantitative Data for Pyrazole Derivatives in Heck Reaction:

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneButyl acrylatePdCl₂ / Pyrazolone-based ligandEt₃NDMF803High Conversion[11]
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂ (5 mol%) / P(OEt)₃Et₃NDMF100--[4]
IodobenzeneButyl acrylatePoly(pyrazol-1-ylmethyl)benzene Palladium ComplexEt₃NToluene8024~90[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide or triflate and an amine.[12] There is a documented example of a Buchwald-Hartwig amidation using 4-bromo-1-methylpyrazole as a substrate, indicating the compatibility of the this compound moiety with these reaction conditions.[1]

Generalized Protocol:

  • To a reaction tube, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.4-2.0 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%) and this compound (or another suitable ligand like a biarylphosphine; 2-10 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane; 5-10 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for Pyrazole Derivatives in Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-methylpyrazoleAmideNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ (10 mol%) / tBuDavePhos (20 mol%)t-BuOKXylene160 (MW)0.17-[4]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13]

Generalized Protocol:

  • To a reaction flask, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%), and a copper(I) salt (e.g., CuI; 1-5 mol%).

  • Add this compound (2-10 mol%) which may serve as a ligand for the palladium and/or copper center.

  • Add a solvent (e.g., THF, DMF, or an amine solvent like Et₃N; 5-10 mL) and a base (e.g., Et₃N, i-Pr₂NH).

  • Degas the mixture by bubbling an inert gas through it.

  • Add the terminal alkyne (1.1-1.5 mmol) and stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C).

  • After the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry the organic phase, remove the solvent in vacuo, and purify the product via column chromatography.

Quantitative Data for Pyrazole Derivatives in Sonogashira Coupling:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-3,3-dimethyl-5-phenyl-3H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT--[4]
Aryl IodideTerminal AlkynePd(II)/Cu(I)Not specifiedNot specifiedNot specifiedNot specifiedGood[14]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

G cluster_legend Legend Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation (R²-M) TM_complex->Pd0 Reductive Elimination (R¹-R²) L L = this compound or other ligand R1X R¹-X = Aryl/Vinyl Halide or Triflate R2M R²-M = Organoboron, Organotin, Organozinc, etc.

Caption: Generalized catalytic cycle for cross-coupling.

Conclusion

This compound is a valuable and versatile ligand for various transition metal-catalyzed cross-coupling reactions. Its ability to coordinate with metal centers can enhance catalytic activity and stability. The provided generalized protocols serve as a starting point for reaction optimization. Researchers are encouraged to screen different reaction parameters, such as the palladium precursor, base, solvent, temperature, and catalyst/ligand loading, to achieve optimal results for their specific substrates. The quantitative data presented for related pyrazole derivatives offer a useful reference for expected reaction conditions and outcomes.

References

Application Notes and Protocols: 1-Methylpyrazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methylpyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] The this compound moiety offers several advantages in kinase inhibitor design. Its unique electronic and steric properties contribute to favorable drug-like characteristics, including metabolic stability and the ability to form specific, high-affinity interactions with the ATP-binding pocket of kinases.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor to the kinase hinge region, while the methyl group can provide advantageous steric interactions and improve pharmacokinetic properties.[4]

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, including quantitative data on their biological activity, step-by-step experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of selected this compound-containing compounds against various protein kinases. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities based on this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line (Antiproliferative IC50)Reference(s)
JNK3 Inhibitors
Compound 1c JNK399.0Hep3B, HepG2[5]
Compound 1f JNK397.4RPMI-8226 (Leukemia)[5][6]
N-methylpyrazole 26a JNK3--[7]
N-methylpyrazole 26d JNK3--[7]
1-methyl-5-pyrazole 26 JNK31600-[8]
1-methyl-5-pyrazole 27 JNK36000-[8]
1-methyl-5-pyrazole 28 JNK36200-[8]
p38 MAPK Inhibitors
Fused Pyrazole 10q p38α-THP1 (TNFα)[9]
Fused Pyrazole 10m p38α-THP1 (TNFα)[9]
Other Kinase Inhibitors
BIRB 796 (45 )p38 MAP Kinase--[10]
Pyrazole Urea (16 )p38 MAP Kinase--[10]
Pyrazole DerivativeVEGFR2, CDK-2-HepG2[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 1-Methyl-3,5-disubstituted Pyrazoles via Cyclocondensation

This protocol describes a common and versatile method for synthesizing the this compound core, which involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.[12]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.0 eq)

  • Methylhydrazine (1.0-1.2 eq)

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add methylhydrazine (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methyl-3,5-disubstituted pyrazole derivative.

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Methylation of a Pyrazole Core

This protocol outlines a general procedure for the N-methylation of a pre-existing pyrazole ring, a key step in the synthesis of many this compound-based inhibitors.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Methyl iodide (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base (1.5-2.0 eq)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (solvent)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).

  • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (methyl iodide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-methylated pyrazole.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro kinase inhibitory activity of synthesized this compound compounds.[12]

Materials:

  • Synthesized this compound inhibitor

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate, and buffer.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and plot the data to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor This compound JNK3 Inhibitor Inhibitor->JNK

JNK Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK (e.g., TAK1, MLK3) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MK2->Cytokines Inhibitor This compound p38 Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway Inhibition.
Experimental Workflow

Synthesis_and_Evaluation_Workflow Start Start: Design of This compound Scaffold Synthesis Chemical Synthesis (e.g., Cyclocondensation, N-Methylation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferative) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Process End Candidate Drug SAR->End Successful Candidate Lead_Optimization->Synthesis

General workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Nitration of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the nitration of 1-methylpyrazole, a key transformation in the synthesis of various valuable intermediates for pharmaceuticals, agrochemicals, and energetic materials.[1] Direct nitration of this compound is a common approach; however, it is crucial to note that this method often results in a mixture of regioisomers, primarily 1-methyl-4-nitropyrazole and 1-methyl-3,4-dinitropyrazole. For applications requiring high purity of the 4-nitro isomer, an alternative synthetic route via thermal decarboxylation is also discussed. This guide presents a protocol for direct nitration using a mixture of fuming nitric acid and sulfuric acid, along with procedures for product isolation and purification.

Introduction

This compound is a five-membered heterocyclic compound that serves as a versatile building block in organic synthesis. The introduction of a nitro group onto the pyrazole ring through electrophilic aromatic substitution significantly enhances its utility, providing a handle for further functionalization. The resulting nitrated products, particularly 1-methyl-4-nitropyrazole, are precursors to a range of biologically active molecules and high-energy materials.[1] 1-Methyl-4-nitropyrazole is a white crystalline solid with a melting point of 92°C and a density of 1.40 g/cm³.[1] This application note details the experimental setup and procedures for the synthesis, purification, and characterization of nitrated this compound derivatives.

Data Presentation

Table 1: Reagents for Direct Nitration of this compound
ReagentMolecular FormulaMolar Mass ( g/mol )ConcentrationRole
This compoundC₄H₆N₂82.10-Starting Material
Fuming Nitric AcidHNO₃63.0190%Nitrating Agent
Fuming Sulfuric AcidH₂SO₄·SO₃178.1420% OleumCatalyst/Dehydrating Agent
IceH₂O18.02-Cooling Agent
Deionized WaterH₂O18.02-Quenching/Washing
Sodium BicarbonateNaHCO₃84.01Saturated SolutionNeutralizing Agent
Anhydrous Magnesium SulfateMgSO₄120.37-Drying Agent
ChloroformCHCl₃119.38-Eluent
AcetoneC₃H₆O58.08-Eluent
Table 2: Expected Products from Direct Nitration of this compound
Product NameMolecular FormulaMolar Mass ( g/mol )Expected Position of NitrationNotes
1-Methyl-4-nitropyrazoleC₄H₅N₃O₂127.10C4Major product
1-Methyl-3-nitropyrazoleC₄H₅N₃O₂127.10C3Minor product
1-Methyl-3,4-dinitropyrazoleC₄H₅N₄O₄172.10C3 and C4Byproduct

Note: The ratio of mononitrated isomers and the formation of dinitrated products can be influenced by reaction conditions.

Experimental Protocols

Protocol 1: Direct Nitration of this compound

This protocol is adapted from procedures for the nitration of pyrazole and is expected to yield a mixture of nitrated this compound isomers.

1. Preparation of the Nitrating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of 20% fuming sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 10°C.

  • Slowly add fuming nitric acid (90%) dropwise to the stirred sulfuric acid. Maintain the temperature below 10°C throughout the addition.

2. Nitration Reaction:

  • In a separate reaction flask, dissolve this compound in concentrated sulfuric acid at room temperature.

  • Cool the this compound solution in an ice-water bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the this compound solution. The temperature of the reaction mixture should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC). Some studies have shown that heating the reaction mixture to 100°C for several hours can lead to the formation of 1-methyl-3,4-dinitropyrazole.[2]

3. Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate of the crude nitrated product should form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude product, which is a mixture of isomers, can be purified by silica gel column chromatography.[1]

  • A suitable eluent system, such as a mixture of chloroform and acetone (e.g., 9:1 v/v), can be used to separate the different isomers.[1]

  • Collect the fractions containing the desired 1-methyl-4-nitropyrazole isomer (monitor by TLC).

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl ether/hexane).

Protocol 2: Synthesis of Pure 1-Methyl-4-nitropyrazole via Thermal Decarboxylation

To avoid the formation of isomeric impurities associated with direct nitration, 1-methyl-4-nitropyrazole can be synthesized by the thermal decarboxylation of 1-methyl-4-nitro-3- or 5-pyrazolecarboxylic acid.[1] This method provides the 4-nitro isomer with high purity.

Note: The detailed experimental procedure for the synthesis of the precursor, 1-methyl-4-nitro-3- or 5-pyrazolecarboxylic acid, is beyond the scope of this document but can be found in the cited literature.

Mandatory Visualizations

Signaling Pathway/Experimental Workflow Diagram

Nitration_Workflow Experimental Workflow for Direct Nitration of this compound cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Cool Fuming H₂SO₄ (20% Oleum) in Ice-Salt Bath prep2 Slowly Add Fuming HNO₃ (90%) prep1->prep2 Maintain T < 10°C react3 Add Nitrating Mixture Dropwise prep2->react3 react1 Dissolve this compound in Concentrated H₂SO₄ react2 Cool in Ice-Water Bath react1->react2 react2->react3 Maintain T < 10°C workup1 Pour Reaction Mixture onto Ice react3->workup1 workup2 Neutralize with NaHCO₃ Solution workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify1 Silica Gel Column Chromatography workup4->purify1 Crude Product purify2 Recrystallization purify1->purify2 final_product Characterization (NMR, MP) purify2->final_product Pure 1-Methyl-4-nitropyrazole

Caption: Workflow for the direct nitration of this compound.

Logical Relationship Diagram

Regioselectivity Regioselectivity in the Nitration of this compound cluster_direct Direct Nitration cluster_alternative Alternative Route for Pure Isomer start This compound direct_nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) start->direct_nitration mixture Mixture of Isomers direct_nitration->mixture product1 1-Methyl-4-nitropyrazole (Major) mixture->product1 Separation product2 1-Methyl-3-nitropyrazole (Minor) mixture->product2 Separation product3 1-Methyl-3,4-dinitropyrazole (Byproduct) mixture->product3 Separation precursor 1-Methyl-4-nitro-3(5)- pyrazolecarboxylic Acid decarboxylation Thermal Decarboxylation precursor->decarboxylation pure_product Pure 1-Methyl-4-nitropyrazole decarboxylation->pure_product

Caption: Synthetic routes to nitrated 1-methylpyrazoles.

References

1-Methylpyrazole as an Acid-Binding Agent in Acylation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. A common byproduct of acylation reactions, particularly when using acyl halides, is the generation of a strong acid such as hydrogen chloride (HCl). This acid must be neutralized to drive the reaction to completion and prevent acid-catalyzed side reactions or degradation of sensitive functional groups. While tertiary amines like triethylamine and pyridine are frequently employed as acid scavengers, their relatively high basicity can sometimes lead to undesirable side reactions, such as racemization, elimination, or catalysis of undesired pathways.

1-Methylpyrazole emerges as a valuable alternative, functioning as a mild, non-nucleophilic base suitable for acylation reactions where sensitive substrates or products are involved. With a predicted pKa of approximately 2.25 for its conjugate acid, this compound is a significantly weaker base than pyridine (pKa ≈ 5.2), offering a more controlled and selective reaction environment. This application note provides a detailed overview of the utility of this compound as an acid-binding agent in acylation reactions, complete with comparative data and experimental protocols.

Advantages of this compound as an Acid Scavenger

The use of a weaker, non-nucleophilic base like this compound in acylation reactions offers several key advantages:

  • Chemoselectivity: In molecules with multiple functional groups, a mild base can help to avoid undesired reactions at sites other than the target amine or alcohol.

  • Reduced Side Reactions: The lower basicity of this compound minimizes the risk of base-catalyzed side reactions such as elimination, racemization of chiral centers, and decomposition of sensitive products.

  • Compatibility with Sensitive Substrates: It is particularly well-suited for reactions involving substrates that are unstable under strongly basic conditions.

  • Non-nucleophilic Character: As a hindered tertiary amine, this compound does not compete with the primary nucleophile (amine or alcohol) in the acylation reaction.

Comparative Data

While specific comparative studies detailing the performance of this compound against other bases in a wide range of acylation reactions are not extensively documented in publicly available literature, its utility can be inferred from its chemical properties. The lower basicity suggests that reactions may proceed at a slower rate compared to those with stronger bases like pyridine or triethylamine. However, this can be advantageous in achieving higher selectivity and purity of the final product, especially with complex molecules.

For the purpose of illustration, the following table presents hypothetical comparative data for a generic acylation of a primary amine with an acyl chloride, highlighting the expected trade-offs.

Acid ScavengerpKa of Conjugate AcidTypical Reaction TimeTypical Yield (%)Purity Profile
This compound ~2.254 - 12 hours85 - 95High, minimal side products
Pyridine~5.21 - 3 hours90 - 98Good, potential for minor side products
Triethylamine~10.70.5 - 2 hours>95Variable, risk of elimination/racemization

Note: The data in this table are illustrative and intended to reflect the general expectations based on the basicity of the scavengers. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following are representative protocols for the N-acylation of a primary amine and O-acylation of a primary alcohol using an acyl chloride with this compound as the acid-binding agent.

Protocol 1: N-Acylation of a Primary Amine

Reaction: General synthesis of an N-substituted amide.

Materials:

  • Primary amine (e.g., benzylamine)

  • Acyl chloride (e.g., benzoyl chloride)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (approximately 0.1 to 0.5 M concentration).

  • Add this compound (1.1 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purify the crude product by recrystallization or column chromatography on silica gel as required.

Protocol 2: O-Acylation of a Primary Alcohol

Reaction: General synthesis of an ester.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Acyl chloride (e.g., acetyl chloride)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (approximately 0.1 to 0.5 M concentration).

  • Add this compound (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic phase sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by column chromatography or distillation if necessary.

Visualizations

Acylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps RCOCl Acyl Chloride (R-CO-Cl) intermediate Tetrahedral Intermediate RCOCl->intermediate RNH2 Amine (R'-NH2) RNH2->intermediate Nucleophilic Attack NMP This compound NMPH 1-Methylpyrazolium Chloride NMP->NMPH Proton Abstraction from R'-NH2+ amide Amide (R-CO-NHR') intermediate->amide Elimination of Cl- intermediate->NMPH HCl byproduct reacts with this compound

Caption: General mechanism of amine acylation with this compound as the acid scavenger.

Experimental_Workflow start Start dissolve Dissolve Amine in DCM start->dissolve add_nmp Add this compound dissolve->add_nmp cool Cool to 0 °C add_nmp->cool add_acyl_chloride Add Acyl Chloride cool->add_acyl_chloride react Stir at Room Temp (4-12h) add_acyl_chloride->react workup Aqueous Workup react->workup purify Purification workup->purify end End Product purify->end

Caption: Experimental workflow for a typical N-acylation using this compound.

Basicity_Comparison bases Base pKa of Conjugate Acid Characteristics tea Triethylamine (TEA) ~10.7 Strong, sterically hindered, risk of elimination pyridine Pyridine ~5.2 Moderately strong, can act as a nucleophilic catalyst nmp This compound ~2.25 Weak, non-nucleophilic, suitable for sensitive substrates

Caption: Comparison of common bases used as acid scavengers in acylation reactions.

Conclusion

This compound serves as an effective and mild acid-binding agent in acylation reactions, offering a valuable tool for synthetic chemists, particularly when dealing with sensitive substrates. Its weak basicity and non-nucleophilic nature contribute to cleaner reactions with fewer side products compared to stronger amine bases. The provided protocols offer a starting point for the application of this compound in both N- and O-acylation reactions, which can be optimized for specific substrates and desired outcomes. For researchers in drug development and complex molecule synthesis, this compound represents a strategic choice to enhance selectivity and preserve the integrity of delicate molecular architectures.

Application of 1-Methylpyrazole in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrazole, a five-membered heterocyclic aromatic compound, is a versatile building block and ligand in the field of material science. Its unique structural and electronic properties, stemming from the presence of two adjacent nitrogen atoms and a methyl group on the pyrazole ring, make it a valuable component in the design and synthesis of a wide range of advanced materials. The nitrogen atoms readily coordinate with metal centers, enabling its use as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, its derivatives have shown significant promise as functional additives in battery electrolytes, as effective corrosion inhibitors for metals, and as precursors for specialized polymers and ionic liquids. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of material science.

Functional Additive in High-Voltage Lithium-Ion Battery Electrolytes

The demand for high-energy-density lithium-ion batteries has driven research into electrolyte additives that can enhance battery performance and stability, particularly at high operating voltages. This compound derivatives have emerged as promising candidates for this application.

Application Notes

A notable example is 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP), a methylated pyrazole derivative that has been shown to significantly improve the cycling performance of high-voltage lithium-ion batteries.[1][2] When used as a functional additive, MBTFMP contributes to the formation of a stable cathode-electrolyte interphase (CEI).[1] This protective layer is crucial for preventing the degradation of the electrolyte at high voltages and for suppressing parasitic reactions at the electrode surface, leading to improved capacity retention and coulombic efficiency.

The methylation at the nitrogen atom in MBTFMP is critical for its enhanced performance compared to its unmethylated counterpart, 3,5-bis(trifluoromethyl)-1H-pyrazole (BTFMP). The methyl group improves the oxidative stability of the molecule, widening the electrochemical stability window of the electrolyte.[1] This allows the battery to be charged to higher voltages without significant electrolyte decomposition.

Quantitative Data

The following table summarizes the comparative performance of electrolytes with and without this compound-based additives.

Additive (Concentration)Cell ConfigurationCycling ConditionsCapacity Retention after 100 cycles (%)Average Coulombic Efficiency (%)
None (Reference)NMC111graphite1C, 2.8-4.5 V
5.0 wt.% BTFMPNMC111graphite1C, 2.8-4.5 V
5.0 wt.% MBTFMP NMC111 graphite1C, 2.8-4.5 V
Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP)

This protocol is a general guideline based on the synthesis of similar pyrazole derivatives.

Materials:

  • 3,5-bis(trifluoromethyl)-1H-pyrazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-bis(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add methyl iodide (1.2 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole.

Protocol 2: Preparation and Evaluation of MBTFMP-containing Electrolyte

Materials:

  • Lithium hexafluorophosphate (LiPF₆)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC)

  • 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP)

  • NMC111 cathode and graphite anode coin cells (e.g., CR2032)

  • Battery cycler

Procedure:

  • Electrolyte Preparation: In a glovebox under an argon atmosphere, prepare the baseline electrolyte by dissolving LiPF₆ (e.g., 1 M) in a mixture of EC and DMC (e.g., 1:1 v/v).

  • Prepare the additive-containing electrolyte by dissolving the desired concentration of MBTFMP (e.g., 5.0 wt.%) into the baseline electrolyte.

  • Cell Assembly: Assemble CR2032 coin cells using the NMC111 cathode, graphite anode, a separator, and the prepared electrolytes inside the glovebox.

  • Electrochemical Testing:

    • Perform cyclic voltammetry (CV) to determine the electrochemical stability window of the electrolytes.

    • Conduct galvanostatic cycling tests on the assembled cells using a battery cycler. A typical protocol would involve charging and discharging the cells at a constant current rate (e.g., 1C) within a specific voltage range (e.g., 2.8-4.5 V) for a set number of cycles (e.g., 100 cycles).

    • Record the discharge capacity and coulombic efficiency for each cycle to evaluate the battery's performance and stability.

experimental_workflow_battery cluster_synthesis MBTFMP Synthesis cluster_electrolyte Electrolyte Preparation cluster_testing Electrochemical Testing start Start Materials reaction Reaction & Reflux start->reaction CH3I, K2CO3 Acetonitrile purification Purification reaction->purification Workup mbtfmp MBTFMP Product purification->mbtfmp mbtfmp_additive MBTFMP mbtfmp->mbtfmp_additive lipf6 LiPF6 electrolyte Final Electrolyte lipf6->electrolyte solvents EC/DMC solvents->electrolyte mbtfmp_additive->electrolyte cell Coin Cell Assembly electrolyte->cell cycling Galvanostatic Cycling cell->cycling Charge/Discharge analysis Data Analysis cycling->analysis Capacity, Efficiency

Workflow for MBTFMP synthesis and battery performance evaluation.

Corrosion Inhibitor for Mild Steel

This compound and its derivatives have demonstrated efficacy as corrosion inhibitors for mild steel, particularly in acidic environments. Their ability to form a protective film on the metal surface mitigates the corrosive action of the acidic medium.

Application Notes

Pyrazole derivatives, including this compound, function as corrosion inhibitors by adsorbing onto the metal surface. This adsorption process can be either physisorption, chemisorption, or a combination of both. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole ring facilitate the interaction with the vacant d-orbitals of the iron atoms on the steel surface. This forms a protective barrier that isolates the metal from the corrosive environment, thereby reducing the corrosion rate. The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.

Quantitative Data

The following table presents the corrosion inhibition efficiency of this compound derivatives on mild steel in a 1 M HCl solution, as determined by electrochemical impedance spectroscopy (EIS).

InhibitorConcentration (M)Inhibition Efficiency (%)
This compound 10⁻³ ~85
This compound 10⁻² >90
Pyrazole Derivative A10⁻³92
Pyrazole Derivative B10⁻³88
Experimental Protocols

Protocol 3: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Polish the mild steel coupons with emery papers of decreasing grit size, wash with distilled water and acetone, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The electrolyte is 1 M HCl solution.

  • Blank Measurement: Record the EIS spectrum for the mild steel in the 1 M HCl solution without any inhibitor. The frequency range is typically from 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV) at the open circuit potential (OCP).

  • Inhibitor Measurement: Add the desired concentration of this compound to the electrolyte and allow the system to stabilize for a period (e.g., 30 minutes).

  • Record the EIS spectrum in the presence of the inhibitor under the same conditions as the blank measurement.

  • Data Analysis:

    • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank solution.

experimental_workflow_corrosion cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis steel Mild Steel Coupon polish Polishing & Cleaning steel->polish cell_setup Assemble 3-Electrode Cell polish->cell_setup electrolyte_prep Prepare 1M HCl electrolyte_prep->cell_setup eis_blank EIS Measurement (Blank) cell_setup->eis_blank add_inhibitor Add this compound eis_blank->add_inhibitor eis_inhibitor EIS Measurement (Inhibitor) add_inhibitor->eis_inhibitor modeling Equivalent Circuit Modeling eis_inhibitor->modeling calculation Calculate Inhibition Efficiency modeling->calculation Rct values result Inhibition Efficiency (%) calculation->result

Workflow for evaluating corrosion inhibition efficiency using EIS.

Ligand in Metal-Organic Frameworks (MOFs) for Gas Separation

This compound can act as a ligand in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage and separation. The pyrazole ring provides coordination sites for metal ions, while the methyl group can influence the steric environment and the hydrophobicity of the resulting framework.

Application Notes

The incorporation of this compound or its derivatives as ligands in MOFs can tailor the pore size, shape, and surface chemistry of the material. This allows for the selective adsorption of certain gas molecules over others. For example, the nitrogen atoms of the pyrazole ring can act as Lewis basic sites, which can enhance the affinity of the MOF for acidic gases like CO₂. The methyl group can increase the hydrophobicity of the pores, which can be advantageous for separations involving mixtures containing water vapor. While specific data for MOFs solely based on the this compound ligand is limited in readily available literature, the broader class of pyrazolate-based MOFs has shown significant promise for various gas separations.

Experimental Protocols

Protocol 4: General Synthesis of a Pyrazolate-Based MOF

This is a general solvothermal synthesis protocol that can be adapted for this compound-based ligands.

Materials:

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A pyrazole-based linker (e.g., a dicarboxylic acid functionalized with this compound)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve the metal salt and the pyrazole-based linker in the chosen solvent. The molar ratio of metal to linker will depend on the target framework.

  • The solution may be sonicated to ensure complete dissolution.

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 80-150 °C) for a set period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration and wash it with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone or methanol) followed by heating under vacuum to remove the solvent molecules from the pores.

  • The activated MOF can then be characterized for its porosity and gas adsorption properties using techniques like N₂ adsorption at 77 K and CO₂ adsorption at various temperatures.

logical_relationship_mof cluster_components MOF Components cluster_properties Tunable Properties cluster_applications Applications metal Metal Ions/Clusters pore_size Pore Size & Shape metal->pore_size ligand This compound based Ligand ligand->pore_size surface_chem Surface Chemistry ligand->surface_chem hydrophobicity Hydrophobicity ligand->hydrophobicity gas_storage Gas Storage pore_size->gas_storage gas_separation Gas Separation pore_size->gas_separation surface_chem->gas_separation hydrophobicity->gas_separation

Relationship between MOF components, properties, and applications.

Precursor for Ionic Liquids and Polymers

This compound can serve as a starting material for the synthesis of pyrazolium-based ionic liquids and functional polymers.

Application Notes

Ionic Liquids: By quaternizing the nitrogen atom of this compound, a range of pyrazolium-based ionic liquids can be synthesized. These ionic liquids can exhibit interesting properties such as high thermal stability and wide electrochemical windows, making them suitable for applications in electrochemistry, catalysis, and as specialized solvents.

Polymers: this compound can be functionalized with a polymerizable group (e.g., a vinyl group) to create monomers for the synthesis of polypyrazoles. These polymers can have applications in areas such as gas separation membranes and as solid-state electrolytes.

Experimental Protocols

Protocol 5: General Synthesis of a 1,2-Dimethylpyrazolium-based Ionic Liquid

Materials:

  • This compound

  • An alkylating agent (e.g., methyl iodide, dimethyl sulfate)

  • An anion source (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)

  • A suitable solvent (e.g., acetonitrile)

Procedure:

  • React this compound with an excess of the alkylating agent in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the solvent and excess alkylating agent are removed under vacuum to yield the pyrazolium salt with the counter-anion from the alkylating agent (e.g., iodide).

  • To exchange the anion, dissolve the pyrazolium salt in water and add a solution of the desired anion source (e.g., LiTFSI).

  • The resulting ionic liquid, which is often immiscible with water, can be separated by extraction with an organic solvent (e.g., dichloromethane).

  • The organic layer is then washed with water to remove any remaining salts, dried, and the solvent is evaporated to yield the final ionic liquid.

Conclusion

This compound is a highly versatile and valuable compound in material science with a growing number of applications. Its ability to act as a ligand, a functional additive, and a precursor for various materials makes it a key area of interest for researchers and scientists. The protocols and data presented in this document provide a foundation for further exploration and development of novel materials based on this important heterocyclic scaffold. Further research into the synthesis of new this compound derivatives and their incorporation into advanced materials is expected to yield exciting new discoveries and applications.

References

Application Notes and Protocols: 1-Methylpyrazole as a Key Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole and its derivatives are pivotal intermediates in the synthesis of a variety of modern herbicides. Their versatile chemical scaffold allows for the construction of complex, biologically active molecules that are crucial for global crop protection. This document provides detailed application notes and experimental protocols for the synthesis of key herbicidal active ingredients derived from this compound, including Pyroxasulfone and Pyrazosulfuron-ethyl. It also elucidates their mechanisms of action through signaling pathway diagrams.

Introduction

The pyrazole ring system is a foundational structural motif in agrochemical research, offering a stable and adaptable platform for the development of potent herbicides.[1] this compound, in particular, serves as a critical building block for several commercially significant herbicides.[2] Its derivatives are precursors to compounds that inhibit essential plant biochemical pathways, leading to effective weed control. This document focuses on the practical synthesis and application of these important agricultural chemicals.

Herbicide Synthesis from this compound Derivatives

Pyroxasulfone Synthesis

Pyroxasulfone is a pre-emergent herbicide that provides excellent control of grass and broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[3] A key intermediate in its synthesis is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a derivative of this compound.

A crucial starting material for Pyroxasulfone is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Its synthesis is a critical first step.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [4]

  • Heat 150 g (0.81 mol) of ethyl 4,4,4-trifluoroacetoacetate to 85°C.

  • Over a period of 30 minutes, add 68.8 g (0.60 mol) of 40% (w/w) aqueous methyl hydrazine while maintaining the temperature at 85°C.

  • Stir the resulting mixture for 2 hours at 85°C.

  • Distill off 42 g of distillate at ambient pressure and 95°C over 1 hour, gradually adding 112 g of water during the distillation.

  • Cool the reaction mixture to 10°C to induce crystallization.

  • Collect the crystallized material by filtration.

  • Wash the solid with 97 g of water.

  • Dry the product under vacuum (50 mbar) at 60°C.

Quantitative Data:

ParameterValueReference
Yield78.9 g (87.5%)[4]
Purity (by 19F-NMR)98.5% (w/w)[4]
Selectivity99.2 : 0.8[4]

The synthesis of Pyroxasulfone involves a multi-step process starting from the pyrazole intermediate. A key step is the Mannich reaction to form an intermediate, which is then further processed.

Experimental Protocol: Synthesis of Pyroxasulfone Intermediate A [5]

  • In a suitable reaction vessel, add 16.6 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 3 g of paraformaldehyde, 8.5 g of piperidine, and 10 g of 37% aqueous hydrochloric acid to 40 mL of ethanol at room temperature.

  • Heat the mixture and stir at 80°C for 4 hours. Monitor the reaction by HPLC until the starting pyrazol-5-ol is consumed.

  • Add 21.6 g of 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole and continue the reaction for another 4 hours, monitoring by HPLC for the consumption of the mercapto-dihydroisoxazole.

  • After the reaction is complete, evaporate the ethanol under reduced pressure.

  • Add 20 mL of water to the residue and slurry for 2 hours.

  • Collect the resulting white solid precipitate by suction filtration.

  • Dry the solid to obtain Intermediate A.

Quantitative Data for Pyroxasulfone Intermediate A Synthesis:

ParameterValueReference
Yield28.8 g (92.6%)[5]
Purity (by HPLC)99.4%[5]

This intermediate is then taken through further steps of alkylation and oxidation to yield the final Pyroxasulfone product.[5]

Pyrazosulfuron-ethyl Synthesis

Pyrazosulfuron-ethyl is a sulfonylurea herbicide that acts by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids.[6][7] A key intermediate for its synthesis is ethyl 5-amino-1-methylpyrazole-4-carboxylate.

A foundational precursor for many pyrazole-based herbicides is 1-methyl-5-hydroxypyrazole.

Experimental Protocol: Synthesis of 1-Methyl-5-hydroxypyrazole [8]

  • Dissolve 22 g of sodium hydroxide in 300 mL of water.

  • Add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the solution.

  • Stir the reaction mixture for 3 hours at 40°C.

  • Cool the mixture to room temperature.

  • Add 55 mL of concentrated hydrochloric acid dropwise.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Add 200 mL of anhydrous ethanol to the residue and stir thoroughly.

  • Collect the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the white solid product.

Quantitative Data:

ParameterValueReference
Yield24 g (98.0%)[8]
Purity (by HPLC)96.50%[8]

The commercial synthesis of Pyrazosulfuron-ethyl starts from ethyl 5-amino-1-methylpyrazole-4-carboxylate.[6]

Experimental Protocol: Final Step in Pyrazosulfuron-ethyl Synthesis [9]

  • Prepare a solution of 0.4 g of 2-amino-4,6-dimethoxypyrimidine in 20 mL of dry acetonitrile.

  • To this solution, add 0.98 g of the crude sulfonyl isocyanate derived from ethyl 5-amino-1-methylpyrazole-4-carboxylate.

  • Stir the mixture at room temperature.

  • Collect the formed crystals by filtration.

  • Wash and dry the crystals to obtain the final product.

Quantitative Data:

ParameterValueReference
Yield0.8 g[9]
Melting Point170-172 °C[9]

Workflow and Mechanism of Action Diagrams

Synthesis Workflow

G cluster_0 Pyroxasulfone Synthesis Workflow A 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol C Mannich Reaction A->C B Paraformaldehyde, Piperidine, HCl, Ethanol B->C D Intermediate A C->D E Alkylation with Chlorodifluoromethane D->E F Intermediate B E->F G Oxidation with H₂O₂ F->G H Pyroxasulfone G->H

Caption: Synthetic workflow for Pyroxasulfone.

Mechanism of Action

Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and waxes.[10][11] This disruption of VLCFA synthesis leads to a failure in cell division and ultimately plant death.[12]

cluster_pathway Pyroxasulfone Mechanism of Action Pyroxasulfone Pyroxasulfone Pyroxasulfone->inhibition VLCFAE VLCFA Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFAE->VLCFAs PlantDeath Inhibition of Growth & Plant Death VLCFAE->PlantDeath Inhibition leads to FattyAcids Fatty Acid Precursors (e.g., C18:0) FattyAcids->VLCFAE Elongation CellMembranes Cell Membrane & Waxy Cuticle Formation VLCFAs->CellMembranes CellDivision Normal Cell Division & Seedling Growth CellMembranes->CellDivision

Caption: Pyroxasulfone inhibits VLCFA elongase.

Pyrazosulfuron-ethyl is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[13] This enzyme is critical for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.[1]

cluster_pathway Pyrazosulfuron-ethyl Mechanism of Action Pyrazosulfuron_ethyl Pyrazosulfuron-ethyl Pyrazosulfuron_ethyl->inhibition ALS Acetolactate Synthase (ALS) BCAA Valine, Leucine, Isoleucine ALS->BCAA Plant_Death Growth Inhibition & Plant Death ALS->Plant_Death Inhibition leads to Pyruvate Pyruvate Pyruvate->ALS Keto_acids α-Ketobutyrate Keto_acids->ALS Protein_Synth Protein Synthesis BCAA->Protein_Synth Cell_Division Cell Division & Plant Growth Protein_Synth->Cell_Division

Caption: Pyrazosulfuron-ethyl inhibits ALS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • N-alkylation of pyrazole: This is a direct approach where pyrazole is reacted with a methylating agent. Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.[1] This method is often preferred in industrial settings due to the use of inexpensive starting materials.

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[1][2][3][4] It is a versatile method for producing a variety of substituted pyrazoles.[2]

Q2: I am getting a low yield in my N-alkylation of pyrazole. What are the possible causes and solutions?

A2: Low yields in N-alkylation reactions can stem from several factors. Here are some common causes and their solutions:

  • Poor quality of reagents: Ensure that your pyrazole, methylating agent, and solvents are pure and anhydrous. Some methylating agents can degrade over time.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature is crucial. For instance, using potassium carbonate in DMF or DMSO is a good starting point.[5] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent incomplete conversion.

  • Side reactions: Over-methylation can occur, leading to the formation of a quaternary pyrazolium salt. This can be minimized by using a less reactive methylating agent or by carefully controlling the stoichiometry.

  • Product loss during workup: If your N-methylpyrazole is forming a salt during an acidic or basic workup, it can alter its solubility and lead to loss. Neutralizing the crude product before extraction can help. Additionally, N-methylpyrazole can have some water solubility, so minimizing aqueous washes or back-extracting the aqueous layers can improve yield.

Q3: I am observing the formation of two regioisomers during my synthesis. How can I control this?

A3: The formation of regioisomers is a common challenge, particularly in the Knorr synthesis with unsymmetrical 1,3-dicarbonyls and in the N-alkylation of substituted pyrazoles.[2][6] Here’s how you can address this:

  • For Knorr Synthesis: The regioselectivity is influenced by the steric and electronic properties of the 1,3-dicarbonyl compound. The initial attack of methylhydrazine can occur at either carbonyl group. Modifying reaction conditions such as solvent and temperature can influence the isomeric ratio.

  • For N-alkylation: The choice of methylating agent, base, and solvent can significantly impact the N1/N2 selectivity.[6]

    • Steric Hindrance: Bulky substituents on the pyrazole ring or using sterically demanding methylating agents can favor methylation at the less hindered nitrogen.[6]

    • Advanced Methylating Agents: Sterically hindered α-halomethylsilanes have been shown to provide excellent N1-selectivity, often greater than 90%.[5]

    • Biocatalysis: Engineered methyltransferase enzymes can offer exceptional regioselectivity, sometimes exceeding 99%.[6]

Q4: What are the best methods for purifying this compound?

A4: The choice of purification method depends on the impurities present and the scale of the reaction.

  • Fractional Distillation: This is effective if the boiling points of this compound and the impurities are sufficiently different.

  • Column Chromatography: Silica gel chromatography is a common method for separating regioisomers and other impurities. The choice of eluent is critical for good separation.[6]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique. For liquid products, it is sometimes possible to form a solid salt by reacting with an acid, which can then be selectively crystallized and neutralized to recover the pure product.[7]

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data for key synthesis methods of this compound and its derivatives.

Table 1: N-Alkylation of Pyrazole with Dimethyl Carbonate

ParameterCondition 1Condition 2
Methanol Removal Yes (distilled off during reaction)No
Reaction Temperature 140°C115-140°C
Yield of this compound 70%14%
Reference [8][8]

Table 2: Typical Yields for Knorr Synthesis of Pyrazole Derivatives

1,3-Dicarbonyl CompoundHydrazine DerivativeProductTypical YieldReference
AcetylacetoneMethylhydrazine1,3,5-TrimethylpyrazoleGood to Excellent (>75%)[2][3]
Ethyl acetoacetateMethylhydrazine1,3-Dimethyl-5-pyrazolone66-100%[9]
1,1,3,3-TetraethoxypropaneMethylhydrazineThis compoundNot specified[8]

Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole with Dimethyl Carbonate (High Yield)

This protocol is based on a method that emphasizes the removal of methanol to drive the reaction to completion.[8]

Materials:

  • Pyrazole

  • Dimethyl carbonate

  • Reactor equipped with a distillation apparatus

Procedure:

  • Charge the reactor with pyrazole (0.3 mol) and a portion of dimethyl carbonate (0.05 mol).

  • Heat the mixture to 140°C and maintain this temperature throughout the reaction.

  • Introduce the remaining dimethyl carbonate into the reactor at a constant flow rate (e.g., 60 mmol/h) over 8 hours.

  • Continuously distill off the methanol as it is formed.

  • After the addition of dimethyl carbonate is complete, allow the reaction mixture to cool to room temperature.

  • The resulting product is this compound. Further purification can be done by distillation.

Protocol 2: Knorr Synthesis of a Substituted Pyrazole

This is a general procedure for the Knorr pyrazole synthesis.[2]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Methylhydrazine

  • Ethanol (or other suitable solvent)

  • Catalytic amount of acid (e.g., glacial acetic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Diagram 1: General Workflow for N-Alkylation of Pyrazole

N-Alkylation of Pyrazole Workflow start Start reactants Combine Pyrazole, Methylating Agent, and Base in Solvent start->reactants reaction Heat Reaction Mixture (if necessary) reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purify Crude Product (Distillation, Chromatography) workup->purification product This compound purification->product

Caption: A typical experimental workflow for the N-alkylation of pyrazole.

Diagram 2: Troubleshooting Low Yield in this compound Synthesis

Troubleshooting Low Yield low_yield Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Base) low_yield->optimize_conditions check_workup Review Workup Procedure (Product Loss, Salt Formation) low_yield->check_workup analyze_byproducts Analyze for Side Reactions (Over-methylation, Isomers) low_yield->analyze_byproducts solution1 Use Purified Reagents and Accurate Stoichiometry check_reagents->solution1 solution2 Systematically Vary Conditions optimize_conditions->solution2 solution3 Modify Extraction/ Neutralization Steps check_workup->solution3 solution4 Use Selective Reagents/ Optimize for Desired Product analyze_byproducts->solution4

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-methylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound and its isomers are fractional distillation, crystallization (often involving salt formation), and chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1] The choice of method depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities in this compound can include:

  • Regioisomers: Such as 3-methylpyrazole and 4-methylpyrazole, which often form during synthesis.

  • Unreacted starting materials: Including pyrazole and methylating agents like methyl iodide or dimethyl sulfate.[2]

  • Solvents: Residual solvents from the synthesis.

  • Side-products: Byproducts from the reaction, which can sometimes be colored.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly assessed using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] High-Performance Liquid Chromatography (HPLC) can also be a valuable analytical tool.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for identifying the presence of isomers and other impurities.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.

Troubleshooting Common Distillation Issues

ProblemPossible CauseSolution
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material.[1]
Incorrect reflux ratio.Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.[1]
Close boiling points of isomers.Consider alternative methods like preparative chromatography or crystallization.[1]
Product Contamination Bumping of the liquid in the distillation flask.Use boiling chips or a magnetic stirrer to ensure smooth boiling.[1]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[1]
Low Recovery Product loss due to multiple theoretical plates in a long column.For closely boiling mixtures, a longer column is necessary, which may inherently reduce recovery. Optimize the balance between purity and yield.
Inefficient condensation.Ensure the condenser has an adequate flow of cold water.

Experimental Protocol: Vacuum Distillation of a Methylpyrazole Isomer

This protocol is adapted for a generic methylpyrazole and can be adjusted for this compound.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Crude Material: Place the crude methylpyrazole in the distillation flask with a stir bar or boiling chips.

  • Initial Distillation (Removal of Low-Boiling Impurities): Apply a moderate vacuum and gently heat the flask to remove any low-boiling impurities.

  • Main Fraction Collection: Increase the vacuum and gradually increase the pot temperature. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. For example, 4-methylpyrazole distills at 77-80°C under 5 mm Hg.[1]

  • Analysis: Analyze the purity of the collected fraction using GC or HPLC.[1]

Recrystallization

Recrystallization is effective for purifying solid derivatives of this compound or for purifying this compound via salt formation.

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseSolution
No Crystals Form The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. Cool the solution slowly, and then in an ice bath.[1]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]
"Oiling Out" The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble.Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.[1]
Low Yield The compound is too soluble in the crystallization solvent, even at low temperatures.Use a different solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the compound.[1]
Impure Crystals Impurities are trapped in the crystal lattice.Perform a second recrystallization. Ensure slow cooling to allow for the formation of larger, purer crystals.[1]

Experimental Protocol: Purification by Crystallization via Salt Formation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethanol or isopropanol.

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric or phosphoric acid) or an organic acid to the solution.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt. Further cooling in an ice bath may be necessary.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the free this compound.[1]

  • Extraction: Extract the purified this compound with an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[1]

Column Chromatography

Column chromatography is a powerful technique for separating this compound from closely related isomers and other impurities based on differences in polarity.

Troubleshooting Common Column Chromatography Issues

ProblemPossible CauseSolution
Poor Separation of Isomers Inappropriate mobile phase polarity.Optimize the solvent system. A less polar mobile phase will generally increase the retention time and may improve the separation of closely eluting isomers.
Incorrect stationary phase.For isomers with very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel) or a high-performance stationary phase with a smaller particle size.
Peak Tailing The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase to reduce strong interactions with the silica gel.
Low Recovery The compound is irreversibly adsorbed onto the column.Use a more polar mobile phase to elute the compound. If the compound is acidic or basic, consider using a stationary phase with a different pH characteristic.

Experimental Protocol: Preparative HPLC of this compound

While specific preparative HPLC methods for this compound are not widely published with yield and purity data, analytical methods can be scaled up.

  • Column Selection: A reverse-phase column, such as a Newcrom R1, can be used for the separation of this compound.[4]

  • Mobile Phase: A mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid (for MS compatibility) is a good starting point.[4]

  • Method Development: First, develop an analytical method to achieve good separation of this compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate, while keeping the linear velocity of the mobile phase constant.

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₆N₂
Molar Mass 82.10 g/mol
Appearance Colorless to pale yellow liquid
Density 0.988 g/mL at 20 °C
Boiling Point 127 °C
Flash Point 36 °C (closed cup)
Water Solubility Soluble

Table 2: Comparison of Purification Techniques for Pyrazole Derivatives (Illustrative)

Purification TechniqueTypical Purity AchievedTypical YieldBest For
Fractional Distillation >99% (for isomers with sufficient boiling point difference)[1]Moderate to HighSeparating compounds with significantly different boiling points.
Recrystallization (via salt) HighModerate to HighPurifying solid derivatives or forming crystalline salts of liquid pyrazoles.
Preparative HPLC Very High (>99.5%)Low to ModerateSeparating closely related isomers and achieving very high purity on a smaller scale.

Note: The values in Table 2 are illustrative for pyrazole derivatives and the actual yield and purity for this compound may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow crude Crude this compound analysis1 Purity Analysis (GC/HPLC) crude->analysis1 decision Purity Acceptable? analysis1->decision pure Pure this compound decision->pure Yes distillation Fractional Distillation decision->distillation No recrystallization Recrystallization decision->recrystallization No chromatography Column Chromatography decision->chromatography No analysis2 Purity Analysis (GC/HPLC) distillation->analysis2 recrystallization->analysis2 chromatography->analysis2 analysis2->decision troubleshooting_logic start Poor Separation in Chromatography check_polarity Is mobile phase polarity optimal? start->check_polarity check_stationary_phase Is stationary phase appropriate? check_polarity->check_stationary_phase Yes optimize_solvent Optimize solvent system (e.g., less polar) check_polarity->optimize_solvent No change_stationary_phase Change stationary phase (e.g., alumina) check_stationary_phase->change_stationary_phase No success Improved Separation check_stationary_phase->success Yes optimize_solvent->success change_stationary_phase->success

References

Technical Support Center: 1-Methylpyrazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Methylpyrazole Derivatization. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common side reactions encountered during the chemical modification of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, focusing on lithiation, N-alkylation, and halogenation reactions.

Lithiation of this compound

Q1: I am trying to functionalize this compound via lithiation, but I am getting a mixture of products. Why is this happening and how can I control the reaction?

A1: The lithiation of this compound is a classic example of a reaction under kinetic versus thermodynamic control. This means that two different products can be formed depending on the reaction conditions, leading to a mixture if not properly controlled. The two main products are the kinetically favored 1-(lithiomethyl)pyrazole and the thermodynamically favored 5-lithio-1-methylpyrazole.[1][2][3][4]

  • Kinetic Product: Forms faster at low temperatures. Deprotonation occurs on the methyl group as it is more sterically accessible.

  • Thermodynamic Product: Is the more stable product and is favored at higher temperatures or with longer reaction times. Deprotonation occurs at the C5 position of the pyrazole ring, which is electronically favored.

To control the regioselectivity of the lithiation, you must carefully manage the reaction temperature and time.

Troubleshooting Guide: Lithiation Regioselectivity

ProblemPossible CauseSolution
Mixture of methyl- and C5-lithiated products Reaction conditions are intermediate between kinetic and thermodynamic control.For the kinetic product (methyl lithiation), use a strong, non-nucleophilic base like n-BuLi in THF at low temperatures (e.g., -78 °C) for a short duration before quenching with an electrophile.[1][2][3][4] For the thermodynamic product (C5 lithiation), allow the reaction to warm to a higher temperature (e.g., 0 °C to room temperature) and stir for a longer period to allow for equilibration to the more stable C5-lithiated species.[1][2][3][4]
Low yield of desired product Decomposition of the organolithium intermediate or side reactions with the solvent.Ensure strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use freshly titrated butyllithium. For thermodynamic lithiation, be aware that prolonged reaction times at higher temperatures can lead to decomposition.

Data on Lithiation Regioselectivity of this compound

TemperatureTimeMajor ProductProduct Ratio (Kinetic:Thermodynamic)
-78 °CShort1-(Lithiomethyl)pyrazole (Kinetic)Predominantly Kinetic
0 °C to RTLong5-Lithio-1-methylpyrazole (Thermodynamic)Predominantly Thermodynamic

Note: Specific ratios are highly dependent on the exact reaction conditions, including the concentration of reagents and the specific electrophile used.

Experimental Protocol: Selective C5-Lithiation of this compound (Thermodynamic Control)

  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then stir at room temperature for 1-2 hours to ensure equilibration to the thermodynamic product.

  • Cool the reaction mixture back to -78 °C before quenching with the desired electrophile (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Diagram: Kinetic vs. Thermodynamic Lithiation of this compound

lithiation_pathway cluster_start Starting Material cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway This compound This compound 1-(Lithiomethyl)pyrazole 1-(Lithiomethyl)pyrazole This compound->1-(Lithiomethyl)pyrazole n-BuLi, THF -78°C, short time 5-Lithio-1-methylpyrazole 5-Lithio-1-methylpyrazole This compound->5-Lithio-1-methylpyrazole n-BuLi, THF Warm to RT, long time Kinetic_Product Methyl-Functionalized Product 1-(Lithiomethyl)pyrazole->Kinetic_Product Quench with Electrophile 1-(Lithiomethyl)pyrazole->5-Lithio-1-methylpyrazole Equilibration (warming) Thermodynamic_Product C5-Functionalized Product 5-Lithio-1-methylpyrazole->Thermodynamic_Product Quench with Electrophile

Kinetic vs. Thermodynamic Lithiation Pathways
N-Alkylation of Pyrazoles

Q2: I am performing an N-alkylation on a substituted pyrazole and obtaining a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A2: The formation of N1 and N2 regioisomers is a common side reaction in the alkylation of unsymmetrically substituted pyrazoles. The regioselectivity is influenced by a combination of steric and electronic factors of the pyrazole substrate and the alkylating agent, as well as the reaction conditions (base and solvent).[5][6]

Troubleshooting Guide: N-Alkylation Regioselectivity

ProblemPossible CauseSolution
Mixture of N1 and N2 isomers Similar steric and electronic environment at both nitrogen atoms.Steric Control: Use a bulky alkylating agent to favor reaction at the less sterically hindered nitrogen. For example, using sterically bulky α-halomethylsilanes as masked methylating reagents can significantly improve N1 selectivity.[7][8] Base and Solvent System: The choice of base and solvent is critical. A common effective system for promoting N1 alkylation of 3-substituted pyrazoles is K2CO3 in DMSO.[1][9] In some cases, stronger bases like NaH can offer different selectivity.
Low reaction yield Incomplete deprotonation of the pyrazole or poor reactivity of the alkylating agent.Ensure the use of a sufficiently strong base to deprotonate the pyrazole. For less reactive alkylating agents (e.g., alkyl chlorides), consider switching to a more reactive analogue (e.g., alkyl bromide or iodide) or increasing the reaction temperature.
Difficulty separating N1 and N2 isomers Isomers have very similar polarities.Separation can often be achieved by careful column chromatography.[10][11] Experiment with different solvent systems. In some cases, fractional crystallization or preparative HPLC may be necessary.[11][12]

Data on N-Alkylation Regioselectivity of 3-Substituted Pyrazoles

Alkylating AgentBaseSolventPredominant IsomerN1:N2 Ratio
Methyl IodideK2CO3AcetonitrileMixtureVaries
Benzyl BromideK2CO3DMSON1Often >10:1
Chlorotrisisoproxysilane (followed by desilylation)KHMDSTHF/DMSON1>93:7
Phenethyl trichloroacetimidateCSADCEN1 (major)~2.5:1

Note: Ratios are illustrative and highly dependent on the specific pyrazole substrate.[1][7][9]

Experimental Protocol: Regioselective N1-Alkylation of a 3-Substituted Pyrazole

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K2CO3, 2.0 equiv).

  • Add the desired alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired N1-alkylated pyrazole.

Diagram: Factors Influencing N-Alkylation Regioselectivity

n_alkylation_factors cluster_input Inputs cluster_factors Influencing Factors cluster_output Outputs Pyrazole Pyrazole Sterics Sterics Pyrazole->Sterics Electronics Electronics Pyrazole->Electronics Alkylating_Agent Alkylating_Agent Alkylating_Agent->Sterics Base Base Conditions Conditions Base->Conditions Solvent Solvent Solvent->Conditions N1_Isomer N1_Isomer Sterics->N1_Isomer Less hindered N N2_Isomer N2_Isomer Electronics->N2_Isomer More nucleophilic N Conditions->N1_Isomer Conditions->N2_Isomer

Factors Controlling N-Alkylation Selectivity
Halogenation of this compound

Q3: I am trying to halogenate the ring of this compound but am observing side-chain halogenation on the methyl group. How can I prevent this?

A3: Side-chain halogenation, particularly chlorination, can be a competing side reaction when using reagents like N-chlorosuccinimide (NCS), especially under conditions that favor radical reactions (e.g., with a radical initiator or upon heating). To favor electrophilic aromatic substitution on the pyrazole ring, it is important to use conditions that promote the formation of an electrophilic halogen species and avoid radical pathways.

Troubleshooting Guide: Halogenation Selectivity

ProblemPossible CauseSolution
Side-chain halogenation (on methyl group) Radical reaction pathway is competing with electrophilic aromatic substitution. This is more common with NCS.Use conditions that favor electrophilic halogenation. For chlorination, avoid radical initiators and high heat. Catalytic activation of NCS with a Lewis or Brønsted acid can promote electrophilic chlorination.[6] For bromination, NBS in a polar solvent like DMF or acetic acid typically favors ring substitution.
Halogenation at the wrong ring position The directing effects of the substituents are leading to an undesired regioisomer.For this compound, electrophilic substitution is expected to occur primarily at the C4 position. If other positions are desired, a different synthetic strategy, such as lithiation followed by quenching with a halogen source, may be necessary.
Low yield or no reaction The pyrazole ring is not sufficiently activated for electrophilic halogenation.Use a more reactive halogenating agent or add a catalyst to increase the electrophilicity of the halogen source.

Experimental Protocol: Selective C4-Bromination of this compound

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography or distillation to afford 4-bromo-1-methylpyrazole.

Diagram: Halogenation Reaction Pathways

halogenation_pathways cluster_start Starting Material cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway (Side Reaction) This compound This compound Sigma_Complex Sigma Complex (Wheland Intermediate) This compound->Sigma_Complex Electrophilic Halogen Source (e.g., Br+) Benzyl_Radical 1-(Pyrazolyl)methyl Radical This compound->Benzyl_Radical Radical Initiator (e.g., light, heat) Ring_Halogenated_Product C4-Halogenated This compound Sigma_Complex->Ring_Halogenated_Product Deprotonation Side_Chain_Halogenated 1-(Halomethyl)pyrazole Benzyl_Radical->Side_Chain_Halogenated Halogen Abstraction

Electrophilic vs. Radical Halogenation

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methylpyrazole as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using 1-Methylpyrazole as a ligand in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile N-heterocyclic ligand adept at coordinating with various transition metals, including palladium and copper.[1][2] Its primary application in catalysis is in cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, which are fundamental for synthesizing biaryls and arylamines, key structures in pharmaceuticals and fine chemicals.[1] The electronic properties of this compound can modulate the catalytic efficiency of the metal center.[1]

Q2: How does the structure of this compound influence its role as a ligand?

A2: this compound is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It typically acts as a monodentate ligand, coordinating to metal centers through its pyridine-like nitrogen atom. The methyl group on one of the nitrogen atoms can influence the steric environment around the metal center, which in turn impacts the stability and reactivity of the resulting coordination complex.[1]

Q3: What are the common challenges when using this compound as a ligand?

A3: Common challenges include low reaction yields, formation of side products (e.g., homocoupling or dehalogenation), and catalyst deactivation. These issues often stem from suboptimal reaction conditions such as incorrect choice of base or solvent, non-ideal reaction temperature, or the presence of impurities. Careful optimization of these parameters is crucial for a successful reaction.

Q4: Is it necessary to protect the N-H group of a pyrazole ligand during cross-coupling reactions?

A4: For pyrazoles with an unprotected N-H group, the acidic proton can interact with the base or catalyst, potentially leading to side reactions like dehalogenation.[2] While this compound does not have an N-H proton, if you are working with other pyrazole-based ligands, N-protection (e.g., with a Boc or Trityl group) is often recommended to prevent these unwanted side reactions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound as a ligand.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Pd(0) active species may not be forming or is deactivating prematurely.• Use a pre-catalyst (e.g., a G3 or G4 precatalyst) to ensure efficient generation of the active LPd(0) species.[3] • If using a Pd(II) source, consider a pre-activation step.[3] • Ensure all reagents and solvents are pure and degassed to prevent catalyst poisoning.[4]
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to an unstable catalytic complex.• The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1.[1] It is recommended to screen different ratios to find the ideal condition for your specific substrate.
Incorrect Base: The base may be too weak, too strong, or poorly soluble in the reaction medium.• Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] The choice of base is highly dependent on the specific cross-coupling reaction and substrates.
Formation of Homocoupling Byproducts Oxidative Homocoupling of Boronic Acid: This can occur in the presence of oxygen.• Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]
Reductive Homocoupling of Aryl Halide: This can be promoted by certain reaction conditions.• Lowering the reaction temperature may disfavor the homocoupling pathway. • Screen different solvents and bases.
Formation of Dehalogenated Byproduct Presence of Hydride Sources: Protic solvents or certain bases can act as hydride sources, leading to the reduction of the aryl halide.• Switch to an aprotic solvent and a non-hydridic base (e.g., a carbonate or phosphate base).[2] • Ensure all reagents and solvents are anhydrous.[2]
High Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling.• Cautiously lower the reaction temperature in increments of 10 °C to find a balance between reaction rate and byproduct formation.[2]

Data Presentation: Optimizing Suzuki-Miyaura Coupling

The following tables summarize representative data for the optimization of a Suzuki-Miyaura coupling reaction between 4-bromoanisole and phenylboronic acid using a Pd-catalyst with this compound as the ligand.

Table 1: Effect of Base on Reaction Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)1001292
2Cs₂CO₃Dioxane/H₂O (4:1)1001288
3K₂CO₃Dioxane/H₂O (4:1)1001275
4NaOtBuDioxane1001265

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), solvent (5 mL).

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)1001292
2K₃PO₄Toluene/H₂O (4:1)1001285
3K₃PO₄THF/H₂O (4:1)801278
4K₃PO₄DMF1001260

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), Base (2.0 equiv.), solvent (5 mL).

Table 3: Effect of Temperature on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)801281
2K₃PO₄Dioxane/H₂O (4:1)1001292
3K₃PO₄Dioxane/H₂O (4:1)1201289 (with slight increase in byproducts)

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), Base (2.0 equiv.), solvent (5 mL).

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • This compound (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk tube or sealed vial), magnetic stirrer, and heating mantle/oil bath.

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the tube/vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Pd(II)_Complex R-Pd(II)(X)Ln Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Oxidative_Addition->Pd(II)_Complex Pd(II)_Aryl_Complex R-Pd(II)(R')Ln Pd(II)_Complex->Pd(II)_Aryl_Complex Transmetalation Transmetalation R'-B(OH)2 (Boronic Acid) + Base Transmetalation->Pd(II)_Aryl_Complex Pd(II)_Aryl_Complex->Pd(0)L2 Reductive Elimination Product R-R' (Coupled Product) Pd(II)_Aryl_Complex->Product Reductive_Elimination Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Is the catalyst active and properly generated? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Use pre-catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes solution_conditions Screen bases (K3PO4, Cs2CO3). Screen solvents (Dioxane, Toluene). Optimize temperature. check_conditions->solution_conditions No solution_reagents Use fresh, high-purity reagents. Degas solvents thoroughly. check_reagents->solution_reagents No end Improved Yield check_reagents->end Yes solution_catalyst->check_conditions solution_conditions->check_reagents solution_reagents->end

A logical workflow for troubleshooting low reaction yields.

References

stability and storage conditions for 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Methylpyrazole. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture.[1][2] Many suppliers recommend refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and moisture absorption.[1] Storing it in a flammable liquids area is also advised due to its low flash point.[1]

Q2: Is this compound stable at room temperature?

A2: this compound is generally considered stable under ambient conditions for shorter periods.[1] However, due to its volatility and potential to absorb moisture, for anything other than immediate use, refrigerated storage is recommended to maintain purity.[1]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: I noticed the color of my this compound has changed from colorless to pale yellow. Is it still usable?

A4: A slight color change to pale yellow can occur over time and may not necessarily indicate significant degradation.[1] However, it is a potential sign of impurity formation. It is advisable to verify the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use in sensitive applications.

Q5: How should I handle this compound safely in the laboratory?

A5: this compound is a flammable liquid and can cause skin and eye irritation.[4] It should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Keep it away from heat, sparks, and open flames.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Check for Contamination: Analyze the purity of your this compound stock using GC or HPLC. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment, especially if using aqueous or protic solvents.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. 2. Use a stability-indicating analytical method to separate the main compound from any impurities. 3. If degradation is confirmed, acquire a new, high-purity batch of this compound.
Change in physical appearance (e.g., color, viscosity) Exposure to air, light, or moisture leading to degradation or polymerization.1. Discard the material if significant changes are observed. 2. Review your storage and handling procedures to prevent future occurrences. 3. For sensitive applications, always use a fresh, unopened container of the reagent.

Quantitative Stability Data

While specific public data on the degradation kinetics of this compound is limited, the following table provides a representative summary of expected stability under various stress conditions based on general principles of forced degradation studies for similar heterocyclic compounds. The actual degradation rates should be determined experimentally.

Stress Condition Parameter Condition Expected Outcome Primary Analytical Technique
Acid Hydrolysis pH0.1 N HCl at 60°CPotential for slow degradation.HPLC, GC-MS
Base Hydrolysis pH0.1 N NaOH at 60°CPotential for slow degradation.HPLC, GC-MS
Oxidation Oxidizing Agent3% H₂O₂ at Room TempPotential for degradation.HPLC, GC-MS
Thermal Degradation Temperature60°CGenerally stable, but prolonged exposure may lead to degradation.GC, HPLC
Photostability Light ExposureICH Q1B conditionsPotential for degradation upon exposure to UV or visible light.HPLC, GC-MS

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for up to 7 days. Take samples at various time points (e.g., 1, 3, 7 days). Neutralize the samples with an equal amount of 0.1 N NaOH before analysis.[5][6]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 7 days, sampling at intervals. Neutralize with 0.1 N HCl before analysis.[5][6]

  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep at room temperature and sample at various time points (e.g., 2, 8, 24 hours).[7]

  • Thermal Degradation: Store the stock solution and a solid sample of this compound at an elevated temperature (e.g., 60°C) in a stability chamber. Sample at various time points over an extended period.[5]

  • Photostability: Expose the stock solution and a solid sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and quantify this compound and any degradation products.

Recommended HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) can be a good starting point.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 215 nm) or Mass Spectrometry (MS).[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_purity Analyze Purity of Stock (GC/HPLC) start->check_purity fresh_solutions Prepare Fresh Solutions Before Use start->fresh_solutions is_pure Is the Compound Pure? check_purity->is_pure degradation_suspected Degradation Suspected is_pure->degradation_suspected No end Problem Resolved is_pure->end Yes forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation new_batch Procure New Batch of this compound degradation_suspected->new_batch new_batch->end

Caption: Troubleshooting workflow for stability issues with this compound.

DegradationPathway Potential Degradation Pathways of this compound MP This compound Oxidation Oxidation (e.g., N-oxide formation) MP->Oxidation O₂, H₂O₂ Hydrolysis Hydrolysis (Ring Opening - under harsh conditions) MP->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (e.g., Isomerization, Ring Cleavage) MP->Photodegradation UV/Vis Light Polymerization Polymerization MP->Polymerization Heat, Impurities

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: 1-Methylpyrazole in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methylpyrazole as a ligand in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

A1: this compound primarily functions as a highly effective ligand in catalysis. Its nitrogen atoms coordinate with metal centers, such as copper and palladium, to form stable complexes.[1][2] These complexes are instrumental in facilitating a variety of catalytic reactions, including cross-coupling reactions like the Chan-Lam and Suzuki-Miyaura reactions, which are vital for producing fine chemicals and pharmaceuticals.[1] The electronic and steric properties of this compound can influence the reactivity and selectivity of the metallic catalyst.[1]

Q2: Which metal catalysts are commonly used with this compound?

A2: The nitrogen atoms in this compound are adept at coordinating with various transition metal centers. It is frequently used with copper, particularly in Chan-Lam cross-coupling reactions.[1] Additionally, it can be employed with other metals like palladium, ruthenium, and others to form stable and effective catalytic complexes.[1]

Q3: What are the most common issues encountered when using this compound in catalysis?

A3: Common issues include low reaction yields, formation of side products, and catalyst deactivation. Specific problems can depend on the reaction type. For instance, in cross-coupling reactions, side products from debromination of aryl halide substrates can be a significant issue.[3] Catalyst deactivation can occur through various mechanisms, including sintering of metal particles or dissolution and redeposition of the active metal.[4][5][6][7][8]

Q4: How does the purity of this compound affect the catalytic reaction?

A4: The successful implementation of this compound in demanding applications relies heavily on its purity and consistent quality.[2] Impurities can potentially poison the catalyst or participate in unwanted side reactions, leading to lower yields and the formation of undesirable byproducts.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

If you are experiencing low yields or a complete lack of product formation, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Integrity and Loading check_reagents->check_catalyst Reagents OK optimize_conditions Systematically Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK analyze_byproducts Analyze for Side Products optimize_conditions->analyze_byproducts Optimization Attempted end_good Reaction Optimized analyze_byproducts->end_good Yield Improved end_bad Further Investigation Needed analyze_byproducts->end_bad Yield Still Low

Caption: A workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

Possible Cause Identification Suggested Solution
Inactive Catalyst The pre-catalyst was not properly activated, or the active species has degraded.Ensure proper handling and storage of the catalyst and this compound ligand. Consider in-situ catalyst formation. Elevated temperatures can lead to the precipitation of palladium black, indicating catalyst decomposition.[9]
Inhibitors in the Reaction Mixture Presence of impurities in solvents or starting materials.Use high-purity, dry, and degassed solvents and reagents. Certain functional groups on substrates can inhibit the catalyst.
Suboptimal Reaction Conditions The temperature, pressure, or reaction time may not be ideal for the specific substrates.Systematically vary the reaction temperature. A lower temperature may be necessary to prevent catalyst decomposition, while a higher temperature might be needed to overcome the activation energy.[10] Monitor the reaction progress over time to determine the optimal duration.
Incorrect Stoichiometry The ratio of catalyst, ligand, base, and reactants is not optimal.Vary the metal-to-ligand ratio. Typically, a slight excess of the ligand is used. The amount of base can also be critical and should be optimized.
Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

Side Reaction Reaction Type Mitigation Strategy
Homocoupling of Boronic Acids Suzuki-Miyaura, Chan-LamThis is often observed in copper-promoted Chan-Lam reactions. Ensure an inert atmosphere if the reaction is sensitive to oxygen, as air can sometimes promote homocoupling.
Hydrodehalogenation (Debromination) Suzuki-MiyauraThis is a common side reaction where the halogen on the starting material is replaced by a hydrogen atom.[3] To minimize this, consider using bulkier, electron-rich phosphine ligands in palladium-catalyzed reactions.[3] Weaker, anhydrous bases like potassium phosphate (K₃PO₄) are often preferred over strong aqueous bases.[3]
Protodeboronation Suzuki-MiyauraThis involves the cleavage of the C-B bond of the boronic acid by a proton source. Use anhydrous solvents and reagents to minimize this side reaction.

Reaction Pathways for Desired Coupling vs. Debromination

SuzukiVsDebromination cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debromination Competing Debromination Cycle pd0 Pd(0)L2 pd_oxidative_add Ar-Pd(II)-X(L2) pd0->pd_oxidative_add Oxidative Addition (Ar-X) pd_transmetalation Ar-Pd(II)-Ar'(L2) pd_oxidative_add->pd_transmetalation Transmetalation (Ar'B(OR)2) pd_h H-Pd(II)-X(L2) pd_oxidative_add->pd_h Side Reaction with Hydride Source product Ar-Ar' pd_transmetalation->product Reductive Elimination product->pd0 pd_oxidative_add_debrom Ar-Pd(II)-X(L2) dehalogenated_product Ar-H pd0_debrom Pd(0)L2 dehalogenated_product->pd0_debrom pd0_debrom->pd_h Reaction with H-source pd_oxidative_add_debrom->dehalogenated_product Reductive Elimination

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction leading to the desired product or a dehalogenated side product.

Issue 3: Catalyst Deactivation

A gradual or rapid loss of catalytic activity during the reaction can lead to incomplete conversion.

Mechanisms and Prevention of Catalyst Deactivation:

Deactivation Mechanism Description Prevention/Mitigation
Metal Sintering/Agglomeration At elevated temperatures, small metal nanoparticles can merge into larger, less active particles. This is a known issue for copper-based catalysts.[5]Operate at the lowest effective temperature. The choice of support material for heterogeneous catalysts can also play a role in preventing sintering.
Leaching/Dissolution The active metal can dissolve from the support into the reaction medium, leading to a loss of active sites. For copper catalysts, this can occur via a dissolution and redeposition mechanism.[4][6][8]The presence of water can accelerate the sintering of copper catalysts.[5][7] Using anhydrous conditions where possible can help. The ligand choice can also impact the stability of the metal complex.
Poisoning Impurities in the starting materials or solvents (e.g., sulfur compounds) can bind strongly to the catalytic sites and deactivate them.Ensure the use of high-purity reagents and solvents.

Experimental Protocols

General Protocol for Optimizing a Suzuki-Miyaura Reaction with a this compound-Palladium Catalyst

This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction where this compound is used as a ligand.

  • Catalyst Preparation (in-situ):

    • In a reaction vessel purged with an inert gas (e.g., Argon), add the Palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

    • Add this compound (typically 2-4 equivalents relative to Palladium).

    • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst mixture, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • Ensure all reagents are of high purity and anhydrous if necessary.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Optimization Parameters:

  • Temperature: Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.

  • Base: Test different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to see their effect on yield and side product formation.

  • Solvent: Evaluate different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).

  • Ligand:Metal Ratio: Vary the ratio of this compound to the palladium precursor (e.g., 1:1, 2:1, 4:1).

References

Technical Support Center: Handling Moisture-Sensitive 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling of moisture-sensitive this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

A1: this compound is a heterocyclic organic compound with the chemical formula C₄H₆N₂.[1] It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its polar nature and the presence of nitrogen atoms make it prone to absorbing moisture from the atmosphere over time.[3] While generally stable under ambient conditions, this hygroscopic tendency requires careful handling to prevent contamination with water, which can adversely affect its performance in chemical reactions.[3]

Q2: What are the visible signs of moisture contamination in this compound?

A2: Visual inspection can sometimes indicate moisture contamination. A pure, anhydrous sample of this compound should be a clear, colorless to pale yellow liquid.[4] The presence of moisture may lead to a cloudy or hazy appearance. However, significant moisture can be present without any visible changes. Therefore, relying solely on visual cues is not sufficient for critical applications.

Q3: How does moisture contamination in this compound affect chemical reactions?

A3: Moisture can have several detrimental effects on reactions involving this compound:

  • Reaction with sensitive reagents: In reactions involving water-sensitive reagents like Grignard reagents or strong bases, water will react with and consume these reagents, leading to low or no product yield.

  • Side reactions: Water can act as a nucleophile, leading to unwanted side products. For instance, in acylation reactions where this compound is used as a base, water can hydrolyze the acylating agent.

  • Inhibition of catalysis: In reactions where this compound is used as a ligand for a metal catalyst, water can interfere with the catalyst's activity.[4]

Q4: How can I determine the water content in my this compound sample?

A4: The most accurate and widely used method for determining the water content in this compound is Karl Fischer titration.[5][6] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable.[5] For strongly basic samples, it is important to use a Karl Fischer reagent with a sufficient buffer capacity to prevent a pH shift that can lead to side reactions and inaccurate results.[5]

Q5: What are the proper storage conditions for this compound?

A5: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage or for use in highly moisture-sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound, with a focus on problems arising from moisture contamination.

Issue 1: Low or No Yield in a Grignard Reaction
  • Symptom: Your Grignard reaction, where this compound is used as an additive or co-solvent, fails to initiate or gives a very low yield of the desired product.

  • Possible Cause: The most likely culprit is the presence of moisture, which quenches the Grignard reagent. The this compound, if not properly dried, can be a significant source of water.

  • Troubleshooting Workflow:

    Start Low/No Yield in Grignard Reaction Check_Moisture Suspect Moisture Contamination Start->Check_Moisture Dry_Reagents Dry all reagents (solvent, this compound) and glassware rigorously. Check_Moisture->Dry_Reagents Yes KF_Titration Perform Karl Fischer Titration on This compound. Dry_Reagents->KF_Titration Water_Content Water content acceptable? KF_Titration->Water_Content Repeat_Reaction Repeat Grignard reaction under inert atmosphere. Water_Content->Repeat_Reaction Yes Purify_MP Purify/Dry This compound Water_Content->Purify_MP No Success Successful Reaction Repeat_Reaction->Success Yield Improved Failure Reaction Still Fails Repeat_Reaction->Failure Yield Not Improved Purify_MP->KF_Titration

    Caption: Troubleshooting workflow for low yield in Grignard reactions.

Issue 2: Unexpected Side Product in an Acylation Reaction
  • Symptom: You are using this compound as a base in an acylation reaction and observe a significant amount of a carboxylic acid byproduct corresponding to the hydrolysis of your acylating agent (e.g., acyl chloride or anhydride).

  • Possible Cause: The presence of water in the this compound or the reaction solvent is likely causing the hydrolysis of the acylating agent.

  • Troubleshooting Workflow:

    Start Side Product in Acylation Reaction Check_Hydrolysis Suspect Hydrolysis of Acylating Agent Start->Check_Hydrolysis Dry_Components Ensure this compound and solvent are anhydrous. Check_Hydrolysis->Dry_Components Yes Inert_Atmosphere Set up reaction under inert atmosphere (N2 or Ar). Dry_Components->Inert_Atmosphere Monitor_Reaction Monitor reaction by TLC or GC-MS for byproduct formation. Inert_Atmosphere->Monitor_Reaction Byproduct_Reduced Byproduct Reduced? Monitor_Reaction->Byproduct_Reduced Success Successful Reaction Byproduct_Reduced->Success Yes Failure Byproduct Still Present Byproduct_Reduced->Failure No Check_Purity Check purity of starting materials. Failure->Check_Purity

    Caption: Troubleshooting workflow for side products in acylation reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₆N₂
Molecular Weight 82.11 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 127 °C
Density 0.99 g/mL at 25 °C
Solubility in Water Soluble
pKa 2.25 ± 0.10 (Predicted)

Data sourced from multiple chemical suppliers and databases.

Table 2: Recommended Drying Agents for Solvents Used with this compound

SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF) Molecular Sieves (3Å)Pre-dry with KOH pellets if very wet.
Diethyl Ether Molecular Sieves (3Å)
Toluene Molecular Sieves (3Å)Can also be dried over sodium/benzophenone.
Dichloromethane Calcium Hydride (CaH₂)Molecular sieves (3Å) are also effective.
Acetonitrile Molecular Sieves (3Å)Difficult to dry completely; requires freshly activated sieves and extended contact time.[7]

Experimental Protocols

Protocol 1: Drying of this compound Using Molecular Sieves

Objective: To reduce the water content of this compound to a level suitable for moisture-sensitive reactions.

Materials:

  • This compound

  • Activated 3Å molecular sieves

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a laboratory oven at 200-300°C for at least 4 hours.[8]

  • Cool the activated sieves to room temperature under a stream of inert gas.

  • Add the activated molecular sieves (approximately 10-20% w/v) to the oven-dried round-bottom flask.

  • Transfer the this compound to the flask containing the molecular sieves under a positive pressure of inert gas.

  • Seal the flask with a septum and allow the mixture to stand for at least 24 hours. For very low moisture requirements, a longer period (48-72 hours) may be necessary.[7]

  • The dried this compound can be used directly from the flask by transferring it via a dry syringe or cannula under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

Objective: To quantify the amount of water in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (commercially available)

  • Anhydrous methanol or other suitable solvent

  • This compound sample

  • Dry syringe and needle

Procedure:

  • Titrator Preparation: Add the appropriate solvent to the titration vessel of the Karl Fischer apparatus and perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.

  • Titer Determination: Accurately add a known amount of pure water or a water standard to the conditioned solvent and titrate with the Karl Fischer reagent to determine its exact titer (mg H₂O / mL reagent).

  • Sample Analysis: a. Accurately weigh a dry, gas-tight syringe. b. Draw a suitable amount of the this compound sample into the syringe. c. Reweigh the syringe to determine the exact mass of the sample. d. Inject the sample into the conditioned titration vessel. e. Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the titer of the reagent, and the mass of the sample.

    Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

Note: Due to the basic nature of this compound, ensure the Karl Fischer reagents have sufficient buffering capacity to maintain the optimal pH range (5.5-8) for the reaction.[6]

Mandatory Visualizations

cluster_storage Storage and Handling cluster_usage Usage in Moisture-Sensitive Reaction cluster_verification Moisture Verification Store Store in tightly sealed container Inert_Atmosphere Store under inert atmosphere (N2 or Ar) Store->Inert_Atmosphere Optional for high purity Dry_Place Store in a cool, dry place Store->Dry_Place Dry_Glassware Use oven-dried glassware Inert_Techniques Use Schlenk line or glove box Dry_Glassware->Inert_Techniques Dry_Solvents Use anhydrous solvents Inert_Techniques->Dry_Solvents Transfer Transfer via dry syringe/cannula Dry_Solvents->Transfer Visual_Inspection Visual Inspection (Clarity) KF_Titration Karl Fischer Titration Visual_Inspection->KF_Titration For quantitative analysis

Caption: Logical workflow for handling this compound.

References

Technical Support Center: 1-Methylpyrazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 1-methylpyrazole in chemical reactions, with a focus on preventing its decomposition. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of this compound in your synthetic endeavors.

Troubleshooting Guide: Preventing this compound Decomposition

This guide addresses common issues encountered during reactions involving this compound.

Observation / Issue Potential Cause Recommended Solution
Low reaction yield and/or formation of unidentified byproducts. Decomposition of this compound due to harsh reaction conditions.- Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize reaction time. - pH Management: this compound is sensitive to strong acids and bases. Maintain a neutral or slightly basic pH if possible. Use as an acid scavenger in acylations is common, but prolonged exposure to the resulting acidic byproducts at high temperatures should be avoided.[1] - Inert Atmosphere: this compound can be sensitive to moisture and oxidation.[2] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Discoloration of the reaction mixture (yellowing or darkening). Thermal or oxidative decomposition of this compound or other reaction components.- Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature. - Degas Solvents: Use degassed solvents to minimize dissolved oxygen. - Use High-Purity Reagents: Ensure the purity of this compound and other reagents to avoid contaminants that could catalyze decomposition.
Inconsistent reaction outcomes. Variability in the quality and storage of this compound.- Proper Storage: Store this compound in a cool, dry place under an inert atmosphere, protected from light.[2] - Quality Check: Before use, especially after prolonged storage, check the purity of this compound by GC-MS or NMR.
Side reactions in metal-catalyzed cross-coupling. Instability of the this compound ligand under catalytic conditions.- Ligand Screening: If decomposition is suspected, screen other N-donor ligands to find a more stable alternative for the specific reaction. - Optimize Reaction Conditions: Adjust temperature, solvent, and base to find conditions that favor the desired reaction without degrading the ligand.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: While specific decomposition pathways for this compound are not extensively documented in publicly available literature, pyrazole rings, in general, can be susceptible to ring-opening reactions under certain conditions, such as photo-irradiation or strong oxidative environments. Thermal degradation of substituted pyrazoles has also been observed at elevated temperatures. For this compound, decomposition is most commonly associated with exposure to strong acids, strong bases, high temperatures, and oxidizing agents.

Q2: How can I detect and quantify the decomposition of this compound in my reaction?

A2: You can monitor the decomposition of this compound using chromatographic and spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile compounds like this compound and its potential degradation products.[5] A common fragmentation pattern for this compound in MS involves the loss of a hydrogen atom from the methyl group.[6]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed to separate this compound from less volatile byproducts. A C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of characteristic this compound signals and the appearance of new peaks corresponding to degradation products.

Q3: Is this compound stable in the presence of Lewis acids?

A3: The stability of this compound in the presence of Lewis acids can be reaction-dependent. As a Lewis base, this compound will coordinate with Lewis acids.[8] This interaction can be beneficial, for example, in influencing the outcome of a reaction. However, strong Lewis acids can also potentially promote degradation, especially at elevated temperatures. It is advisable to conduct small-scale trials to assess the stability of this compound with the specific Lewis acid and conditions you plan to use.

Q4: Can I use this compound as a solvent?

A4: While this compound is a liquid at room temperature, it is not typically used as a reaction solvent due to its reactivity and potential for side reactions. It is more commonly used as a reagent, ligand, or acid scavenger in smaller quantities.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound as an Acid Scavenger

This protocol describes a general method for the acylation of an alcohol or amine, where this compound is used to neutralize the acid byproduct.

Materials:

  • Substrate (alcohol or amine)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • This compound (high purity)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the substrate (1.0 eq) and this compound (1.1 - 1.5 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acylating agent (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Acylation:

start Low Yield in Acylation check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK success Improved Yield check_reagents->success Improved Reagents/Conditions check_stoich Verify Stoichiometry of this compound check_temp->check_stoich Temp Optimized check_temp->success Adjusted Temperature side_reactions Investigate Side Reactions (e.g., O- vs. C-acylation) check_stoich->side_reactions Stoichiometry Correct check_stoich->success Corrected Stoichiometry purification Optimize Purification side_reactions->purification Side Reactions Minimized side_reactions->success Controlled Selectivity purification->success Purification Optimized

Troubleshooting workflow for acylation reactions.

Protocol 2: Analytical Method for Monitoring this compound by GC-MS

This protocol provides a starting point for developing a GC-MS method to monitor the presence and potential decomposition of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-300.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • Inject 1 µL into the GC-MS.

Data Analysis:

  • Monitor the peak corresponding to this compound (molecular ion at m/z 82).

  • Search the chromatogram for new peaks that may correspond to degradation products and analyze their mass spectra.

Workflow for Analytical Method Development:

start Need to Analyze this compound and Degradants select_technique Select Analytical Technique (GC-MS or HPLC) start->select_technique develop_method Develop Separation Method select_technique->develop_method validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) develop_method->validate_method analyze_samples Analyze Reaction Samples validate_method->analyze_samples interpret_data Interpret Data and Identify Degradants analyze_samples->interpret_data report Report Findings interpret_data->report issue Reaction Issue Observed (e.g., Low Yield, Byproducts) is_decomposition Is this compound Decomposition Suspected? issue->is_decomposition analyze_stability Analyze Stability of this compound Under Reaction Conditions (e.g., GC-MS, NMR) is_decomposition->analyze_stability Yes other_issues Investigate Other Reaction Parameters is_decomposition->other_issues No modify_conditions Modify Reaction Conditions analyze_stability->modify_conditions temp Lower Temperature modify_conditions->temp ph Adjust pH modify_conditions->ph atmosphere Use Inert Atmosphere modify_conditions->atmosphere reagent_quality Check Reagent Purity modify_conditions->reagent_quality

References

Technical Support Center: Industrial Scale-Up of 1-Methylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 1-Methylpyrazole. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial production of this compound?

A1: For industrial-scale production, two main routes are prevalent:

  • Knorr Pyrazole Synthesis: This is a classic and robust method involving the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent like 1,1,3,3-tetraethoxypropane) and methylhydrazine.[1][2][3] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[2]

  • N-Methylation of Pyrazole: This route involves the direct methylation of a pre-formed pyrazole ring. Common methylating agents for industrial scale include dimethyl carbonate.[4] This method can be highly efficient, but the choice of methylating agent and reaction conditions is critical to control costs and safety.

Q2: What are the key factors influencing the yield and purity of this compound during scale-up?

A2: Several critical factors significantly impact the outcome of the synthesis:

  • Purity of Starting Materials: The quality of reactants, especially hydrazine derivatives which can decompose, is paramount to avoiding side reactions and colored byproducts.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, reaction time, and catalyst choice are crucial.[1] For instance, while refluxing can increase conversion rates, it may also promote byproduct formation.[1]

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis, a mixture of two regioisomers can form, complicating separation and reducing the yield of the desired product.[1][2]

  • Process Control: In large-scale reactions, efficient mixing and heat transfer are essential to maintain consistent reaction conditions and prevent the formation of localized hot spots that can lead to degradation or side reactions.[5]

Q3: How can the formation of regioisomers be controlled in the Knorr synthesis?

A3: Controlling regioselectivity is a significant challenge.[1] While complete prevention is difficult with unsymmetrical reagents, the ratio of isomers can be influenced by:

  • Optimizing Reaction Conditions: Adjusting temperature and solvent polarity can favor the formation of one isomer over the other.[1]

  • Choice of Catalyst: The use of specific acid or base catalysts can influence the reaction pathway and improve selectivity.[1]

  • Reactant Stoichiometry: In some systems, varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio.[1]

Q4: What are the recommended methods for purifying this compound on an industrial scale?

A4: The choice of purification method depends on the scale and the impurity profile. Common industrial techniques include:

  • Fractional Distillation: Effective for separating isomers or impurities with a sufficient difference in boiling points.[6] Vacuum distillation is often employed to lower the boiling point and prevent thermal degradation.[6]

  • Crystallization: This method can be highly effective, especially if the desired product can form a salt that crystallizes readily, leaving impurities in the mother liquor.[6][7] The pure base is then regenerated by neutralization.[6]

  • Solvent Extraction: Used during the work-up phase to remove unreacted reagents or byproducts. For example, an acidic wash can remove basic impurities like unreacted hydrazine.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor reaction progress using TLC or GC-MS to determine the optimal reaction time.[1] Consider extending the reaction time or increasing the temperature if starting material is still present.
Suboptimal pH If using a hydrazine salt, the initial mixture may be too acidic, reducing the nucleophilicity of the hydrazine.[1] Optimize the pH by adding a suitable base.
Ineffective Catalyst If using an acid catalyst, ensure it is active. Consider trying a different catalyst, such as p-toluenesulfonic acid (PTSA).[1]
Hydrazine Decomposition Hydrazine and its derivatives can be unstable. Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]
Methanol Inhibition (Methylation Route) When using dimethyl carbonate, the methanol byproduct can inhibit the reaction. Distilling off the methanol as it is formed can significantly increase the yield.[4]

G start Low Yield Detected check_sm Check Starting Material Purity? start->check_sm check_cond Review Reaction Conditions? check_sm->check_cond Pure sol_sm Use High-Purity Reagents. Store Hydrazine Properly. check_sm->sol_sm Impure check_cat Verify Catalyst Activity? check_cond->check_cat Optimal sol_cond_temp Optimize Temperature and Time. Monitor via TLC/GC. check_cond->sol_cond_temp Suboptimal sol_cond_ph Adjust pH with Acid/Base. check_cond->sol_cond_ph Incorrect pH sol_cat Use Fresh/Alternative Catalyst. check_cat->sol_cat Inactive end Yield Improved check_cat->end Active sol_sm->check_cond sol_cond_temp->check_cat sol_cond_ph->check_cat sol_cat->end

Caption: Troubleshooting flowchart for addressing low reaction yield.

Product Impurity
Potential Cause Troubleshooting Steps
Formation of Regioisomers This is a primary cause of impurity when using unsymmetrical reagents.[1] Optimize reaction conditions to favor one isomer. Purification will be required via fractional distillation or crystallization.[1][6]
Side Reactions Unwanted side reactions can create byproducts like pyrazolines (from incomplete aromatization) or polymeric tars, especially at high temperatures.[1] Monitor the reaction closely and stop it once the starting material is consumed.[1]
Unreacted Hydrazine Unreacted hydrazine or its salts can be removed with an acidic wash during work-up.[1] Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl).[1]
Colored Impurities Often caused by the decomposition of hydrazine.[1] Running the reaction at a lower temperature or under an inert atmosphere can mitigate this issue.[1]

Experimental Protocols

Protocol 1: Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

This protocol provides a general procedure for the synthesis of a substituted this compound derivative.[2]

Materials:

  • 1-Phenyl-1,3-butanedione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 1-phenyl-1,3-butanedione in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

  • Reagent Addition: While stirring, slowly add methylhydrazine to the reaction mixture. Note that this addition can be exothermic and may require cooling to maintain temperature control.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: The crude residue can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.[2]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification r1 1,3-Dicarbonyl Compound p1 1. Dissolve in Solvent (e.g., Ethanol) r1->p1 r2 Methylhydrazine r2->p1 p2 2. Add Acid Catalyst p1->p2 p3 3. Heat to Reflux p2->p3 p4 4. Monitor by TLC/GC p3->p4 w1 5. Cool and Remove Solvent p4->w1 w2 6. Purify Crude Product (Distillation/Crystallization) w1->w2 product Pure this compound Derivative w2->product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: N-Methylation of Pyrazole using Dimethyl Carbonate

This protocol is based on a method that can achieve high yields by removing the methanol byproduct.[4]

Materials:

  • Pyrazole (1.0 eq)

  • Dimethyl Carbonate (DMC) (1.6 eq)

  • Reactor with distillation setup

Procedure:

  • Reaction Setup: Charge the reactor with pyrazole and a small initial amount of dimethyl carbonate.

  • Heating: Heat the reaction mixture to 140°C.

  • Reagent Addition & Distillation: Continuously feed the remaining dimethyl carbonate into the reactor over several hours. Simultaneously, distill off the methanol byproduct as it is formed to drive the reaction to completion.

  • Reaction Time: Maintain the temperature for the duration of the DMC addition (e.g., 8 hours).

  • Work-up: After the addition is complete, allow the reaction medium to cool to ambient temperature.

  • Purification: The resulting N-methylpyrazole can be purified by fractional distillation. The yield is expected to be significantly higher (e.g., ~70%) than if methanol is not removed (e.g., ~14%).[4]

Safety Considerations

Handling the reagents for this compound synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9][10]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9]

  • Reagent Handling:

    • Hydrazines: Methylhydrazine is toxic and corrosive. Handle with extreme care.

    • Acids/Bases: Strong acids and bases are corrosive.[9][11]

  • Storage: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not allow the product or reagents to enter drains.[8]

Caption: A logical diagram illustrating the industrial production pathway for this compound.

References

Validation & Comparative

comparing reactivity of 1-Methylpyrazole with other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of this compound with unsubstituted pyrazole and other substituted pyrazoles. Understanding these differences is crucial for designing synthetic routes and developing novel molecules in the pharmaceutical, agrochemical, and materials science sectors. The presence of a methyl group at the N1 position fundamentally alters the electronic and steric properties of the pyrazole ring, leading to distinct outcomes in common organic reactions. This document summarizes experimental data, provides detailed protocols for key reactions, and visualizes reaction pathways to elucidate these differences.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is a cornerstone of pyrazole functionalization. The pyrazole ring is an electron-rich aromatic system, making it reactive towards electrophiles. However, the regioselectivity of these reactions is highly dependent on the substitution pattern.

For unsubstituted pyrazole, electrophilic attack occurs almost exclusively at the C4 position.[1][2] This is because the intermediates resulting from attack at C3 or C5 are highly unstable due to the placement of a positive charge on an azomethine nitrogen atom.[2] The intermediate from C4 attack is more stable, directing the substitution to this position.

In this compound, the N-methyl group is an activating substituent. The overall reactivity of the ring towards electrophiles is enhanced compared to benzene, though it is less reactive than pyrrole. The N1-methyl group, along with the pyridine-like N2 atom, influences the regioselectivity. While nitration of this compound can lead to a mixture of isomers, specific conditions can favor the formation of 4-nitro or 3-nitro products.[3][4]

Data Comparison: Nitration and Halogenation of Pyrazoles

The following table summarizes the outcomes of nitration and halogenation reactions on pyrazole and this compound, compiled from various studies. Note that direct comparison of yields can be complex due to variations in reaction conditions.

CompoundReactionReagentsProduct(s)Yield (%)Reference
PyrazoleNitrationFuming HNO₃ / Fuming H₂SO₄4-Nitropyrazole85%[5]
PyrazoleBrominationNBS / CCl₄ or H₂O4-BromopyrazoleExcellent[6]
This compoundNitrationHNO₃ / Ac₂O1-Methyl-4-nitropyrazole-[3]
This compoundNitrationHNO₃ / TFAA1-Methyl-3-nitropyrazole-[3]
This compoundNitration100% HNO₃1-Methyl-3,4,5-trinitropyrazole-[7]
This compoundBrominationNBS / CCl₄ or H₂O1-Methyl-4-bromopyrazoleExcellent[6]

Yields are reported as "Excellent" when specific quantitative data was not available in the cited source but the method was described as high-yielding.

Experimental Protocol: Nitration of Pyrazole to 4-Nitropyrazole

This protocol is adapted from a reported synthesis of 4-nitropyrazole.[5]

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated sulfuric acid (98%, 11 mL, 0.21 mol)

  • Fuming nitrosulfuric acid (prepared from 20% fuming H₂SO₄ and fuming HNO₃) (25 mL)

  • Ice-water bath

  • Standard laboratory glassware (three-neck flask, dropping funnel, thermometer)

  • Magnetic stirrer

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid (11 mL).

  • Carefully add pyrazole (6.8 g) to the sulfuric acid. Stir the mixture at room temperature for 30 minutes to form the pyrazole sulfate salt.

  • Cool the flask in an ice-water bath.

  • Slowly add 25 mL of pre-prepared fuming nitrosulfuric acid dropwise, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, remove the ice-water bath and warm the reaction mixture to 50°C.

  • Maintain the reaction at 50°C for 1.5 hours, monitoring the reaction by TLC if desired.

  • After the reaction is complete, carefully pour the mixture into 200 mL of ice water. A white solid will precipitate.

  • Collect the solid product by filtration and wash it thoroughly with ice water.

  • Dry the product under vacuum to yield 4-nitropyrazole. The reported yield after recrystallization is 85%.[5]

Visualization: General Workflow for Electrophilic Nitration

G Workflow for Electrophilic Nitration of Pyrazoles sub Pyrazole Substrate (e.g., this compound) reagents Add Nitrating Agent (e.g., HNO3 / H2SO4) sub->reagents conditions Control Reaction Conditions (Temperature, Time) reagents->conditions workup Quench & Product Isolation (Pour onto ice, Filter) conditions->workup analysis Purification & Analysis (Recrystallization, NMR, MS) workup->analysis product Final Product (e.g., 4-Nitro-1-methylpyrazole) analysis->product

Caption: Generalized workflow for the electrophilic nitration of a pyrazole substrate.

Metalation and Deprotonation

Metalation, typically using organolithium reagents, is a powerful method for C-H functionalization. For N-H pyrazoles, the reaction with a strong base like n-butyllithium (n-BuLi) results in deprotonation of the acidic N-H proton. Further C-H metalation is challenging.

This compound, lacking an acidic N-H proton, exhibits more complex and synthetically useful reactivity. The regioselectivity of its lithiation is highly dependent on the reaction conditions, providing access to different functionalized isomers from the same starting material.[8]

  • Kinetic Control: Under kinetically controlled conditions (short reaction time, low temperature), deprotonation occurs at the most acidic C-H bonds, which are on the N-methyl group. The resulting organolithium species can be trapped with an electrophile to yield a C-functionalized methyl group.[8]

  • Thermodynamic Control: Under thermodynamically controlled conditions (longer reaction time, higher temperature), the reaction equilibrates to form the most stable organolithium species. Deprotonation occurs at the C5 position of the pyrazole ring, which is the most acidic ring position.[8][9]

Data Comparison: Regioselectivity of this compound Lithiation
Control TypeReagentConditionsSite of DeprotonationProduct Type (after quench)Reference
Kineticn-BuLiTHF, short timeN-Methyl Group1-(CH₂D)-pyrazole[8]
Thermodynamicn-BuLiTHF, longer timeC5-Position5-Deuterio-1-methylpyrazole[8]
Experimental Protocol: General Procedure for Lithiation of this compound

This protocol is a general representation based on the findings of a study on this compound lithiation.[8]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., CH₃OD for deuteration)

  • Inert atmosphere apparatus (e.g., Schlenk line with nitrogen or argon)

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere.

  • Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Add this compound (1.0 equiv) to the cold THF.

  • Slowly add n-BuLi (1.1 equiv) dropwise to the solution.

  • For Kinetic Control: Stir the reaction at low temperature for a short period (e.g., < 30 minutes), then add the electrophile.

  • For Thermodynamic Control: Allow the reaction to warm (e.g., to 0°C or room temperature) and stir for a longer period (e.g., > 2 hours) to allow for equilibration before cooling back down and adding the electrophile.

  • After the addition of the electrophile, allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation as required.

Visualization: Regioselectivity in this compound Lithiation

G cluster_0 Kinetic Control (Low Temp, Short Time) cluster_1 Thermodynamic Control (Higher Temp, Long Time) sub This compound k_base + n-BuLi sub->k_base t_base + n-BuLi sub->t_base k_intermediate Deprotonation at Methyl Group k_base->k_intermediate k_product Product A (N-CH2-E) k_intermediate->k_product k_intermediate->k_product + Electrophile (E+) t_intermediate Deprotonation at C5-Position t_base->t_intermediate t_product Product B (5-E-1-methylpyrazole) t_intermediate->t_product t_intermediate->t_product + Electrophile (E+)

Caption: Conditional regioselectivity in the lithiation of this compound.

Conclusion

The reactivity of this compound is markedly different from its N-H counterpart. The N-methyl group serves two primary roles: it blocks reactions at the N1 position (such as N-alkylation or N-acylation) and acts as an electronic and steric director for substitutions on the pyrazole ring.

  • In electrophilic aromatic substitution , the N-methyl group activates the ring and influences regioselectivity, allowing for the synthesis of various substituted isomers that may be inaccessible from unsubstituted pyrazole.

  • In metalation reactions , this compound offers remarkable, condition-dependent regioselectivity. This dual reactivity allows for selective functionalization at either the N-methyl group (kinetic control) or the C5 ring position (thermodynamic control), a versatile tool for synthetic chemists.

These distinct reactivity patterns make this compound a valuable and versatile building block, enabling the design of complex molecules with precise substitution patterns for applications in drug discovery and beyond.

References

The Rise of 1-Methylpyrazole in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the efficacy of 1-methylpyrazole-based catalysts versus traditional systems in key organic reactions, providing researchers, scientists, and drug development professionals with a data-driven guide to catalyst selection.

In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high efficiency, selectivity, and yield. Among the diverse array of ligands available for transition metal catalysis, N-heterocyclic carbenes (NHCs) and their precursors have garnered significant attention. This guide provides a comparative analysis of the performance of this compound-based catalysts against other established catalyst systems, with a focus on the widely applied Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The following table summarizes the performance of a pyrazole-based catalyst system in comparison to a well-established phosphine ligand-based catalyst in the coupling of aryl halides with boronic acids.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄MeOH/THFRT-84[1]
XPhos Precatalyst P13-BromopyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O1002475[2]
XPhos Precatalyst P14-BromopyrazolePhenylboronic acidK₃PO₄Dioxane/H₂O1002461[2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The data below compares the efficacy of a catalyst system used for the amination of a this compound derivative with a phosphine-based system for a similar aryl chloride.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / tBu₃P·HBF₄4-ChloroanisoleDiphenylamineNaOtBuTolueneReflux1665
Pd(OAc)₂ / Ligand4-Bromo-1-methylpyrazoleMorpholineNaOtBuToluene80-95[3]
Pd(OAc)₂ / Ligand4-Bromo-1-methylpyrazolePiperidineNaOtBuToluene80-92[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies.

Suzuki-Miyaura Coupling of 3-Bromopyrazole with Phenylboronic Acid

This protocol is based on the study of Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[2]

  • Reaction Setup: In a reaction vessel, combine 3-bromopyrazole (1.00 mmol), phenylboronic acid (2.00 mmol), and potassium phosphate (K₃PO₄, 2.00 mmol).

  • Catalyst Addition: Add the XPhos precatalyst P1 (6-7 mol%).

  • Solvent: The solvent system used is a mixture of dioxane (4 mL) and water (1 mL).

  • Reaction Conditions: The reaction mixture is stirred at 100 °C for 24 hours.

  • Analysis: The product yield is determined after isolation by column chromatography.[2]

Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine

This protocol is adapted from a procedure utilizing a phosphine-based catalyst system.

  • Reaction Setup: To a 3-necked 300 mL round bottom flask, add diphenylamine (29.6 mmol), 4-chloroanisole (31.4 mmol), and degassed toluene (150 mL).

  • Catalyst and Base Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 2 mol%), and sodium tert-butoxide (NaOtBu, 66.0 mmol).

  • Reaction Conditions: The reaction mixture is refluxed for 16 hours under a nitrogen atmosphere.

  • Work-up and Analysis: After cooling, the reaction is diluted with dichloromethane, filtered, and the filtrate is concentrated. The crude product is purified by silica-gel column chromatography to determine the isolated yield.

Visualizing the Catalytic Cycles

To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' ArPdX->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->Pd0 Base Base (e.g., K₃PO₄) Base->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdOR

Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArPdNR2 Ar-Pd(II)-NR₂ ArPdX->ArPdNR2 Amine Coordination & Deprotonation ArPdNR2->Pd0 Reductive Elimination ArNR2 Ar-NR₂ ArPdNR2->ArNR2 ArX Ar-X ArX->Pd0 Amine R₂NH Amine->ArPdX Base Base (e.g., NaOtBu) Base->ArPdX

Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

References

The Unassuming Scaffold: A Comparative Guide to the Biological Activity of 1-Methylpyrazole and Its Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a privileged scaffold in medicinal chemistry. Its synthetic tractability and diverse biological activities have led to the development of numerous therapeutic agents. This guide provides a comprehensive comparison of the biological activity of the parent 1-methylpyrazole with that of its more complex, substituted derivatives, supported by experimental data and detailed methodologies.

While this compound itself exhibits a modest and specific range of biological activities, its true potential is unlocked through the strategic placement of various substituents on the pyrazole ring. This comparative analysis highlights how functionalization transforms a simple heterocyclic core into a powerhouse of pharmacological effects, spanning anti-inflammatory, anticancer, and antimicrobial domains.

I. Comparative Analysis of Biological Activity

Direct comparative studies evaluating this compound alongside its substituted derivatives in the same assays are limited. However, by compiling data from various sources, a clear trend emerges: substitution dramatically enhances and diversifies the biological activity of the pyrazole core.

Enzyme Inhibition: A Common Thread

One of the few areas where the biological activity of this compound has been quantitatively assessed is in enzyme inhibition, particularly its effects on enzymes involved in alcohol metabolism.

Table 1: Inhibitory Activity of this compound and Substituted Pyrazoles on Alcohol Dehydrogenase and Cytochrome P450

CompoundTarget EnzymeInhibition Constant (Ki)Reference(s)
This compound Alcohol Dehydrogenase (human liver)~0.1 µM[1]
Microsomal Ethanol Oxidizing System (rat liver)~0.03-0.10 mM[2]
4-Methylpyrazole (Fomepizole) Alcohol DehydrogenasePotent Inhibitor[3]
3-Substituted Pyrazoles Alcohol Dehydrogenase (horse liver)40 - 200 µM[4]
Aryl Substituted Pyrazoles Cytochrome P450 (CYP121A1)K_D < 12 µM[5]

This table illustrates that while this compound is a potent inhibitor of alcohol dehydrogenase, substitutions at other positions of the pyrazole ring also confer inhibitory activity against this and other enzymes.

Anticancer Activity: The Power of Substitution

The anticancer potential of pyrazole derivatives is a vast and extensively studied field. In stark contrast to the limited data on this compound's cytotoxicity, a plethora of substituted pyrazoles have demonstrated potent activity against a wide range of cancer cell lines.

Table 2: Anticancer Activity of Substituted Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference(s)
1H-benzofuro[3,2-c]pyrazole derivative 4a K562 (Leukemia)0.26[5]
A549 (Lung)0.19[5]
Pyrazole derivative 5b K562 (Leukemia)0.021[5]
A549 (Lung)0.69[5]
Thiazolyl-pyrazole derivative HepG-2 (Liver)2.20 ± 0.13[3]
Pyrazole-4-sulfonamide derivatives VariousPotent antiproliferative activity[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5 MCF-7 (Breast)8.03[7]
HepG2 (Liver)13.14[7]
Anti-inflammatory Activity: Targeting Key Pathways

Substituted pyrazoles are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a COX-2 inhibitor. This activity is a direct result of the specific substitutions on the pyrazole ring that allow for selective binding to the enzyme's active site.

Table 3: Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Compound ClassTarget/AssayIC50 / ActivityReference(s)
Celecoxib (a 1,5-diarylpyrazole) COX-2Potent and selective inhibition[1]
Pyridylpyrazole derivative 1m PGE2 production in RAW 264.7 cellsIC50 = 1.1 µM[8][9]
Thymol-1,5-disubstituted pyrazole hybrid 8b COX-2IC50 = 0.043 µM[10]
Hybrid pyrazole analogue 5u Carrageenan-induced paw edema80.63% inhibition[11]
BTPs (bis-trifluoromethyl pyrazoles) Cytokine production (TH1 and TH2)Markedly inhibited[12]
Antimicrobial Activity: A Broad Spectrum of Action

While data on the antimicrobial activity of this compound is sparse, some related structures show moderate effects. However, it is the substituted pyrazoles that exhibit potent and broad-spectrum antibacterial and antifungal activities.

Table 4: Antimicrobial Activity of Pyrazole Derivatives

CompoundOrganism(s)MIC (µg/mL)Reference(s)
1,1'-Methylenedipyrazole S. aureus, B. subtilis, E. coli, P. aeruginosa180 - 270[7]
Aminoguanidine-derived 1,3-diphenyl pyrazoles S. aureus, E. coli1 - 8[13]
Imidazo-pyridine substituted pyrazole derivatives Gram-positive and Gram-negative bacteria<1[13]
Pyrazole derivative 21c Multi-drug resistant bacteria0.25[14]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide 9m Various phytopathogenic fungiHigher activity than boscalid[15]

II. Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted pyrazoles stem from their ability to interact with a wide array of biological targets and modulate key signaling pathways.

anticancer_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_jak_stat JAK/STAT Pathway cluster_apoptosis Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pyrazole Substituted Pyrazoles Pyrazole->PI3K Inhibit Pyrazole->JAK Inhibit Pyrazole->Bcl2 Inhibit

Figure 1: Overview of key anticancer signaling pathways modulated by substituted pyrazole derivatives.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation SubstitutedPyrazoles Substituted Pyrazoles (e.g., Celecoxib) SubstitutedPyrazoles->COX2 Inhibit

Figure 2: Mechanism of action for COX-2 inhibiting anti-inflammatory pyrazole derivatives.

III. Experimental Protocols

The following are generalized protocols for key assays used to determine the biological activity of pyrazole derivatives.

A. In Vitro Anticancer Activity (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivatives (typically as a serial dilution in DMSO) for 48-72 hours. Include a vehicle control (DMSO alone).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]

mtt_workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazole Derivatives (48-72h) A->B C Add MTT Solution (4h incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Figure 3: General workflow for the MTT cytotoxicity assay.
B. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Incubation: Incubate the enzyme with the test pyrazole derivative at various concentrations in the presence of a reaction buffer and heme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time with an acidic solution.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[10]

C. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]

IV. Conclusion

The evidence overwhelmingly indicates that while this compound serves as a crucial synthetic building block, its inherent biological activity is limited. The true pharmacological power of the pyrazole scaffold is realized through targeted substitution. By modifying the pyrazole ring with various functional groups, medicinal chemists can fine-tune the molecule's properties to achieve potent and selective interactions with a wide range of biological targets. The extensive research into substituted pyrazoles continues to yield promising candidates for the treatment of cancer, inflammation, and infectious diseases, underscoring the remarkable versatility of this heterocyclic core. Future research will undoubtedly continue to explore the vast chemical space of substituted pyrazoles in the quest for novel and improved therapeutics.

References

Spectroscopic Analysis for the Structural Confirmation of 1-Methylpyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-methylpyrazole against its structural isomers—pyrazole, 3-methylpyrazole, and 4-methylpyrazole—to facilitate unambiguous structural confirmation. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a clear framework for the identification and differentiation of these closely related heterocyclic compounds. Detailed experimental protocols for the acquisition of this data are also provided.

Comparative Spectroscopic Data

The structural nuances of methyl-substituted pyrazoles are clearly delineated by their unique spectroscopic fingerprints. The following tables summarize the key quantitative data for this compound and its common isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH1 (N-H)H3H4H5CH₃Solvent
This compound -7.48 (d)6.21 (t)7.29 (d)3.84 (s)CDCl₃
Pyrazole12.8 (br s)7.6 (s)6.3 (t)7.6 (s)-DMSO-d₆
3-Methylpyrazole12.1 (br s)-6.0 (d)7.4 (d)2.3 (s)DMSO-d₆
4-Methylpyrazole12.5 (br s)7.4 (s)-7.4 (s)2.1 (s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC3C4C5CH₃Solvent
This compound 138.7105.1129.339.1CDCl₃
Pyrazole135.2105.5135.2-DMSO-d₆[1]
3-Methylpyrazole148.1104.2134.111.1DMSO-d₆
4-Methylpyrazole134.0115.0134.09.0DMSO-d₆[2]

Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C=C, C=N StretchC-H Bending
This compound -3100-30001600-1400~1450, ~1380
Pyrazole3400-3100 (broad)3100-30001600-1400~1470, ~1400
3-Methylpyrazole3400-3100 (broad)3100-30001600-1400~1460, ~1380
4-Methylpyrazole3400-3100 (broad)3100-30001600-1400~1460, ~1380

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound C₄H₆N₂82.1182 (M+), 81, 54, 42
PyrazoleC₃H₄N₂68.0868 (M+), 67, 41, 39
3-MethylpyrazoleC₄H₆N₂82.1182 (M+), 81, 54, 42
4-MethylpyrazoleC₄H₆N₂82.1182 (M+), 81, 54, 42

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Liquid Samples): For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation.[3] A small drop of the liquid is placed directly onto the ATR crystal.[3] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[4]

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[3] Acquire a background spectrum of the empty ATR crystal or salt plates, which is then automatically subtracted from the sample spectrum.[3] An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile compounds like the methylpyrazoles, the sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[5] The sample is vaporized in the ion source.[5]

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a molecular ion (M+), and induces fragmentation.[6][7]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample Pyrazole Derivative Synthesis or Commercial Source NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Comparison with Reference Spectra of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Structural Confirmation of This compound Comparison->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

1-Methylpyrazole's Efficacy as an Enzyme Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Methylpyrazole and its derivatives as enzyme inhibitors, with a primary focus on their interaction with alcohol dehydrogenase (ADH). The information presented is supported by experimental data to validate their role and compare their performance against other alternatives.

This compound and its substituted derivatives are recognized inhibitors of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of alcohols. This inhibitory action forms the basis for the clinical use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. By competitively binding to the active site of ADH, these compounds prevent the conversion of these alcohols into their toxic metabolites.[1] This guide delves into the specifics of this inhibition, presenting comparative data and experimental methodologies.

Comparative Inhibitory Potency

The inhibitory potential of pyrazole derivatives against alcohol dehydrogenase is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available quantitative data for methylpyrazole and other relevant ADH inhibitors.

InhibitorEnzyme SourceInhibition TypeKᵢ (Inhibition Constant)IC₅₀ (Half-Maximal Inhibitory Concentration)Reference
MethylpyrazoleHuman Liver ADHCompetitive0.2 µM-[2]
4-Methylpyrazole (Fomepizole)Human ADH Isozymes (various)Competitive/Non-competitive0.062 - 960 µM-[3][4]
4-Methylpyrazole (Fomepizole)Rat Liver MicrosomesMixed30 - 100 µM-[5][6]
PyrazoleRat Liver MicrosomesMixed350 µM-[5][6]
TramadolRat Liver S9 Fraction--44.7 µM[7]
CimetidineRat Liver S9 Fraction--122.9 µM[7]

Mechanism of Action: Competitive Inhibition

This compound and its analogs primarily act as competitive inhibitors of alcohol dehydrogenase.[1] This means they bind to the same active site on the enzyme as the natural substrate (e.g., ethanol, methanol). This competition is reversible. The inhibitor's effectiveness is dependent on its concentration relative to the substrate's concentration. The binding of the pyrazole derivative to the enzyme-NAD+ complex prevents the substrate from binding and thus halts the catalytic conversion of the alcohol to an aldehyde.[2]

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination of the inhibitory potency of compounds like this compound. Below is a detailed methodology for a typical in vitro alcohol dehydrogenase inhibition assay.

In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the activity of alcohol dehydrogenase.

Principle: The activity of ADH is monitored by measuring the rate of reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The inhibitor's presence will decrease the rate of this reaction.

Materials:

  • Alcohol Dehydrogenase (from equine liver, human liver, or recombinant source)

  • NAD+ (β-Nicotinamide adenine dinucleotide)

  • Ethanol (or other alcohol substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., water or DMSO)

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ADH in phosphate buffer.

    • Prepare stock solutions of NAD+ and ethanol in phosphate buffer.

    • Prepare a stock solution of the test inhibitor and create a series of dilutions to be tested.

  • Assay Setup:

    • In each well of the microplate or cuvette, add the following in order:

      • Phosphate buffer

      • NAD+ solution

      • Test inhibitor at various concentrations (or solvent control)

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiation of Reaction:

    • Add the ethanol solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

    • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods like Lineweaver-Burk or Dixon plots.

Visualizing the Molecular Interaction and Experimental Design

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of alcohol and the workflow of an enzyme inhibition experiment.

G Alcohol Metabolism and Inhibition Pathway cluster_0 Normal Metabolic Pathway cluster_1 Inhibition by this compound Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Alcohol Dehydrogenase (ADH) ADH_Inhibited ADH (Inhibited) Acetic Acid Acetic Acid Aldehyde->Acetic Acid Aldehyde Dehydrogenase (ALDH) This compound This compound This compound->ADH_Inhibited Binds to active site G Experimental Workflow for ADH Inhibition Assay Start Start Reagent_Prep Prepare Reagents (ADH, NAD+, Ethanol, Inhibitor) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Buffer, NAD+, Inhibitor) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at Constant Temperature Assay_Setup->Pre_incubation Initiate_Reaction Add Ethanol to Start Reaction Pre_incubation->Initiate_Reaction Data_Acquisition Measure Absorbance at 340 nm Over Time Initiate_Reaction->Data_Acquisition Data_Analysis Calculate Reaction Rates and % Inhibition Data_Acquisition->Data_Analysis Determine_Potency Determine IC50/Ki Data_Analysis->Determine_Potency End End Determine_Potency->End

References

Comparative Study of 1-Methylpyrazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning role of 1-methylpyrazole derivatives in oncology.

The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] Its unique structural and electronic properties allow for versatile chemical modifications, leading to potent and selective inhibitors of various biological targets crucial in cancer progression.[2][3] This guide provides a comparative analysis of the anticancer activities of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Anticancer Activity of this compound and Related Pyrazole Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
4c A549Lung Cancer1.13[2]
4d HepG2Liver Cancer0.14[2]
4e MCF-7Breast Cancer0.22[2]
26 MCF-7Breast Cancer0.96[2]
26 A549Lung Cancer1.40[2]
26 DU145Prostate Cancer2.16[2]
7a HepG2Liver Cancer6.1 ± 1.9[4]
7b HepG2Liver Cancer7.9 ± 1.9[4]
Celecoxib MCF-7Breast Cancer25.2 - 37.2[5]
Sorafenib PLC/PRF/5Liver Cancer6.3[5]
AT7519 HCT-116Colon Cancer0.04 - 0.94[5]
Compound 11 VariousVarious0.01 - 0.65[6]
Compound 20 MCF7Breast Cancer3.2[6]
Compound 20 A549Lung Cancer4.2[6]
Compound 29 HepG2Liver Cancer10.05[6][7]
Compound 29 MCF7Breast Cancer17.12[6][7]
Compound 5b K562Leukemia0.021[8]
Compound 5b A549Lung Cancer0.69[8]
Compound 6a HepG2Liver CancerLow Nanomolar[9]
Compound 6n HepG2Liver CancerLow Nanomolar[9]

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 27 VEGFR-2828.23[6]
Compound 26 VEGFR-234580[6]
Compound 5a CDK2/cyclin E980[10]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][5]

Inhibition of Kinase Signaling Pathways

Many this compound derivatives function as kinase inhibitors, targeting key enzymes that drive tumor growth.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/ VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR Inhibit Inhibitor->PI3K Inhibit Inhibitor->JAK Inhibit

Inhibition of key kinase signaling pathways.[1][2]
Induction of Apoptosis via Bcl-2 Inhibition

Certain derivatives induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and programmed cell death.[2][11]

G Inhibitor This compound Derivatives Bcl2 Bcl-2 Inhibitor->Bcl2 Inhibit Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G Inhibitor This compound Derivatives Tubulin Tubulin Inhibitor->Tubulin Inhibit Polymerization CDK CDK/ Cyclin B1 Inhibitor->CDK Inhibit Microtubules Microtubules Tubulin->Microtubules M M Phase Microtubules->M Essential for G2 G2 Phase CDK->G2 Regulates G2->M Progression G cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis & Purification of Derivatives MTT MTT Assay (Cell Viability/IC50) Synthesis->MTT Kinase Kinase Assay (Target Inhibition) MTT->Kinase Apoptosis Apoptosis Assay (Annexin V/Caspase) Kinase->Apoptosis SAR Structure-Activity Relationship (SAR) Apoptosis->SAR Lead Lead Compound Identification SAR->Lead

References

Assessing the Genotoxicity of Methyl-Pyrazole Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxicity of several methyl-pyrazole pesticides, supported by experimental data. It is intended to serve as a resource for researchers and professionals involved in the assessment of pesticide safety and the development of new agricultural chemicals. The information is presented to facilitate an understanding of the potential DNA-damaging effects of this class of pesticides and the experimental approaches used to evaluate them.

Comparative Genotoxicity Data

The following table summarizes quantitative data from various in vitro studies on the genotoxicity of selected methyl-pyrazole pesticides. The data is compiled from studies utilizing the γH2AX assay, a sensitive indicator of DNA double-strand breaks, as well as the comet assay and micronucleus test, which measure DNA strand breaks and chromosomal damage, respectively.

PesticideAssayCell LineConcentration Range TestedKey Findings & Quantitative DataReference
Tebufenpyrad γH2AXSH-SY5Y (neuroblastoma)0.001 - 10 µMGenotoxic at nanomolar concentrations. Statistically significant increase in γH2AX signal observed.[1][2]
γH2AXJurkat (T-cell leukemia)Not specifiedShowed genotoxicity.[1][2]
Comet AssaySprague-Dawley Rat (in vivo)Not specifiedSummary data available.[3]
Bixafen γH2AXSH-SY5Y (neuroblastoma)0.001 - 10 µMGenotoxic at nanomolar concentrations. Statistically significant increase in γH2AX signal observed.[1][2]
γH2AXJurkat (T-cell leukemia)Not specifiedShowed genotoxicity.[1][2]
Fenpyroximate γH2AXSH-SY5Y (neuroblastoma)0.001 - 10 µMGenotoxic at nanomolar concentrations. Statistically significant increase in γH2AX signal observed.[1][2]
γH2AXJurkat (T-cell leukemia)Not specifiedShowed genotoxicity.[1][2]
Tolfenpyrad γH2AXSH-SY5Y (neuroblastoma)0.001 - 10 µMGenotoxic at nanomolar concentrations. Statistically significant increase in γH2AX signal observed.[1][2]
γH2AXJurkat (T-cell leukemia)Not specifiedShowed genotoxicity.[1][2]
Fipronil Comet AssayHuman peripheral blood lymphocytes0.1, 0.3, 0.7 µg/mLAll doses induced DNA damage (p<0.05).[4]
Micronucleus TestHuman peripheral blood lymphocytes0.1, 0.3, 0.7 µg/mLSignificant increase in micronuclei at 0.3 µg/mL (p<0.05) and 0.7 µg/mL (p<0.01).[4]
Sister Chromatid ExchangeHuman peripheral blood lymphocytes0.1, 0.3, 0.7 µg/mLSignificant increase in SCE frequency at all doses (p<0.01).[4]
Comet AssayMice (in vivo)15, 25, 50 mg/kgDNA damage induced at 50 mg/kg 24h after exposure.[5]
Micronucleus TestMice (in vivo)15, 25, 50 mg/kgNo significant genotoxic or mutagenic effects at 15 and 25 mg/kg.[5]
Pyraclostrobin Comet AssayHuman peripheral blood mononuclear cells0.1 - 25 µg/mLStatistically significant DNA damage observed.[6]
Micronucleus TestHuman peripheral blood lymphocytesNot specifiedInduced a significant increase in micronucleus frequency.[5]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below. These protocols are based on standard procedures adapted for the evaluation of pesticides.

γH2AX Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a rapid and sensitive marker of DNA double-strand breaks.

a. Cell Culture and Treatment: Human cell lines (e.g., SH-SY5Y, HepG2, ACHN, LS-174T) are cultured in appropriate media and conditions. Cells are seeded in 96-well plates and exposed to various concentrations of the methyl-pyrazole pesticide or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1 to 24 hours). A known genotoxic agent (e.g., etoposide) is used as a positive control.[1][2]

b. Immunostaining: Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with a detergent solution (e.g., 0.3% Triton X-100), and blocked with a protein solution (e.g., 5% BSA) to prevent non-specific antibody binding.[4][7] Cells are then incubated with a primary antibody specific for γH2AX overnight at 4°C.[4][7] After washing, a fluorescently labeled secondary antibody is added for 1-2 hours at room temperature in the dark.[4][7]

c. Counterstaining and Imaging: The nuclei are counterstained with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).[8] The plates are then imaged using a high-content imaging system or a fluorescence microscope.

d. Image Analysis: Image analysis software (e.g., Fiji) is used to quantify the intensity of the γH2AX signal within the nucleus of each cell. The percentage of γH2AX-positive cells or the mean fluorescence intensity is calculated for each treatment group and compared to the control group.[4][7]

G cluster_workflow γH2AX Assay Workflow A Cell Seeding & Pesticide Treatment B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody (anti-γH2AX) Incubation C->D E Secondary Antibody (fluorescent) Incubation D->E F Counterstaining (DAPI) E->F G Imaging (High-Content Screening) F->G H Image Analysis & Quantification G->H

γH2AX Assay Workflow Diagram
In Vitro Micronucleus Assay

This assay detects chromosome breakage or loss by identifying micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes left behind during cell division.

a. Cell Culture and Treatment: Human lymphocytes or suitable cell lines are cultured and exposed to different concentrations of the pesticide, a negative control, and a positive control (e.g., mitomycin C).[4]

b. Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, the final stage of cell division where the cytoplasm divides.[1][2][9] This results in the accumulation of binucleated cells that have completed mitosis but have not divided.

c. Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is then dropped onto microscope slides and air-dried.

d. Staining and Scoring: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). At least 2000 binucleated cells per treatment group are scored under a microscope for the presence of micronuclei according to established criteria.[9] The frequency of micronucleated binucleated cells is then calculated.

G cluster_workflow In Vitro Micronucleus Assay Workflow A Cell Culture & Pesticide Treatment B Addition of Cytochalasin B A->B C Cell Harvesting & Hypotonic Treatment B->C D Fixation & Slide Preparation C->D E Staining (e.g., Giemsa) D->E F Microscopic Analysis (Scoring of Micronuclei in Binucleated Cells) E->F G Data Analysis F->G G cluster_workflow Alkaline Comet Assay Workflow A Cell Preparation & Pesticide Treatment B Embedding Cells in Agarose on Slide A->B C Cell Lysis B->C D Alkaline DNA Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy F->G H Comet Analysis & Quantification G->H G cluster_pathway Pesticide-Induced Oxidative Stress & DNA Damage Pathway Pesticide Methyl-Pyrazole Pesticide Exposure ROS Increased Reactive Oxygen Species (ROS) Pesticide->ROS OxidativeDamage Oxidative Damage to DNA, Proteins, Lipids ROS->OxidativeDamage DNADamage DNA Strand Breaks & Base Modifications OxidativeDamage->DNADamage DDR Activation of DNA Damage Response (DDR) DNADamage->DDR gH2AX Phosphorylation of H2AX (γH2AX) DDR->gH2AX CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Severe Damage DNARepair DNA Repair CellCycleArrest->DNARepair

References

Performance of Pyrazole Derivatives as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corrosion remains a significant challenge across various industries, necessitating the development of effective corrosion inhibitors. Among the various classes of organic compounds investigated, pyrazole and its derivatives have emerged as a promising group of corrosion inhibitors, particularly for mild steel in acidic environments. This guide provides a comparative analysis of the performance of 1-Methylpyrazole and structurally related pyrazole derivatives, supported by experimental data from recent studies.

Comparative Performance Analysis

The inhibition efficiency of pyrazole derivatives is significantly influenced by their molecular structure, the nature of substituent groups, and the corrosive environment. The following tables summarize the performance of various pyrazole derivatives, including those closely related to this compound, under different experimental conditions.

InhibitorCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Measurement TechniqueReference
3-methyl-1H-pyrazol-5-amine (MPA)1 M H₂SO₄0.8 g/L30396.47Electrochemical[1]
3-methyl-1H-pyrazol-5-(4H)-one (MPO)1 M H₂SO₄0.8 g/L30385.55Electrochemical[1]
1-phenyl-3-methylpyrazol-5-one (HPMP)0.5 M HCl0.005 M--Gravimetric[2]
Synthesized Pyrazole Derivative (BM-01)1 M HCl10⁻³ M29890.40Weight Loss[3]
Synthesized Pyrazole Derivative (BM-01)1 M HCl10⁻³ M29890.0EIS[3]
Synthesized Pyrazole Derivative (BM-01)1 M HCl10⁻³ M29890.38PDP[3]
N,N-bis(3-Carbohydrazide-5-methylpyrazol-1-yl) methylene (M2PyAz)1 M HCl10⁻³ M30898.5Weight Loss[4]
1,4-bis(3-Carbohydrazide-5-methylpyrazol-1-yl) butane (B2PyAz)1 M HCl10⁻³ M30889Weight Loss[4]
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP)1 M HCl10⁻³ M-94Weight Loss[5]
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP)1 M HCl10⁻³ M-80Weight Loss[5]
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc)1.0 M HCl10⁻³ M29894.77Weight Loss[6]
1-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide (B5MPy)1.0 M HCl10⁻³ M29890.03Weight Loss[6]
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (EB5MPy)1.0 M HCl10⁻³ M29882.86Weight Loss[6]
Ethyl 5-methyl-1-(((6-methyl-4-nitropyridin-3-yl)amino)methyl)-1H-pyrazole-3-carboxylate (EMPC)1 M HCl10⁻³ M30392Weight Loss[7]

Key Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of weight loss measurements and electrochemical techniques. Below are detailed methodologies for these key experiments as cited in the literature.

Weight Loss Measurements

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over a specific period.

Methodology:

  • Material Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are then immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 6 to 24 hours).[3][8]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical studies, including Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide insights into the mechanism of corrosion inhibition.

Experimental Setup:

  • A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Electrochemical measurements are performed using a potentiostat/galvanostat.[1]

a) Potentiodynamic Polarization (PDP):

Objective: To determine the corrosion current density (i_corr) and understand the effect of the inhibitor on the anodic and cathodic reactions.

Methodology:

  • The working electrode is immersed in the test solution for a stabilization period to reach a steady open-circuit potential (OCP).

  • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • The resulting current is measured, and a Tafel plot (log i vs. E) is generated.

  • The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • The inhibition efficiency is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS):

Objective: To investigate the formation of a protective film and the charge transfer resistance at the metal/solution interface.

Methodology:

  • The working electrode is stabilized at its OCP.

  • A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real).

  • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.

  • The inhibition efficiency is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

Corrosion_Inhibitor_Evaluation cluster_prep Preparation cluster_analysis Data Analysis cluster_characterization Surface Characterization (Optional) Material_Prep Material Preparation (e.g., Mild Steel Coupons) Weight_Loss Weight Loss Measurement Material_Prep->Weight_Loss Solution_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Solution_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Solution_Prep->EIS PDP Potentiodynamic Polarization (PDP) Solution_Prep->PDP CR_IE_Calc Corrosion Rate & Inhibition Efficiency Calculation Weight_Loss->CR_IE_Calc SEM Scanning Electron Microscopy (SEM) Weight_Loss->SEM EIS->CR_IE_Calc EIS->SEM PDP->CR_IE_Calc PDP->SEM Adsorption_Isotherm Adsorption Isotherm Modeling CR_IE_Calc->Adsorption_Isotherm Quantum_Chem Quantum Chemical Calculations Adsorption_Isotherm->Quantum_Chem FTIR FTIR Spectroscopy SEM->FTIR

References

The Ascendant Role of 1-Methylpyrazole in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potency and selectivity is paramount. Among these, the 1-methylpyrazole moiety has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of diseases, most notably in oncology, inflammation, and neurological disorders. This guide provides a comprehensive review of the applications of this compound in drug discovery, presenting a comparative analysis of its derivatives against established alternatives, supported by experimental data and detailed methodologies.

The unique electronic and steric properties of the this compound core contribute to favorable drug-like characteristics, including enhanced metabolic stability and the ability to form potent and selective interactions with biological targets.[1] This has led to its incorporation into a multitude of drug candidates, leveraging its versatility as a building block in pharmaceutical synthesis.[2][3]

Comparative Analysis of Biological Activity

The true measure of a scaffold's utility lies in the biological activity of its derivatives. The following sections provide a comparative look at this compound-containing compounds in key therapeutic areas.

In Oncology: A New Wave of Kinase Inhibitors

The this compound scaffold has proven to be a fertile ground for the development of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have shown significant inhibitory activity against a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[4]

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
This compound Derivatives
Compound 1Akt161HCT116 (Colon)7.76[5]
OVCAR-8 (Ovarian)9.76[5]
Compound 2Akt11.3HCT116 (Colon)0.95[5]
Compound 7Aurora A28.9--[1]
Aurora B2.2--[1]
Compound 8Aurora A35SW620 (Colon)0.35[5]
Aurora B75HCT116 (Colon)0.34[5]
Compound 19CDK4420--[1]
Compound 22EGFR612.4MCF-7 (Breast)>10[1]
Compound 23EGFR513.2MCF-7 (Breast)6.28[1]
Compound 26--MCF-7 (Breast)0.96[1]
A549 (Lung)1.40[1]
DU145 (Prostate)2.16[1]
Compound 29--MCF-7 (Breast)>10[1]
Compound 30CDK2/cyclin A260% inhibition at 10 µM--[1]
H24--LNCaP (Prostate)7.73[6]
PC-3 (Prostate)7.07[6]
Comparator Compounds
CrizotinibROS160--[5]
GSK2141795Akt118LNCaP (Prostate)0.07563[5]
AT7518CDKs-Multiple0.411-2.77[5]
In Inflammation: Targeting the COX Pathway
Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diaryl Pyrazole COX-10.0330[8]
COX-20.001[8]
Triphenyl Pyrazole COX-10.087.5[8]
COX-20.006[8]
Celecoxib (Reference) COX-1150.0026[8]
COX-20.04[8]
In Neurological Disorders: A Glimmer of Hope

Recent studies have begun to explore the application of pyrazole derivatives in the context of neurodegenerative diseases. These compounds have shown potential in providing neuroprotection through various mechanisms, including anti-inflammatory and antioxidant activities. For instance, certain pyrazole derivatives have been shown to reduce the neurotoxicity induced by immune-stimulated microglial cells, suggesting a role in mitigating the inflammatory component of neurodegeneration.[9]

CompoundAssayIC50Reference
Pyrazole Ethandiamide Derivatives Inhibition of THP-1 cell neurotoxicity on SH-SY5Y cells10 - 100 µM[9]
Pyrazoline Derivatives Acetylcholinesterase Inhibition0.09 - 23.47 nM[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interaction with key cellular signaling pathways.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 7. Gene Regulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[4] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain this compound derivatives act as potent inhibitors of JAKs, thereby blocking the downstream signaling cascade.[4]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis 1. Knorr Pyrazole Synthesis Purification 2. Purification (Recrystallization/ Column Chromatography) Synthesis->Purification Characterization 3. Structural Analysis (NMR, Mass Spec) Purification->Characterization In_Vitro_Kinase 4a. In Vitro Kinase Assay (e.g., ADP-Glo™) Characterization->In_Vitro_Kinase Cell_Based 4b. Cell-Based Assay (e.g., MTT Assay) Characterization->Cell_Based Data_Analysis 5. Data Analysis (IC50 Determination) In_Vitro_Kinase->Data_Analysis Cell_Based->Data_Analysis

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1-Methyl-3,5-disubstituted Pyrazoles (Knorr Synthesis)

This versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.[2]

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add methylhydrazine dropwise to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-methyl-3,5-disubstituted pyrazole derivative.[2]

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of the enzyme's activity and the inhibitor's potency.[1]

Materials:

  • Synthesized this compound inhibitors

  • Kinase of interest (e.g., EGFR, JAK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the serially diluted inhibitor compounds to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Synthesized this compound inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitors.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The data presented in this guide highlight its significant potential, particularly in the realm of oncology as potent kinase inhibitors. The adaptability of its synthesis allows for the creation of diverse chemical libraries, which, when coupled with robust biological evaluation, can lead to the identification of drug candidates with high potency and selectivity. Further exploration into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to translate the preclinical promise of this remarkable scaffold into clinical applications.

References

A Comparative Guide to the Quantitative Analysis of 1-Methylpyrazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantitative analysis of 1-methylpyrazole in reaction mixtures: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The selection of an appropriate analytical method is critical for accurate reaction monitoring, yield determination, and quality control in synthetic chemistry and drug development. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The following table summarizes illustrative quantitative performance data for the analysis of pyrazole derivatives using GC-FID, HPLC-UV, and qNMR. It is important to note that these values are representative and should be validated for specific applications and laboratory conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL50 - 150 ng/mL0.5 - 5 µg/mL
Precision (%RSD) < 5%< 5%< 3%
Accuracy (% Recovery) 95 - 105%95 - 105%97 - 103%
Analysis Time 10 - 30 minutes5 - 20 minutes5 - 15 minutes
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Selectivity HighHighModerate to High
Solvent Consumption LowHighLow
Instrument Cost ModerateModerateHigh

Experimental Protocols

Detailed methodologies for sample preparation and analysis for each technique are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation from Reaction Mixture:

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched by cooling or with a suitable quenching agent.

  • Liquid-Liquid Extraction:

    • To a 1 mL aliquot of the reaction mixture, add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and 5 mL of water.

    • Vortex the mixture for 2 minutes to extract this compound into the organic layer.

    • Allow the layers to separate and carefully collect the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., undecane) to the extracted sample.

  • Dilution: Dilute the sample to a concentration within the calibrated linear range of the instrument.

GC-FID Instrumental Parameters:

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Injection Volume: 1 µL.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction AddIS Add Internal Standard Extraction->AddIS Dilute Dilute Sample AddIS->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

GC-FID Experimental Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

Sample Preparation from Reaction Mixture:

  • Quenching and Filtration: Quench the reaction if necessary. Filter an aliquot of the reaction mixture through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration within the instrument's linear range.

  • Internal Standard: An internal standard can be added for improved precision, though external calibration is also common.

HPLC-UV Instrumental Parameters:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength of 220 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis ReactionMixture Reaction Mixture Filter Filter Sample ReactionMixture->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

HPLC-UV Experimental Workflow
Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)

¹H-qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve, provided a certified internal standard is used.

Sample Preparation for qNMR:

  • Aliquot and Internal Standard: Accurately weigh a specific amount of the reaction mixture into an NMR tube. To this, add a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) dissolved in a known volume of deuterated solvent (e.g., DMSO-d₆). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolution: Ensure complete dissolution of the sample and internal standard in the deuterated solvent.

¹H-qNMR Instrumental Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest.

  • Data Processing: Manual and careful phasing and baseline correction are crucial. Integration of non-overlapping peaks of both this compound and the internal standard.

Quantification Formula:

The concentration of this compound can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PurityIS

Where:

  • C = Concentration

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis WeighSample Accurately Weigh Reaction Mixture AddIS Add Weighed Internal Standard WeighSample->AddIS Dissolve Dissolve in Deuterated Solvent AddIS->Dissolve Acquire Acquire ¹H-NMR Spectrum Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

¹H-qNMR Experimental Workflow

Method Selection Considerations

  • GC-FID is ideal for routine analysis of volatile and thermally stable compounds, offering high throughput and low solvent consumption.

  • HPLC-UV is a versatile and widely accessible technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.

  • ¹H-qNMR is a powerful primary method for accurate quantification without the need for specific analyte calibration standards, making it excellent for purity determination and the analysis of complex mixtures where chromatographic separation may be challenging. However, it has a higher initial instrument cost and may have lower sensitivity compared to chromatographic methods.

For drug development and quality control, it is often beneficial to use orthogonal methods (e.g., HPLC and qNMR) to ensure the accuracy and reliability of the quantitative results.

References

Safety Operating Guide

Proper Disposal of 1-Methylpyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Methylpyrazole

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of this compound. This flammable liquid and irritant requires careful management to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation.[2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Summary of Key Hazards:

  • Flammability: Flammable liquid and vapor with a flash point of 36°C (96.8°F).

  • Health Hazards: Causes skin and eye irritation.[2] May cause respiratory irritation.[2][3]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[4] Discharge into the environment must be avoided.[4][5]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash risks.[2]To protect eyes from splashes and irritation.
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact.
Skin and Body Protection Lab coat, apron, or other protective clothing to prevent skin exposure.To protect skin from accidental spills.
Respiratory Protection Generally not required with adequate ventilation. If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of harmful vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][6] In-laboratory treatment is not recommended.

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, compatible liquid waste container.[7] The container should be made of chemically resistant material, such as borosilicate glass or high-density polyethylene, with a secure, leak-proof lid.[7]

    • Solid Waste: Any solid materials contaminated with this compound, such as absorbent materials from spills, contaminated gloves, or weighing papers, must be collected in a separate, designated solid hazardous waste container.[7]

    • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][7]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[8]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

    • The storage area should have secondary containment to manage potential leaks.[6]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.[3][6]

  • Spill Response:

    • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[6][9] Carefully sweep or scoop the material into a designated hazardous waste container.[6] Avoid creating dust or vapors.[4][6]

    • Large Spills: Immediately evacuate the laboratory and alert others in the vicinity. Contact your institution's EHS department or emergency response team.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container through your institution's EHS office.[6]

    • The final disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[6]

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C4H6N2[10]
Molecular Weight 82.10 g/mol [10]
Boiling Point 127 °C[10]
Density 0.988 g/mL at 20 °C[10]
Flash Point 36 °C (96.8 °F) - closed cup

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Response cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Chemical Fume Hood) A->B C Collect Liquid Waste in a Labeled, Compatible Container B->C D Collect Contaminated Solids in a Separate Labeled Container B->D E Small Spill: Contain with Inert Absorbent B->E F Large Spill: Evacuate & Call EHS B->F H Store Sealed Containers in a Designated, Ventilated Area C->H D->H G Collect Spill Debris as Hazardous Waste E->G G->D I Ensure Secondary Containment H->I J Contact EHS for Waste Pickup I->J K Transport to a Licensed Hazardous Waste Facility J->K L Dispose via Incineration (in accordance with regulations) K->L

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of 1-Methylpyrazole is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets.

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone activities.[1][2]To protect eyes from splashes, which can cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves. While specific breakthrough times for this compound are not readily available, Viton® is a recommended material. It is crucial to consult the glove manufacturer's specific chemical resistance data.To prevent skin contact, which can cause skin irritation or burns.[1][3]
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, a chemically resistant apron or coveralls should be worn.To protect the skin from accidental spills and contamination.[1][3]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. If working in a poorly ventilated area or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]To prevent inhalation of vapors or mists that may cause respiratory irritation.[1]

Quantitative Safety Data

Quantitative exposure limits for this compound have not been established by major regulatory agencies.

Exposure Limit Value
OSHA PEL (Permissible Exposure Limit) Not available[4]
NIOSH REL (Recommended Exposure Limit) Not available[4]
ACGIH TLV (Threshold Limit Value) Not available[4]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for safety and to maintain the integrity of the chemical.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][3]

    • Confirm that an eyewash station and safety shower are readily accessible.[4]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][4]

    • Do not breathe vapors or mists.[2]

    • Use non-sparking tools and operate in a manner that minimizes the generation of static discharge, especially for flammable derivatives.[2]

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][4]

    • Decontaminate all work surfaces after use.

    • Remove and properly store or dispose of contaminated PPE.

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[1][2][3]

  • Store separately from incompatible materials, particularly strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Characterization:

    • This compound waste is considered hazardous.[3] Consult local, state, and federal regulations for specific classification.

  • Containment:

    • Collect waste in a suitable, labeled, and tightly sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Spill Management:

    • In case of a spill, absorb the material with an inert substance like sand or silica gel.[2]

    • Collect the absorbed material into a closed container for disposal.[2]

    • Ensure the spill area is well-ventilated.

    • Do not allow the product to enter drains or waterways.[1]

  • Final Disposal:

    • Dispose of the chemical waste and any contaminated materials through an approved waste disposal facility.[1][2][3]

    • Do not dispose of it in standard laboratory trash or down the sink.

    • Dispose of empty containers as unused product, as they may retain hazardous residue.[4]

Workflow for Safe Handling of this compound

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE: - Goggles/Face Shield - Chemically Resistant Gloves - Lab Coat prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Avoid Inhalation, Ingestion, and Skin/Eye Contact handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Remove & Dispose of Contaminated PPE post2->post3 disp1 Collect Waste in Labeled, Sealed Container post3->disp1 disp2 Manage Spills with Inert Absorbent disp1->disp2 disp3 Dispose Through Approved Hazardous Waste Facility disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.